ML-180
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
6-[4-(3-chlorophenyl)piperazin-1-yl]-3-cyclohexyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O2/c21-15-5-4-8-17(13-15)23-9-11-24(12-10-23)18-14-19(26)25(20(27)22-18)16-6-2-1-3-7-16/h4-5,8,13-14,16H,1-3,6-7,9-12H2,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMQQIFPOIZPIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ML-180: A Potent Inverse Agonist of Liver Receptor Homolog-1 (LRH-1)
An In-depth Technical Guide on the Mechanism of Action of ML-180 for Researchers, Scientists, and Drug Development Professionals.
This compound, also known as SR1848, has been identified as a potent and selective inverse agonist of the orphan nuclear receptor, Liver Receptor Homolog-1 (LRH-1), also designated as NR5A2.[1] This small molecule has become a valuable chemical probe for elucidating the diverse biological functions of LRH-1 and presents a promising scaffold for the development of therapeutics targeting LRH-1-dependent pathologies, including certain types of cancer. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream cellular effects, and the experimental methodologies used to characterize its activity.
Core Mechanism: Inverse Agonism of LRH-1
This compound functions by directly binding to the LRH-1 protein and promoting a conformational change that leads to the repression of the receptor's constitutive transcriptional activity. Unlike an antagonist which simply blocks the binding of an agonist, an inverse agonist like this compound reduces the basal activity of the receptor in the absence of a ligand.
The potency of this compound against LRH-1 has been quantified with a half-maximal inhibitory concentration (IC50) of 3.7 μM in a luciferase reporter assay.[1] Importantly, this compound exhibits selectivity for LRH-1 over the closely related steroidogenic factor-1 (SF-1; NR5A1), for which it has an IC50 greater than 10 μM.
Downstream Cellular Consequences of LRH-1 Inhibition by this compound
The inverse agonism of LRH-1 by this compound triggers a cascade of downstream cellular events, primarily impacting gene expression programs regulated by LRH-1. These effects collectively contribute to the anti-proliferative and modulatory effects observed upon this compound treatment.
Inhibition of Cell Proliferation
A key consequence of LRH-1 inhibition by this compound is the suppression of cell proliferation. This has been demonstrated in various cancer cell lines, particularly those with LRH-1-dependent growth. For instance, in Huh-7 human hepatoma cells, this compound inhibits cell proliferation with a half-maximal effective concentration (EC50) of approximately 2.8 μM. This anti-proliferative effect is linked to the downregulation of key cell cycle regulators.
Modulation of Gene Expression
This compound treatment leads to a significant reduction in the expression of cyclins D1 and E1, proteins crucial for the G1 to S phase transition of the cell cycle. This effect has been observed in hepatic cells following treatment with this compound at concentrations ranging from 0.5 to 5 μM for 24 hours.
Furthermore, this compound has been shown to decrease the mRNA levels of LRH-1 itself, suggesting a potential negative feedback loop. The expression of downstream target genes of LRH-1 is also significantly repressed. Treatment of Huh-7 and HepG2 cells with 5 μM this compound for 2 hours resulted in a rapid and significant decrease in the mRNA levels of CYP19 (aromatase), GATA3, and GATA4.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for the activity of this compound.
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| IC50 (LRH-1) | 3.7 µM | HEK293T cells | Luciferase Reporter Assay | |
| IC50 (SF-1) | > 10 µM | Not specified | Not specified | |
| EC50 (Cell Proliferation) | ~2.8 µM | Huh-7 cells | Cell Proliferation Assay | |
| Maximal Efficacy (Repression) | 64% | HEK293T cells | Luciferase Reporter Assay |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental approaches used for its characterization, the following diagrams are provided in the DOT language for Graphviz.
References
ML-180: A Potent Inverse Agonist of Liver Receptor Homolog-1 (LRH-1)
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Liver Receptor Homolog-1 (LRH-1, NR5A2) is a constitutively active nuclear receptor that plays a pivotal role in a myriad of physiological processes, including development, metabolism, and steroidogenesis. Its dysregulation has been implicated in the pathogenesis of various diseases, notably hormone-dependent cancers and metabolic disorders. This has rendered LRH-1 an attractive therapeutic target. ML-180 (also known as SR1848) has emerged as a potent and selective inverse agonist of LRH-1, demonstrating significant potential for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as an LRH-1 inverse agonist, a compilation of its quantitative biological data, and detailed protocols for key experimental assays used in its characterization.
Introduction to LRH-1
Liver Receptor Homolog-1 (LRH-1) is a member of the nuclear receptor subfamily 5, group A, member 2 (NR5A2).[1] It functions as a transcription factor that binds to specific DNA response elements as a monomer to regulate the expression of target genes.[1] LRH-1 is essential for early embryonic development and plays crucial roles in cholesterol transport, bile acid homeostasis, and steroidogenesis in adult tissues.[1] Its activity is regulated by the binding of phospholipids to its ligand-binding domain, which facilitates the recruitment of coactivators and subsequent transcriptional activation. Dysregulation of LRH-1 signaling has been linked to the progression of several cancers, including those of the breast, pancreas, and colon, as well as metabolic diseases and inflammatory conditions.[2][3]
This compound: An LRH-1 Inverse Agonist
This compound is a small molecule identified as a potent inverse agonist of LRH-1. Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist binds to the receptor and promotes an inactive conformation, thereby reducing its basal constitutive activity. The mechanism of action for LRH-1 inverse agonists like this compound involves binding to the ligand-binding domain and inducing a conformational change that prevents the recruitment of essential co-activators. Additionally, it may facilitate the recruitment of co-repressors, further suppressing the transcriptional activity of LRH-1.
Quantitative Biological Data for this compound
The biological activity of this compound has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 3.7 µM | LRH-1 inverse agonist activity | |
| Selectivity | >10 µM | Inactive against Steroidogenic Factor-1 (SF-1; NR5A1) |
Table 1: Biochemical Activity of this compound
| Cell Line | Parameter | Value | Assay Conditions | Reference |
| Huh-7 | EC50 | ~2.8 µM | Cell proliferation inhibition (48 hours) | |
| Hepatic Cells | Gene Expression | Significant inhibition | Cyclin-D1 and Cyclin-E1 (0.5-5 µM, 24 hours) | |
| Huh-7 and HepG2 | Gene Expression | Significant decrease | LRH-1, CYP19, GATA3, and GATA4 mRNA levels (5 µM, 2 hours) | |
| MDA-MB-231 | Cell Growth | Inhibition | ER-negative breast cancer cells |
Table 2: Cellular Activity of this compound
Signaling Pathways and Experimental Workflows
LRH-1 Signaling Pathway and aponism of this compound
The following diagram illustrates the canonical LRH-1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Luciferase Reporter Assay
This diagram outlines the typical workflow for a luciferase reporter assay to assess the inverse agonist activity of this compound on LRH-1.
Experimental Protocols
LRH-1 Luciferase Reporter Assay
This protocol is designed to quantify the inverse agonist activity of compounds on LRH-1 transcriptional activity.
Materials:
-
HEK293T cells (or other suitable cell line)
-
LRH-1 expression vector (e.g., pCMX-hLRH-1)
-
LRH-1 responsive reporter plasmid (e.g., pGL4 containing tandem LRH-1 response elements upstream of a minimal promoter driving luciferase expression)
-
Control plasmid for transfection efficiency (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent (e.g., FuGENE 6 or Lipofectamine)
-
DMEM with 10% FBS and antibiotics
-
This compound and vehicle control (DMSO)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Prepare a DNA mixture containing the LRH-1 expression vector, the luciferase reporter plasmid, and the control plasmid in an appropriate ratio (e.g., 50 ng, 100 ng, and 5 ng per well, respectively).
-
Dilute the DNA mixture in serum-free medium.
-
Add the transfection reagent to the diluted DNA and incubate according to the manufacturer's instructions to allow complex formation.
-
Add the transfection complexes to the cells.
-
-
Compound Treatment: After 4-6 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubation: Incubate the cells for 20-24 hours.
-
Cell Lysis:
-
Remove the medium and wash the cells once with PBS.
-
Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luciferase Assay:
-
Transfer the cell lysate to a white, opaque 96-well plate.
-
Add the firefly luciferase substrate and measure the luminescence.
-
Add the Renilla luciferase substrate (Stop & Glo® Reagent) and measure the luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Plot the normalized luciferase activity against the concentration of this compound.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This assay measures the ability of this compound to inhibit the interaction between LRH-1 and a coactivator peptide.
Materials:
-
Purified, tagged LRH-1 Ligand Binding Domain (LBD) (e.g., GST-tagged)
-
Terbium-labeled anti-tag antibody (e.g., anti-GST)
-
Fluorescently labeled coactivator peptide (e.g., fluorescein-labeled SRC2 peptide)
-
Assay buffer (e.g., Nuclear Receptor Buffer F with 5 mM DTT)
-
This compound and vehicle control (DMSO)
-
384-well, low-volume black plates
-
TR-FRET-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the LRH-1 LBD and the fluorescently labeled coactivator peptide in the assay buffer.
-
Prepare a 2X solution of the terbium-labeled antibody in the assay buffer.
-
Prepare serial dilutions of this compound in DMSO, and then dilute to 2X in the assay buffer.
-
-
Assay Assembly:
-
Add the 2X this compound dilutions or vehicle control to the wells of the 384-well plate.
-
Add the 2X LRH-1 LBD/coactivator peptide solution to all wells.
-
Add the 2X terbium-labeled antibody solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Measurement:
-
Read the plate using a TR-FRET plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (terbium) and ~520 nm (fluorescein).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
-
Plot the TR-FRET ratio against the concentration of this compound.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation (MTT) Assay
This protocol assesses the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Huh-7 cells (or other relevant cell line)
-
DMEM with 10% FBS and antibiotics
-
This compound and vehicle control (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Express the results as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the concentration of this compound to determine the EC50 value.
-
Conclusion
This compound is a valuable chemical probe for studying the biological functions of LRH-1 and serves as a promising lead compound for the development of novel therapeutics targeting diseases driven by aberrant LRH-1 activity. The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of nuclear receptor biology, oncology, and metabolic diseases to further investigate the therapeutic potential of LRH-1 inverse agonists.
References
- 1. Differential modulation of nuclear receptor LRH-1 through targeting buried and surface regions of the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nuclear receptor LRH-1/NR5A2 is required and targetable for liver endoplasmic reticulum stress resolution - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the LRH-1 Inverse Agonist ML-180
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and mechanism of action of ML-180 (also known as SR1848), a potent inverse agonist of the Liver Receptor Homolog-1 (LRH-1). This document details the compound's physicochemical and biological properties, outlines key experimental protocols for its evaluation, and visualizes its impact on cellular signaling pathways.
Core Compound Information
This compound is a small molecule inhibitor of the orphan nuclear receptor LRH-1 (NR5A2), a key regulator of development, metabolism, and cell proliferation.[1][2] Its identification as a non-phospholipid repressor of LRH-1 has positioned it as a valuable tool for studying the biological functions of this receptor and as a potential therapeutic agent, particularly in oncology.[1][2]
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 6-[4-(3-chlorophenyl)piperazin-1-yl]-3-cyclohexyl-1H-pyrimidine-2,4-dione | [1] |
| Synonyms | SR1848 | |
| Molecular Formula | C₂₀H₂₅ClN₄O₂ | |
| Molecular Weight | 388.89 g/mol | |
| CAS Number | 863588-32-3 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO |
Biological Activity
| Parameter | Value | Target/System | Reference |
| IC₅₀ | 3.7 µM | LRH-1 | |
| Activity | Inverse Agonist | LRH-1 |
Mechanism of Action and Signaling Pathways
This compound functions as an inverse agonist of LRH-1, repressing its transcriptional activity. LRH-1 is known to be constitutively active and plays a crucial role in the expression of genes involved in cell cycle progression and proliferation. Mechanistic studies have shown that this compound treatment leads to a dose-dependent reduction in the expression of key LRH-1 target genes, including Cyclin D1 and Cyclin E1. This inhibition of critical cell cycle regulators results in the antiproliferative effects of the compound.
Furthermore, it has been observed that this compound induces the rapid translocation of LRH-1 from the nucleus to the cytoplasm, providing another layer to its mechanism of inhibiting LRH-1's transcriptional function.
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: Signaling pathway of this compound, an inverse agonist of LRH-1.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is adapted from standard cell viability assay procedures and is suitable for assessing the antiproliferative effects of this compound.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cells of interest (e.g., cancer cell lines endogenously expressing LRH-1)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 40% (v/v) dimethylformamide, 16% (w/v) SDS, 2% (v/v) glacial acetic acid, pH 4.7)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Replace the medium in the wells with the this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate for 3 hours at 37°C.
-
Add 150 µL of the solubilization solution to each well.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This protocol is for quantifying the mRNA levels of LRH-1 target genes, such as Cyclin D1 and Cyclin E1, following treatment with this compound.
Workflow:
Caption: Workflow for quantitative real-time PCR.
Materials:
-
Cells treated with this compound or vehicle control
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or probe-based)
-
Gene-specific forward and reverse primers for target genes (e.g., CCND1, CCNE1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
qPCR Program: Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40-45 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.
Example Primer Sequences (Human):
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| CCND1 | CCTCCTCTCCGGAGCATTT | CTGTAGCACAACCCTCCTCC |
| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC |
Note: It is crucial to validate primer efficiency before use.
Synthesis Outline
One potential approach involves the reaction of 1-(3-chlorophenyl)piperazine with a suitable pyrimidine derivative containing a leaving group at the 6-position. The synthesis of 1-(3-chlorophenyl)piperazine itself can be achieved through the reaction of 3-chloroaniline with bis(2-chloroethyl)amine.
Conclusion
This compound is a well-characterized inverse agonist of LRH-1 with demonstrated antiproliferative activity in cancer cell lines. Its mechanism of action involves the repression of LRH-1 transcriptional activity and the induction of its nuclear-to-cytoplasmic translocation. The experimental protocols provided in this guide offer a framework for the further investigation of this compound and other LRH-1 modulators. The continued study of this compound and its derivatives holds promise for the development of novel therapeutics targeting LRH-1-dependent diseases.
References
A Comprehensive Overview for Researchers and Drug Development Professionals
An In-Depth Technical Guide to ML-180 and its Target Protein, Liver Receptor Homolog-1 (LRH-1/NR5A2)
Introduction
Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2), is a member of the nuclear receptor superfamily of transcription factors.[1] It plays a pivotal role in a wide array of physiological processes, including embryonic development, the maintenance of pluripotency in stem cells, cholesterol and bile acid homeostasis, and steroidogenesis.[1] LRH-1 is predominantly expressed in tissues of endodermal origin, such as the liver, pancreas, and intestine.[2][3] Emerging evidence also points to its significant role in regulating immune responses and cell proliferation.[3]
Given its widespread influence, the dysregulation of LRH-1 has been implicated in the pathogenesis of various diseases, including metabolic disorders, inflammatory conditions, and cancer. This has positioned LRH-1 as a compelling therapeutic target. This compound (also known as SR1848) is a potent and selective inverse agonist of LRH-1, making it an invaluable chemical probe for elucidating the biological functions of LRH-1 and a promising lead compound for drug discovery efforts.
This technical guide provides a detailed examination of LRH-1/NR5A2, the quantitative profile of its inverse agonist this compound, relevant signaling pathways, and the experimental protocols used for its characterization.
Quantitative Data on this compound
The following tables summarize the key quantitative data for this compound's activity and effects.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Target | Value | Cell Line/Assay Type | Reference |
| IC₅₀ | LRH-1/NR5A2 | 3.7 µM | Luciferase Reporter Assay | |
| IC₅₀ | SF-1/NR5A1 | > 10 µM | Luciferase Reporter Assay | |
| EC₅₀ | Cell Proliferation | ~2.8 µM | Huh-7 Cells (48 hours) |
Table 2: Cellular and Molecular Effects of this compound
| Effect | Concentration | Time | Cell Line | Key Findings | Reference |
| Inhibition of Cell Proliferation | > 1 µM | 48 hours | Huh-7 | Diminished capacity to proliferate. | |
| Downregulation of Cyclins | 0.5 - 5 µM | 24 hours | Hepatic Cells | Significant inhibition of Cyclin D1 and Cyclin E1 expression. | |
| Repression of LRH-1 Signaling | 5 µM | 24 hours | Hepatic Cells | Rapid decrease in LRH-1 protein expression. | |
| Inhibition of LRH-1 mRNA | 0.5 - 5 µM | 24 hours | Huh-7 | Dose-dependent inhibition of LRH-1 mRNA expression. | |
| Downregulation of Target Genes | 5 µM | 2 hours | Huh-7, HepG2 | Rapid and significant decrease in mRNA levels of CYP19, GATA3, and GATA4. |
Table 3: In Vivo Effects of this compound
| Dosage | Administration | Duration | Tissue | Key Findings | Reference |
| 30 mg/kg | i.p. daily | 10 days | Adrenal Glands, Pancreas | Statistically significant decrease of both LRH-1 and SHP mRNA. |
Signaling Pathways Involving LRH-1/NR5A2
LRH-1 functions as a monomer, binding to specific DNA response elements to regulate the transcription of a vast network of target genes. Its activity is central to several critical cellular pathways.
Regulation of Cell Cycle Progression
LRH-1 is a key driver of cell proliferation, particularly in hepatic and cancer cells. It directly promotes the transcription of genes encoding for Cyclin D1 and Cyclin E1, proteins essential for the G1/S phase transition of the cell cycle. The inverse agonist this compound effectively represses this pathway, leading to cell cycle arrest and reduced proliferation.
Endoplasmic Reticulum (ER) Stress Resolution Pathway
LRH-1 initiates a critical stress resolution pathway that is independent of the canonical Unfolded Protein Response (UPR). In response to ER stress, LRH-1 induces the expression of the kinase Plk3. Plk3, in turn, phosphorylates and activates the transcription factor ATF2, which helps resolve the stress. This pathway is crucial for protecting cells from chronic ER stress, which is associated with metabolic diseases.
Pro-inflammatory Pathway in Osteoarthritis
Recent studies have implicated LRH-1 in the pathogenesis of osteoarthritis (OA). In chondrocytes, pro-inflammatory stimuli like IL-1β upregulate LRH-1 expression. LRH-1 then positively regulates the expression of Lipocalin-2 (LCN2), an inflammatory mediator. This LRH-1/LCN2 axis activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which promotes inflammation and the degradation of the extracellular matrix, key hallmarks of OA. This compound has been shown to block this axis, thereby ameliorating OA development in preclinical models.
Experimental Protocols and Workflows
Characterization of this compound and its effects on LRH-1 involves a suite of standard molecular and cellular biology techniques.
General Experimental Workflow
A typical workflow to assess the impact of an LRH-1 modulator like this compound involves treating a relevant cell line (e.g., Huh-7, HepG2) with the compound and then harvesting the cells for downstream analysis of RNA, protein, and cellular phenotype.
Detailed Methodologies
1. Luciferase Reporter Assay for IC₅₀ Determination
-
Principle: This assay measures the ability of a compound to inhibit LRH-1's transcriptional activity on a target gene promoter.
-
Protocol:
-
Cell Seeding: Plate cells (e.g., HEK293T or Huh-7) in multi-well plates.
-
Transfection: Co-transfect cells with three plasmids: an expression vector for LRH-1, a reporter plasmid containing a luciferase gene downstream of an LRH-1 responsive promoter (e.g., from the Cyp19 gene), and a control plasmid (e.g., expressing β-galactosidase) for normalization.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or vehicle control (DMSO).
-
Lysis and Measurement: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer. Measure β-galactosidase activity for normalization.
-
Data Analysis: Normalize luciferase readings to β-galactosidase activity. Plot the normalized activity against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
2. Quantitative Real-Time PCR (qPCR) for Gene Expression
-
Principle: To quantify the relative mRNA levels of LRH-1 and its target genes following treatment with this compound.
-
Protocol:
-
Cell Treatment: Treat cells with desired concentrations of this compound for a specific duration.
-
RNA Isolation: Lyse the cells and isolate total RNA using a commercial kit (e.g., TRIzol or column-based kits).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT).
-
qPCR Reaction: Set up qPCR reactions using the synthesized cDNA, gene-specific primers for target genes (e.g., NR5A2, CCND1, CCNE1, SHP) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based master mix.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the fold change in gene expression in this compound-treated samples relative to vehicle-treated controls.
-
3. Cell Proliferation Assay (CCK-8)
-
Principle: To assess the effect of this compound on cell viability and proliferation. The CCK-8 assay uses a tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product, the amount of which is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Seed cells at a low density (e.g., 2,000-5,000 cells/well) in a 96-well plate.
-
Compound Treatment: The following day, treat cells with a range of this compound concentrations.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the EC₅₀.
-
Conclusion
LRH-1/NR5A2 is a multifaceted nuclear receptor with critical roles in metabolism, development, and disease. Its validation as a therapeutic target in oncology, metabolic disorders, and inflammatory diseases has intensified the search for potent and selective modulators. This compound stands out as a foundational tool for this research. As a potent inverse agonist, it effectively represses LRH-1-dependent signaling, leading to reduced cell proliferation and modulation of downstream gene networks. The data and protocols presented in this guide offer a comprehensive resource for scientists engaged in the study of LRH-1 biology and the development of novel therapeutics targeting this important receptor. Further optimization of compounds like this compound may yield clinical candidates for a range of challenging diseases.
References
role of LRH-1 in metabolic disease and cancer
An In-depth Technical Guide on the Role of Liver Receptor Homolog-1 (LRH-1) in Metabolic Disease and Cancer
Executive Summary
Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2), is a constitutively active orphan nuclear receptor that plays a pivotal role in a multitude of physiological processes, including embryonic development, steroidogenesis, and the maintenance of metabolic homeostasis. Dysregulation of LRH-1 activity has been increasingly implicated in the pathogenesis of various metabolic disorders and a range of cancers. This document provides a comprehensive technical overview of the molecular mechanisms, signaling pathways, and pathological roles of LRH-1, intended for researchers, scientists, and professionals in drug development. We will delve into its function in regulating bile acid, cholesterol, and glucose metabolism, as well as its contributions to the initiation and progression of cancers such as those of the pancreas, breast, and gastrointestinal tract. Furthermore, this guide will detail relevant experimental methodologies and present key quantitative data to illuminate the potential of LRH-1 as a therapeutic target.
LRH-1: Structure and Regulation
LRH-1 belongs to the NR5A subfamily of nuclear receptors, which are characterized by their monomeric binding to DNA. The structure of LRH-1 consists of four conserved domains: an N-terminal A/B domain, a DNA-binding domain (DBD), a hinge region, and a C-terminal ligand-binding domain (LBD). A unique feature of the NR5A subfamily is the Ftz-F1 box, a C-terminal extension of the DBD that facilitates high-affinity binding to the consensus DNA sequence YCAAGGYCR.
Although considered an orphan receptor, structural studies have revealed that the LBD of LRH-1 has a large, hydrophobic pocket that can accommodate phospholipids, such as phosphatidylinositols and phosphatidylcholines, which are thought to act as endogenous ligands that stabilize the receptor's active conformation. The crystal structure of the human LRH-1 LBD has been determined, providing insights into its ligand-independent activation mechanism and its interaction with potential ligands.
The transcriptional activity of LRH-1 is not primarily regulated by ligand binding but rather through its interaction with a suite of co-activator and co-repressor proteins. The recruitment of these coregulators dictates the transcriptional output of LRH-1 on its target genes.
Table 1: Regulation of LRH-1 Transcriptional Activity
| Regulator Type | Regulator Name | Function and Mechanism of Action |
| Co-activators | Peroxisome proliferator-activated receptor gamma co-activator 1-alpha (PGC-1α) | Enhances LRH-1 dependent transcription; crucial for bile acid homeostasis and ovarian function. |
| CREB-binding protein (CBP) | Potentiates the interaction between LRH-1 and CREB. | |
| Farnesoid X receptor (FXR) | Binds to LRH-1 and mediates the activation of SHP. | |
| Steroid receptor co-activators (SRC-1, SRC-3) | Enhance LRH-1 mediated activation of genes like aromatase. | |
| Co-repressors | Small Heterodimer Partner (SHP) | An atypical nuclear receptor that lacks a DBD. It is induced by bile acids via FXR and binds to LRH-1 to repress its transcriptional activity, forming a key negative feedback loop in bile acid synthesis. |
| Prospero-related homeobox 1 (Prox1) | Interacts directly with LRH-1 to suppress the transcription of genes like CYP7A1. | |
| Dosage-sensitive sex reversal, adrenal hypoplasia congenital critical region of the X chromosome gene 1 (DAX-1) | A tissue-specific co-repressor that can inhibit the activity of multiple nuclear receptors, including LRH-1. | |
| Silencing mediator of retinoid and thyroid receptors (SMRT) | Represses LRH-1 transcriptional activity through an indirect mechanism. |
The Role of LRH-1 in Metabolic Disease
LRH-1 is highly expressed in key metabolic tissues, including the liver, intestine, and pancreas, where it orchestrates the expression of genes vital for metabolic homeostasis.
Bile Acid and Cholesterol Homeostasis
LRH-1 is a master regulator of bile acid synthesis. It directly enhances the basal transcription of CYP7A1, the gene encoding cholesterol 7α-hydroxylase, which is the rate-limiting enzyme in the classical bile acid synthesis pathway. It also regulates CYP8B1, which is critical for cholic acid synthesis. The regulation of these genes is part of a complex feedback loop involving FXR and SHP. When bile acid levels are high, they activate FXR, which in turn induces the expression of SHP. SHP then acts as a co-repressor for LRH-1, inhibiting the transcription of CYP7A1 and CYP8B1 to reduce bile acid production. While in vitro studies strongly support this role, in vivo studies using liver-specific LRH-1 knockout mice have shown that while basal CYP8B1 expression is significantly decreased, the feedback repression of CYP7A1 by FXR remains intact, suggesting the existence of compensatory mechanisms.
In the intestine, LRH-1 regulates genes involved in cholesterol and bile acid transport, including the ABC transporters ABCG5/G8 and the organic solute transporters OSTα/β.
LRH-1 signaling in hepatic bile acid synthesis.
Glucose and Lipid Metabolism
LRH-1 is a crucial component of the hepatic glucose-sensing machinery. It directly regulates the transcription of the glucokinase (Gck) gene, which is the rate-limiting step in hepatic glucose uptake and metabolism. Consequently, mice with a liver-specific deletion of Lrh-1 exhibit reduced glucokinase activity, leading to impaired glycogen synthesis, glycolysis, and de novo lipogenesis.
The role of LRH-1 in lipid metabolism is complex. By controlling glucose metabolism, it indirectly influences lipogenesis. Furthermore, LRH-1 has been implicated in the regulation of genes involved in fatty acid synthesis and reverse cholesterol transport. Interestingly, while some studies show that loss of LRH-1 can lead to hepatic steatosis, others suggest that LRH-1 activation can protect against nonalcoholic fatty liver disease (NAFLD). For instance, treatment with the LRH-1 agonist dilauroyl phosphatidylcholine (DLPC) has been shown to lower hepatic triglycerides and improve glucose homeostasis in mouse models. This suggests that the metabolic consequences of modulating LRH-1 activity are highly context-dependent.
Table 2: Effects of LRH-1 Modulation on Metabolic Parameters
| Model System | LRH-1 Modulation | Key Metabolic Change(s) | Quantitative Effect | Reference |
| Mice with liver-specific Lrh-1 deletion | Knockout | Reduced hepatic glucokinase flux | Flux reduced by ~50% | |
| Mice with liver-specific Lrh-1 deletion | Knockout | Reduced hepatic glycogen synthesis | ~40% reduction after glucose challenge | |
| Diet-induced obese mice | Treatment with DLPC (agonist) | Decreased fasting serum glucose | ~25% reduction | |
| Diet-induced obese mice | Treatment with DLPC (agonist) | Decreased HOMA-IR (insulin resistance) | ~80% decrease | |
| Lrh-1 heterozygous knockout mice | Haploinsufficiency | Increased body weight on high-fat diet | ~10% greater weight gain vs. WT | |
| Mice with acute hepatic Lrh-1 deletion | Knockout | Increased hepatic triglycerides | ~2-fold increase |
The Role of LRH-1 in Cancer
Beyond its metabolic functions, LRH-1 has emerged as a significant factor in the development and progression of several types of cancer. Its roles in promoting cell proliferation, renewal, and inflammation appear to be co-opted in tumorigenesis.
Gastrointestinal and Pancreatic Cancer
LRH-1 is highly expressed in the crypts of the intestine, where it is essential for cell proliferation and renewal. This proliferative role becomes detrimental in the context of cancer. LRH-1 expression is significantly upregulated in human gastric and colorectal cancer (CRC). In CRC, high LRH-1 expression is negatively correlated with overall patient survival. One of the key mechanisms by which LRH-1 promotes intestinal tumorigenesis is through its synergy with the Wnt/β-catenin signaling pathway. LRH-1 can act as a coactivator for the β-catenin/Tcf4 complex, enhancing the transcription of critical cell cycle genes such as Cyclin D1 and c-Myc. Furthermore, LRH-1 can directly bind to the promoter of Cyclin E1 to drive its expression. Haploinsufficiency of LRH-1 in mouse models of intestinal cancer leads to a significant reduction in tumor formation.
In pancreatic ductal adenocarcinoma (PDAC), LRH-1 transcription is activated up to 30-fold compared to normal pancreatic tissue. This aberrant expression is critical for cancer cell proliferation, and selective blocking of LRH-1 with siRNA significantly inhibits the growth of pancreatic cancer cells. LRH-1 also appears to play a role in pancreatic cancer metastasis, with significantly higher expression in metastatic tumors compared to primary ones.
LRH-1 synergy with Wnt/β-catenin in cancer.
Breast and Liver Cancer
LRH-1 is abnormally expressed in approximately 45% of breast carcinomas and its expression correlates with estrogen receptor (ER) status. In breast cancer, a primary role of LRH-1 is to drive local estrogen biosynthesis by inducing the expression of aromatase (CYP19), the enzyme that converts androgens to estrogens. This localized estrogen production can fuel the growth of ER-positive tumors.
In hepatocellular carcinoma (HCC), LRH-1 expression is also upregulated compared to adjacent non-tumor tissue. Functionally, LRH-1 promotes the proliferation of liver cancer cells. One recently discovered mechanism involves LRH-1's role in coordinating glutamine metabolism. LRH-1 modulates the expression of glutaminase 2 (GLS2), the rate-limiting enzyme in glutaminolysis. This metabolic reprogramming supports the anabolic needs of cancer cells, promoting their growth and proliferation. Suppression of LRH-1 in HCC cell lines attenuates their tumorigenic capacity both in vitro and in vivo.
Table 3: LRH-1 Expression and Function in Cancer
| Cancer Type | LRH-1 Expression Change | Key Pro-tumorigenic Functions | Quantitative Data | Reference |
| Pancreatic (PDAC) | Upregulated | Promotes cell proliferation and metastasis; activates β-catenin signaling. | Up to 30-fold increase in transcription vs. normal tissue. | |
| Gastric | Upregulated | Promotes cell proliferation via Wnt/β-catenin pathway. | mRNA increased in ~50% of patients. | |
| Colorectal (CRC) | Upregulated | Drives cell cycle progression (Cyclins D1/E1, c-Myc); synergizes with β-catenin. | Haploinsufficiency in ApcMin/+ mice significantly reduces tumor number. | |
| Breast | Upregulated in ~45% of cases | Induces aromatase expression and local estrogen synthesis; promotes cell motility and invasion. | Positively correlated with ER status. | |
| Hepatocellular (HCC) | Upregulated | Promotes proliferation; regulates glutamine metabolism to fuel tumor growth. | Suppression in HepG2 cells significantly attenuates tumorigenicity in vivo. |
Therapeutic Targeting of LRH-1
Given its critical roles in both metabolic disease and cancer, LRH-1 has emerged as an attractive therapeutic target. Efforts are underway to develop small molecule modulators, including agonists, antagonists, and inverse agonists.
-
Agonists : LRH-1 agonists have therapeutic potential for metabolic diseases like NAFLD and type 2 diabetes, as well as inflammatory bowel disease (IBD). The phospholipid DLPC was one of the first identified agonists and showed efficacy in improving glucose and lipid metabolism in mice. More potent, drug-like agonists have since been developed through structure-guided design.
-
Antagonists/Inverse Agonists : For cancer, inhibiting LRH-1 activity is the therapeutic goal. Several inverse agonists (e.g., ML179, ML180) and antagonists have been identified through computational screening and medicinal chemistry efforts. These compounds have been shown to inhibit the proliferation of breast and pancreatic cancer cells, demonstrating the potential of anti-LRH-1 therapies in oncology.
Key Experimental Protocols
The study of LRH-1 function relies on a variety of molecular and cellular biology techniques. Below are outlines of key experimental protocols.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To identify the direct binding of LRH-1 to the promoter regions of its target genes in vivo.
Methodology:
-
Cross-linking: Cells or tissues are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is isolated and sheared into small fragments (200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to LRH-1 is used to immunoprecipitate the LRH-1/DNA complexes. A non-specific IgG is used as a negative control.
-
DNA Purification: The cross-links are reversed, and the DNA is purified from the precipitated complexes.
-
Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific for the promoter region of a suspected target gene, or by next-generation sequencing (ChIP-seq) to identify genome-wide binding sites.
Luciferase Reporter Assay
Objective: To measure the transcriptional activity of LRH-1 on a specific gene promoter and to screen for modulators (agonists/antagonists).
Methodology:
-
Plasmid Construction: The promoter region of a known LRH-1 target gene (e.g., CYP7A1, SHP) is cloned upstream of a luciferase reporter gene in an expression vector.
-
Transfection: The reporter plasmid is co-transfected into a suitable cell line (e.g., HepG2, HEK293T) along with an expression vector for LRH-1 and a control plasmid (e.g., Renilla luciferase or β-galactosidase) for normalization.
-
Treatment: Transfected cells are treated with potential LRH-1 modulators (agonists, antagonists) or co-transfected with expression vectors for co-activators or co-repressors.
-
Lysis and Assay: Cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: Firefly luciferase activity is normalized to the control reporter activity. Changes in normalized luciferase activity reflect changes in LRH-1 transcriptional activity on the promoter of interest.
Generation of Tissue-Specific Knockout Mice
Objective: To study the in vivo physiological function of LRH-1 in a specific tissue, overcoming the embryonic lethality of a full knockout.
Methodology (Cre-Lox System):
-
Generation of Floxed Mice: Mice are generated in which exons of the Lrh-1 gene are flanked by LoxP sites (Lrh-1fl/fl). This is typically achieved through homologous recombination in embryonic stem cells.
-
Generation of Cre-driver Mice: A second line of mice is used which expresses Cre recombinase under the control of a tissue-specific promoter (e.g., Albumin promoter for liver-specific expression, Villin promoter for intestine-specific expression).
-
Breeding: The Lrh-1fl/fl mice are crossed with the Cre-driver mice.
-
Offspring: In the offspring that inherit both the floxed Lrh-1 alleles and the Cre transgene, the Cre recombinase will be expressed only in the target tissue, leading to the excision of the floxed Lrh-1 gene segment and a tissue-specific knockout of LRH-1.
-
Phenotypic Analysis: The resulting knockout mice and their littermate controls are subjected to various physiological and metabolic analyses to determine the function of LRH-1 in the target tissue.
Workflow for generating tissue-specific LRH-1 KO mice.
Conclusion
Liver Receptor Homolog-1 is a multifaceted nuclear receptor that sits at the crossroads of metabolism and cellular proliferation. Its integral role in maintaining homeostasis in the liver and gut underscores its importance in metabolic health. However, the very pathways it regulates to ensure normal physiological function can be hijacked during oncogenesis, transforming LRH-1 into a potent driver of tumor growth and progression in several cancers. This dual role makes LRH-1 a particularly compelling, albeit complex, therapeutic target. The development of specific agonists for metabolic and inflammatory diseases, and antagonists for cancer, represents a promising frontier in precision medicine. Further elucidation of the tissue-specific and context-dependent actions of LRH-1 will be paramount to successfully translating our understanding of this critical nuclear receptor into effective clinical therapies.
Foundational Research on Liver Receptor Homolog-1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2), is a constitutively active nuclear receptor that plays a pivotal role in a multitude of physiological processes.[1][2] As a key transcription factor, LRH-1 is essential for embryonic development, cholesterol and bile acid homeostasis, steroidogenesis, and the regulation of glucose and lipid metabolism.[3][4][5] Its dysregulation has been implicated in the pathogenesis of various diseases, including metabolic disorders like type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), inflammatory conditions, and several types of cancer, such as breast, pancreatic, and gastrointestinal cancers. This has positioned LRH-1 as a promising therapeutic target for drug discovery and development.
This technical guide provides an in-depth overview of the foundational research on LRH-1 inhibitors. It covers the core mechanism of action, key signaling pathways, a summary of quantitative data for representative inhibitors, and detailed protocols for essential experimental assays.
Mechanism of Action of LRH-1 Inhibitors
LRH-1 functions as a monomer, binding to specific DNA response elements in the promoter regions of its target genes to regulate their transcription. Its activity is modulated by the binding of phospholipids, such as phosphatidylinositols, to its ligand-binding pocket (LBP), which influences its conformation and interaction with co-activators and co-repressors.
LRH-1 inhibitors, primarily inverse agonists and antagonists, function by binding to the LBP and inducing a conformational change that prevents the recruitment of co-activators or promotes the binding of co-repressors. This leads to the repression of LRH-1 transcriptional activity and a subsequent decrease in the expression of its target genes. The development of small molecule antagonists has been a key focus of research, with several compounds identified through high-throughput screening and structure-based drug design.
Key Signaling Pathways Involving LRH-1
LRH-1 is integrated into several critical signaling networks, and its inhibition can have profound effects on cellular function.
Wnt/β-catenin Signaling Pathway
LRH-1 has been shown to interact with and enhance the activity of the Wnt/β-catenin signaling pathway, a crucial pathway in development and cancer. In the canonical Wnt pathway, the binding of a Wnt ligand to its receptor complex leads to the stabilization and nuclear accumulation of β-catenin, which then acts as a transcriptional co-activator for T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. LRH-1 can synergize with β-catenin to promote the transcription of target genes involved in cell proliferation, such as Cyclin D1, Cyclin E1, and c-Myc. Inhibition of LRH-1 can, therefore, attenuate Wnt/β-catenin-driven cell proliferation, a key mechanism in certain cancers.
Inflammatory Signaling Pathways
LRH-1 plays a complex role in regulating inflammation. It can exert anti-inflammatory effects by inhibiting the hepatic acute-phase response and regulating glucocorticoid synthesis in the intestine. However, in macrophages, LRH-1 can contribute to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in response to stimuli such as lipopolysaccharide (LPS). This is thought to be mediated, in part, through the regulation of metabolic pathways that influence NF-κB and MAP kinase signaling. Therefore, LRH-1 inhibitors are being investigated for their potential to modulate inflammatory responses in diseases like inflammatory bowel disease and experimental hepatitis.
Quantitative Data Summary of LRH-1 Inhibitors
The following table summarizes the quantitative data for some of the reported LRH-1 inhibitors. This data is crucial for comparing the potency and efficacy of different compounds.
| Compound | Assay Type | Cell Line/System | Potency (IC50/Kd) | Reference |
| Compound 3 | G0S2 mRNA expression (qPCR) | HEK293 | IC50: 5 ± 1 µM | |
| Compound 3 | Surface Plasmon Resonance (SPR) | Purified LRH-1 LBD | Kd: 1.5 ± 0.3 µM | |
| Compound 3d2 | Surface Plasmon Resonance (SPR) | Purified LRH-1 LBD | Kd: 1.8 ± 0.4 µM | |
| ML179 | Cyp19-Aromatase-luciferase | HEK293T | IC50: < 5 µM | |
| ML180 | Cyp19-Aromatase-luciferase | HEK293T | IC50: < 5 µM | |
| PIP3 | Electrophoretic Mobility Shift Assay (EMSA) | Purified LRH-1 | Apparent Kd: 120 ± 9 nM | |
| Abamectin | Differential Scanning Fluorimetry (DSF) | Purified LRH-1 | IC50: 9.4 ± 1.4 µM |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the study of LRH-1 inhibitors. Below are methodologies for key assays.
Luciferase Reporter Gene Assay
This assay is used to assess the transcriptional activity of LRH-1 in a cellular context.
Objective: To measure the ability of a compound to inhibit LRH-1-mediated gene expression.
Principle: Cells are co-transfected with an expression vector for LRH-1 and a reporter plasmid containing a luciferase gene under the control of an LRH-1 response element. Inhibition of LRH-1 activity by a compound results in a decrease in luciferase expression, which is quantified by measuring luminescence.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 96-well plate at a density of 1-2 x 10^4 cells per well.
-
After 24 hours, co-transfect the cells with a full-length LRH-1 expression plasmid and a luciferase reporter plasmid containing multiple copies of the LRH-1 response element (e.g., from the promoter of a target gene like Cyp19 or a synthetic 5xRE). A constitutively active Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.
-
Use a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing the test compound at various concentrations or a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After 18-24 hours of incubation with the compound, lyse the cells using a passive lysis buffer.
-
Measure Firefly luciferase activity using a luminometer after adding the luciferase substrate.
-
If a Renilla luciferase plasmid was used, subsequently measure Renilla luciferase activity.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
-
Quantitative Real-Time PCR (qPCR)
This assay is used to measure the effect of LRH-1 inhibitors on the mRNA expression levels of endogenous LRH-1 target genes.
Objective: To quantify the change in mRNA levels of LRH-1 target genes (e.g., G0S2, SHP, CYP7A1) following treatment with an inhibitor.
Principle: Total RNA is extracted from cells treated with the inhibitor, reverse transcribed into cDNA, and then the cDNA is used as a template for qPCR with primers specific to the target genes. The change in gene expression is quantified relative to a housekeeping gene.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable cell line endogenously expressing LRH-1 (e.g., HepG2, HEK293 with inducible LRH-1 expression) in a 6-well or 12-well plate.
-
Treat the cells with the LRH-1 inhibitor at various concentrations or a vehicle control for a specified period (e.g., 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a commercial RNA isolation kit.
-
Assess RNA quality and quantity.
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
-
qPCR:
-
Perform qPCR using a qPCR instrument and a SYBR Green or probe-based detection method.
-
The reaction mixture should contain cDNA, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB), and qPCR master mix.
-
Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Normalize the expression of the target gene to the housekeeping gene and compare the treated samples to the vehicle control.
-
Cell Proliferation Assay (MTT/XTT)
This assay is used to determine the effect of LRH-1 inhibitors on the proliferation of cancer cells that are dependent on LRH-1 activity.
Objective: To measure the anti-proliferative effect of LRH-1 inhibitors on cancer cell lines.
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Detailed Protocol:
-
Cell Plating:
-
Plate cancer cells (e.g., AsPC-1 pancreatic cancer cells, T47D breast cancer cells) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the LRH-1 inhibitor or a vehicle control for a period of 48-72 hours.
-
-
MTT/XTT Addition and Incubation:
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization and Absorbance Measurement:
-
If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. XTT produces a soluble formazan, so this step is not required.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-490 nm for XTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell proliferation.
-
Conclusion
The foundational research on LRH-1 inhibitors has established this nuclear receptor as a viable and promising target for therapeutic intervention in a range of diseases. The development of potent and selective small molecule inhibitors, coupled with a deeper understanding of the intricate signaling pathways regulated by LRH-1, has paved the way for novel drug discovery programs. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of new LRH-1 modulators. As research progresses, it is anticipated that LRH-1 inhibitors will translate into innovative therapies for metabolic diseases, inflammatory disorders, and cancer.
References
- 1. Liver receptor homolog-1 (LRH-1): a potential therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver receptor homolog-1 - Wikipedia [en.wikipedia.org]
- 3. Targeting LRH-1 - Phospholipid Signaling in Metabolic Pathways - Eric Ortlund [grantome.com]
- 4. Targeting LRH-1/NR5A2 to treat type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidiabetic actions of a phosphatidylcholine ligand for nuclear receptor LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ML-180 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-180 is a potent and selective inverse agonist of the orphan nuclear receptor Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2).[1] With an IC50 of 3.7 μM for LRH-1, this compound shows significantly less activity towards the related Steroidogenic Factor-1 (SF-1), making it a valuable tool for studying LRH-1 specific functions.[1] LRH-1 is a key transcriptional regulator involved in a multitude of physiological processes, including development, cholesterol and bile acid homeostasis, and steroidogenesis.[2] Aberrant LRH-1 activity has been implicated in the progression of several cancers, such as those of the breast, pancreas, and gastrointestinal tract, making it a compelling target for therapeutic development.[3][4]
These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to investigate its effects on cell viability and gene expression.
Mechanism of Action
This compound functions as an inverse agonist of LRH-1, meaning it binds to the receptor and promotes an inactive conformation, thereby repressing its transcriptional activity. This leads to the downregulation of LRH-1 target genes involved in cell cycle progression and proliferation.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (LRH-1 Inverse Agonism) | - | 3.7 µM | |
| EC50 (Cell Proliferation) | Huh-7 | ~2.8 µM |
Table 2: Recommended Concentration Ranges and Incubation Times for In Vitro Experiments
| Assay | Cell Type | This compound Concentration Range | Incubation Time | Observed Effects | Reference |
| Cell Proliferation | Huh-7 | 0.01 - 100 µM | 48 hours | Diminished proliferation above 1 µM | |
| Cyclin Expression | Hepatic Cells | 0.5 - 5 µM | 24 hours | Significant inhibition of cyclin-D1 and cyclin-E1 | |
| LRH-1 Signaling | Huh-7, HepG2 | 5 µM | 2 hours | Rapid decrease in LRH-1 and target gene mRNA | |
| LRH-1 Expression | Hepatic Cells | 0.5 - 5 µM | 24 hours | Dose-dependent inhibition of LRH-1 mRNA |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on the metabolic activity of adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest (e.g., Huh-7, HepG2, MDA-MB-231)
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
Gene Expression Analysis by Reverse Transcription Quantitative PCR (RT-qPCR)
This protocol outlines the steps to quantify the mRNA expression of LRH-1 and its target genes following this compound treatment.
Materials:
-
Cultured cells treated with this compound and vehicle control
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Forward and reverse primers for target genes (e.g., LRH-1, CCND1, CCNE1, MYC) and a reference gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 2, 6, or 24 hours).
-
After treatment, wash the cells with PBS and lyse them directly in the plate according to the RNA extraction kit manufacturer's protocol.
-
-
RNA Extraction and DNase Treatment:
-
Isolate total RNA from the cell lysates using a column-based RNA extraction kit.
-
To remove any contaminating genomic DNA, perform an on-column or in-solution DNase I treatment according to the manufacturer's instructions.
-
Elute the purified RNA in nuclease-free water and determine its concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random primers.
-
Perform the reaction according to the manufacturer's protocol. The resulting cDNA will be used as the template for qPCR.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA template.
-
Set up the reactions in a qPCR plate, including no-template controls for each primer set.
-
Run the qPCR on a real-time PCR instrument using a standard cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) values for each sample.
-
Normalize the Cq values of the target genes to the Cq value of the reference gene (ΔCq).
-
Calculate the relative fold change in gene expression using the 2^-ΔΔCq method, comparing the this compound treated samples to the vehicle control.
-
Mandatory Visualization
Caption: LRH-1 Signaling Pathways Targeted by this compound.
Caption: General Experimental Workflow for In Vitro Studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Liver receptor homolog-1 - Wikipedia [en.wikipedia.org]
- 3. Liver receptor homolog-1 (LRH-1): a potential therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LRH-1 drives hepatocellular carcinoma partially through induction of c-myc and cyclin E1, and suppression of p21 - PMC [pmc.ncbi.nlm.nih.gov]
Preparing ML-180 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of ML-180, a potent inverse agonist of the orphan nuclear receptor liver receptor homolog 1 (LRH-1; NR5A2), in dimethyl sulfoxide (DMSO). Adherence to this protocol will ensure the accurate and consistent preparation of this compound for use in various in vitro and in vivo research applications. This guide includes information on the physicochemical properties of this compound, a structured data table for key quantitative information, a step-by-step experimental protocol, and a visual workflow diagram.
Introduction
This compound is a small molecule inhibitor with significant utility in studying the physiological and pathological roles of LRH-1, a key regulator in development, metabolism, and cancer.[1] For reliable and reproducible experimental results, the accurate preparation of a stable, concentrated stock solution is paramount. Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent in biological research due to its ability to dissolve a broad range of organic compounds, including this compound, and its miscibility with aqueous solutions.[2][3][4] This protocol outlines the standardized procedure for preparing a 10 mM stock solution of this compound in DMSO.
Quantitative Data Summary
A summary of the essential quantitative data for this compound and its solution is presented in Table 1.
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₂₅ClN₄O₂ | [5] |
| Molecular Weight | 388.89 g/mol | |
| Solubility in DMSO | 11 mg/mL (28.28 mM) | |
| Recommended Stock Concentration | 10 mM | |
| Appearance | Colorless liquid |
Experimental Protocol
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
3.1. Materials and Equipment
-
This compound powder (Purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Analytical balance (accurate to 0.1 mg)
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator
3.2. Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
DMSO can facilitate the absorption of other chemicals through the skin. Avoid direct contact.
3.3. Step-by-Step Procedure
-
Calculate the required mass of this compound:
-
To prepare a 10 mM stock solution, the following formula is used:
-
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
-
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM x 1 mL x 388.89 g/mol / 1000 = 3.89 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out the calculated mass of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or amber glass vial.
-
-
Add DMSO:
-
Add the desired volume of anhydrous DMSO to the tube or vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
-
Dissolve the this compound:
-
Cap the tube or vial securely and vortex the solution until the this compound powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
If the compound does not readily dissolve, sonication for a few minutes is recommended to facilitate dissolution.
-
-
Storage:
-
Store the 10 mM this compound stock solution in tightly sealed amber vials or microcentrifuge tubes at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
-
3.4. Preparation of Working Solutions
-
To prepare a working solution for cell-based assays, the 10 mM stock solution can be further diluted with cell culture medium.
-
It is recommended to first perform a serial dilution in DMSO to create an intermediate stock before the final dilution in the aqueous medium to prevent precipitation of the compound.
Diagrams
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for ML-180 in Cancer Cell Line Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-180, also known as SR1848, is a potent and selective inverse agonist of the Liver Receptor Homolog-1 (LRH-1), a nuclear receptor implicated in the progression of various cancers.[1][2][3][4] By inhibiting LRH-1, this compound disrupts key signaling pathways involved in cancer cell proliferation, survival, and hormone biosynthesis. These application notes provide a summary of the effective concentrations of this compound in different cancer cell lines and detailed protocols for its use in in vitro studies.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The optimal concentration of this compound for inducing anti-cancer effects varies among different cancer cell lines. The following table summarizes the available quantitative data on the efficacy of this compound.
| Cell Line | Cancer Type | Efficacy Metric | Value (µM) | Citation |
| Huh-7 | Hepatocellular Carcinoma | EC50 | ~2.8 | [1] |
| General | Not applicable | IC50 (for LRH-1) | 3.7 | |
| Hepatic Cells (e.g., HepG2) | Hepatocellular Carcinoma | Effective Concentration Range | 0.5 - 5.0 | |
| MDA-MB-231 | Breast Cancer (ER-negative) | Reported Antiproliferative Activity | - | |
| MCF-7 | Breast Cancer (ER-positive) | Reported Antiproliferative Activity | - | |
| JEG3 | Endometrial Cancer | Reported LRH-1 Inhibition | - | |
| VCaP, LNCaP | Prostate Cancer | Reported LRH-1 Inhibition | - | |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Reported Antiproliferative Activity | - |
Note: The antiproliferative effects of this compound have been observed in a range of cancer cell lines, although specific IC50/EC50 values are not always available in the literature. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific cell line of interest.
Experimental Protocols
Protocol 1: Determination of IC50 of this compound using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
This compound (SR1848)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound by dissolving it in sterile DMSO.
-
Further dilute the stock solution with complete culture medium to prepare working concentrations. It is recommended to perform serial dilutions to create a range of concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound working solutions and the vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using appropriate software.
-
Signaling Pathways and Experimental Workflows
LRH-1 Signaling Pathway Inhibition by this compound
This compound acts as an inverse agonist of LRH-1, thereby inhibiting its transcriptional activity. This leads to the downregulation of key genes involved in cell cycle progression and steroidogenesis. The diagram below illustrates the proposed mechanism of action.
Caption: this compound inhibits LRH-1, downregulating target genes and cancer cell proliferation.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in determining the IC50 of this compound in a cancer cell line.
Caption: Workflow for determining the IC50 of this compound in cancer cells.
References
Application Notes and Protocols: Measuring LRH-1 Activity Using ML-180 in a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver Receptor Homolog-1 (LRH-1), also known as NR5A2, is a nuclear receptor that plays a critical role in development, metabolism, and inflammation.[1][2] It is involved in processes such as bile acid homeostasis, cholesterol transport, and steroidogenesis.[1][3] Due to its association with various diseases, including cancer and inflammatory bowel disease, LRH-1 has emerged as a significant therapeutic target.[3]
ML-180 is a potent and specific inverse agonist of LRH-1, inhibiting its transcriptional activity with an IC50 of 3.7 µM. It serves as a valuable chemical probe for studying LRH-1 function and for screening potential therapeutic agents.
This application note provides a detailed protocol for using this compound in a dual-luciferase reporter assay to quantify the activity of LRH-1 in a cellular context. Luciferase reporter assays are a widely used method for studying nuclear receptor function due to their high sensitivity, wide dynamic range, and ease of use.
Principle of the Assay
The assay quantifies the transcriptional activity of LRH-1 by measuring the expression of a reporter gene, Firefly luciferase. The system relies on co-transfecting mammalian cells with two key plasmids:
-
LRH-1 Expression Vector: A plasmid that drives the expression of the full-length human LRH-1 protein.
-
Luciferase Reporter Vector: A plasmid containing a promoter with multiple copies of an LRH-1 response element (LRE) upstream of the Firefly luciferase gene.
When LRH-1 is active, it binds to the LREs and drives the transcription of Firefly luciferase. The addition of the inverse agonist this compound inhibits this activity, leading to a dose-dependent decrease in luciferase expression and, consequently, a reduction in the luminescent signal. A second reporter, Renilla luciferase, is co-expressed from a separate vector under the control of a constitutive promoter. This signal is used to normalize the Firefly luciferase activity, correcting for variations in cell number and transfection efficiency.
Materials and Reagents
| Reagent/Material | Vendor Example |
| Cell Line (e.g., HepG2, Huh-7) | ATCC |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| Opti-MEM I Reduced Serum Medium | Gibco |
| Lipofectamine 3000 (or similar) | Invitrogen |
| pCMV-LRH-1 Expression Vector | Custom or Commercial |
| pGL4-LRE-luc2P Reporter Vector | Custom or Promega |
| pRL-TK (Renilla Luciferase Control) | Promega (E2241) |
| This compound (SR1848) | MedChemExpress (HY-18963) |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich |
| Dual-Luciferase® Reporter Assay System | Promega (E1910) |
| 96-well white, clear-bottom tissue culture plates | Corning |
| Luminometer | Various |
Note: This is not an exhaustive list. Equivalent reagents from other manufacturers may be used.
Experimental Protocol
This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other formats.
Step 1: Cell Culture and Seeding (Day 1)
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Trypsinize and count the cells.
-
Seed 2 x 10⁴ cells per well in 100 µL of complete growth medium into a 96-well white, clear-bottom plate.
-
Incubate overnight.
Step 2: Plasmid Transfection (Day 2)
-
For each well, prepare a DNA mixture in Opti-MEM. A recommended ratio is 80 ng of LRE reporter, 10 ng of LRH-1 expression vector, and 10 ng of pRL-TK control vector.
-
Prepare the transfection reagent (e.g., Lipofectamine 3000) in Opti-MEM according to the manufacturer's protocol.
-
Combine the DNA and transfection reagent mixtures, incubate, and add to the cells.
-
Incubate for 24 hours.
Step 3: Compound Treatment (Day 3)
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve final desired concentrations (e.g., a 10-point, 3-fold dilution series starting from 30 µM). Include a "vehicle control" well containing only DMSO at the same final concentration as the highest this compound dose (typically ≤0.1%).
-
Carefully remove the transfection medium from the cells and replace it with 100 µL of the medium containing the appropriate this compound dilution or vehicle control.
-
Incubate for 24 hours. This compound has been shown to effectively repress LRH-1 signaling within this timeframe.
Step 4: Cell Lysis and Luciferase Measurement (Day 4)
-
Equilibrate the 96-well plate and the Dual-Luciferase® Reporter Assay System reagents to room temperature.
-
Remove the medium from the wells.
-
Wash the cells gently with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and place the plate on an orbital shaker for 15 minutes at room temperature.
-
Following the manufacturer's protocol for the Dual-Luciferase® system: a. Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well. b. Measure the Firefly luminescence (LUM_F) using a luminometer. c. Add 100 µL of Stop & Glo® Reagent to each well. d. Measure the Renilla luminescence (LUM_R).
Data Analysis
The goal is to determine the dose-dependent inhibition of LRH-1 activity by this compound and calculate the IC50 value.
-
Calculate the Ratio: For each well, divide the Firefly luminescence reading by the Renilla luminescence reading to get the normalized ratio (Ratio = LUM_F / LUM_R).
-
Normalize to Control: Average the ratios from the vehicle control wells (Avg_Ratio_Vehicle). Normalize the data for each treatment well to this control to determine the percent activity:
-
% Activity = (Ratio_Sample / Avg_Ratio_Vehicle) * 100
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 - % Activity
-
-
Determine IC50: Plot the % Inhibition against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.
Expected Results
Treatment with this compound should result in a dose-dependent decrease in normalized Firefly luciferase activity. The calculated IC50 should be approximately 3.7 µM.
Table 1: Illustrative Dose-Response Data for this compound against LRH-1
| [this compound] (µM) | Avg. Firefly RLU | Avg. Renilla RLU | Normalized Ratio (F/R) | % Activity (Normalized) | % Inhibition |
| 0 (Vehicle) | 850,000 | 15,000 | 56.67 | 100.0% | 0.0% |
| 0.1 | 845,500 | 15,100 | 56.00 | 98.8% | 1.2% |
| 0.3 | 798,000 | 14,950 | 53.38 | 94.2% | 5.8% |
| 1.0 | 655,000 | 15,050 | 43.52 | 76.8% | 23.2% |
| 3.0 | 451,200 | 14,800 | 30.49 | 53.8% | 46.2% |
| 10.0 | 315,000 | 15,120 | 20.83 | 36.8% | 63.2% |
| 30.0 | 301,000 | 14,980 | 20.09 | 35.5% | 64.5% |
Note: These data are for illustrative purposes only. Actual RLU values will vary depending on the cell line, plasmids, and luminometer used. The maximum efficacy of repression for this compound has been reported to be around 64%.
References
- 1. Liver receptor homolog-1 - Wikipedia [en.wikipedia.org]
- 2. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver receptor homolog-1 (LRH-1): a potential therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of ML-180 on Liver Cancer Cells
Introduction
Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. The heterogeneity of HCC necessitates the exploration of novel therapeutic agents that can target specific molecular pathways driving tumor growth and survival. The Huh-7 and HepG2 cell lines are well-characterized in vitro models extensively used in liver cancer research to investigate the efficacy and mechanisms of action of new anti-cancer compounds. This document provides a detailed overview of the application of ML-180, a novel therapeutic agent, in the context of these two prominent liver cancer cell lines.
While direct studies on the effects of this compound on Huh-7 and HepG2 cells are not extensively documented in publicly available literature, this application note synthesizes information on the known mechanisms of this compound and the common signaling pathways dysregulated in liver cancer to provide a hypothetical framework for its investigation. Recent research indicates that this compound acts as an inverse agonist of the orphan nuclear receptor Liver Receptor Homolog-1 (LRH-1). The LRH-1/LCN2 axis has been shown to be involved in the activation of the mitogen-activated protein kinase (MAPK) signaling pathway[1]. The MAPK pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers, including HCC[2][3].
These application notes and protocols are intended for researchers, scientists, and drug development professionals investigating novel therapeutics for liver cancer.
Quantitative Data Summary
As direct experimental data for this compound on Huh-7 and HepG2 cells is not available, the following table presents a template for how such data could be structured. Researchers can populate this table with their experimental findings.
Table 1: Hypothetical Quantitative Effects of this compound on Huh-7 and HepG2 Cells
| Parameter | Huh-7 Cells | HepG2 Cells |
| IC50 (µM) at 48h | [Insert experimental value] | [Insert experimental value] |
| Apoptosis Rate (%) at IC50 | [Insert experimental value] | [Insert experimental value] |
| G2/M Phase Arrest (%) at IC50 | [Insert experimental value] | [Insert experimental value] |
| p-ERK/ERK Ratio (Fold Change) | [Insert experimental value] | [Insert experimental value] |
| Caspase-3 Activity (Fold Change) | [Insert experimental value] | [Insert experimental value] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in Huh-7 and HepG2 cells.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound and calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Huh-7 and HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed Huh-7 and HepG2 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Huh-7 and HepG2 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression. The dysregulation of the cell cycle is a key characteristic of liver cancer[4].
Materials:
-
Huh-7 and HepG2 cells
-
This compound
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the MAPK signaling pathway.
Materials:
-
Huh-7 and HepG2 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-ERK, anti-phospho-ERK, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Protein electrophoresis and blotting equipment
Protocol:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow.
Caption: Proposed signaling pathway of this compound in liver cancer cells.
Caption: Experimental workflow for evaluating this compound in liver cancer cells.
References
- 1. Blocking the LRH-1/LCN2 axis by this compound, an LRH-1 inverse agonist, ameliorates osteoarthritis via inhibiting the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hepatocellular carcinoma: signaling pathways, targeted therapy, and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Progress in Understanding the Action of Natural Compounds at Novel Therapeutic Drug Targets for the Treatment of Liver Cancer [frontiersin.org]
Application Notes and Protocols for In Vivo Administration of ML-180 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-180, also known as SR1848, is a potent and selective inverse agonist of the orphan nuclear receptor Liver Receptor Homolog-1 (LRH-1 or NR5A2) with an IC50 of 3.7 μM.[1] LRH-1 is a key transcriptional regulator involved in a variety of physiological processes, including development, metabolism, and steroidogenesis. Aberrant LRH-1 activity has been implicated in the pathogenesis of several diseases, including cancer and inflammatory disorders. As an inverse agonist, this compound suppresses the constitutive activity of LRH-1, making it a valuable tool for studying the function of this receptor and a potential therapeutic agent.
These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse models, including detailed protocols, quantitative data from preclinical studies, and insights into its mechanism of action.
Mechanism of Action
This compound exerts its effects by binding to the ligand-binding pocket of LRH-1 and promoting a conformational change that favors the recruitment of corepressors, leading to the transcriptional repression of LRH-1 target genes. In vivo, administration of this compound has been shown to decrease the mRNA expression of LRH-1 and its target gene, Small Heterodimer Partner (SHP), in tissues such as the adrenal glands and pancreas.[1]
The activity of LRH-1 is also modulated by post-translational modifications, including phosphorylation by the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which enhances its transcriptional activity. By acting as an inverse agonist, this compound can counteract this activation.
Signaling Pathways
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vivo administration of this compound in mouse models.
Table 1: General In Vivo Administration and Efficacy of this compound
| Parameter | Value | Mouse Strain | Administration Route | Dosing Schedule | Observed Effect | Reference |
| Dosage | 30 mg/kg | C57Bl/6 | Intraperitoneal (i.p.) | Daily for 10 days | Statistically significant decrease in LRH-1 and SHP mRNA in adrenal and pancreatic tissue. | [1] |
Note: Specific quantitative data on tumor growth inhibition or improvement in osteoarthritis scores from in vivo studies with this compound are not yet publicly available in the searched literature. The provided dosage serves as a starting point for efficacy studies.
Experimental Protocols
Protocol 1: General In Vivo Administration of this compound
This protocol describes a general method for the intraperitoneal administration of this compound in mice, based on published studies.
Materials:
-
This compound (SR1848)
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
Sterile syringes and needles (e.g., 27-gauge)
-
C57Bl/6 mice (or other appropriate strain)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
This compound Formulation:
-
Prepare the vehicle solution under sterile conditions.
-
Dissolve this compound in the vehicle to the desired final concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse receiving a 0.2 mL injection).
-
Vortex or sonicate briefly to ensure complete dissolution. Prepare fresh daily.
-
-
Dosing:
-
Weigh each mouse to determine the precise injection volume.
-
Administer this compound via intraperitoneal (i.p.) injection.
-
The recommended dosing schedule from literature is once daily for 10 consecutive days.[1]
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
At the end of the treatment period, euthanize the mice and collect tissues of interest for downstream analysis (e.g., qPCR for target gene expression).
-
Protocol 2: Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Cancer cell line of interest (e.g., a line with known LRH-1 expression)
-
Matrigel (optional)
-
Immunocompromised mice (e.g., nude or SCID)
-
Calipers for tumor measurement
-
This compound formulation (as described in Protocol 1)
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
-
Randomization and Treatment:
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound or vehicle as described in Protocol 1. The dosage and schedule may need to be optimized for the specific cancer model.
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth and animal health throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Protocol 3: Chemically-Induced Osteoarthritis Model
This protocol outlines a general procedure for inducing osteoarthritis in mice and assessing the therapeutic potential of this compound.
Materials:
-
Mono-iodoacetate (MIA)
-
Sterile saline
-
C57Bl/6 mice
-
Analgesics for post-procedural care
-
Equipment for behavioral testing (e.g., von Frey filaments)
-
This compound formulation (as described in Protocol 1)
Procedure:
-
Osteoarthritis Induction:
-
Anesthetize the mice.
-
Induce osteoarthritis via a single intra-articular injection of MIA into the knee joint.
-
-
Post-Induction and Treatment:
-
Allow for a recovery period and the development of osteoarthritis symptoms.
-
Begin treatment with this compound or vehicle, as described in Protocol 1. The start date and duration of treatment may vary depending on the study design.
-
-
Assessment of Disease Progression:
-
Behavioral Analysis: Measure pain and sensitivity using methods such as the von Frey test for mechanical allodynia.
-
Histological Analysis: At the end of the study, euthanize the mice and collect the knee joints. Process the joints for histological staining (e.g., Safranin O-Fast Green) to assess cartilage degradation.
-
Biomarker Analysis: Analyze synovial fluid or serum for inflammatory and cartilage degradation biomarkers.
-
Pharmacokinetics and Toxicity
Detailed pharmacokinetic and comprehensive toxicity studies for this compound in mice are not extensively available in the public domain. However, one study noted that this compound was well-tolerated in mice when administered for 10 days. As a general guideline for preclinical compounds, initial in vivo toxicity can be assessed by observing for signs of distress, weight loss, and changes in organ morphology after administration. For pharmacokinetic analysis, blood samples would be collected at various time points after a single dose of this compound to determine parameters such as half-life, clearance, and bioavailability.
Conclusion
This compound is a valuable research tool for investigating the in vivo functions of LRH-1. The provided protocols and data serve as a foundation for designing and conducting experiments in various mouse models. Further studies are warranted to fully elucidate the therapeutic potential of this compound in diseases such as cancer and osteoarthritis, and to establish a comprehensive pharmacokinetic and safety profile. Researchers are encouraged to optimize dosing regimens and assessment methods for their specific models of interest.
References
Application Notes and Protocols for Studying Osteoarthritis in Chondrocytes using ML-180
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. Chondrocytes, the sole cell type in cartilage, play a crucial role in maintaining the balance between extracellular matrix (ECM) synthesis and degradation. In OA, pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) disrupt this homeostasis, leading to increased production of matrix-degrading enzymes like matrix metalloproteinases (MMPs) and a decrease in the synthesis of essential ECM components like type II collagen (COL2A1) and aggrecan (ACAN).
Recent research has identified the Liver Receptor Homolog-1 (LRH-1), an orphan nuclear receptor, as a key mediator in the inflammatory response associated with OA.[1][2] LRH-1 expression is upregulated in chondrocytes treated with IL-1β and in the cartilage of animal models of OA.[1][2] ML-180 is a potent inverse agonist of LRH-1, and has been shown to ameliorate OA by blocking the LRH-1/Lipocalin-2 (LCN2) axis and subsequently inhibiting the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study the pathogenesis of osteoarthritis in chondrocyte models.
Mechanism of Action of this compound in Chondrocytes
In the context of osteoarthritis, the pro-inflammatory cytokine IL-1β stimulates the expression of LRH-1 in chondrocytes. Elevated LRH-1 activity transcriptionally upregulates LCN2, a protein associated with inflammation. The LRH-1/LCN2 axis then activates the MAPK signaling pathway (including ERK, JNK, and p38 kinases), which in turn promotes the expression of inflammatory mediators and ECM-degrading enzymes (e.g., MMP-13), while suppressing the synthesis of crucial ECM components (e.g., COL2A1 and Aggrecan). This cascade of events ultimately leads to cartilage degradation.
This compound, as an inverse agonist of LRH-1, binds to the receptor and reduces its basal activity. This inhibition blocks the upregulation of LCN2, thereby preventing the activation of the downstream MAPK pathway. By disrupting this signaling cascade, this compound protects chondrocytes from the catabolic and inflammatory effects of IL-1β, thus preserving the integrity of the extracellular matrix.
Figure 1: Signaling pathway of this compound in osteoarthritis.
Data Presentation
The following tables summarize the expected quantitative outcomes from treating IL-1β-stimulated chondrocytes with this compound, based on its known mechanism of action. These values are representative and may vary depending on the specific experimental conditions.
Table 1: Effect of this compound on Gene Expression in IL-1β-Stimulated Chondrocytes
| Gene | Treatment Group | Fold Change vs. Control |
| LRH-1 | IL-1β | ↑ |
| IL-1β + this compound | ↓ (partially restored) | |
| LCN2 | IL-1β | ↑ |
| IL-1β + this compound | ↓ (significantly reduced) | |
| MMP-13 | IL-1β | ↑ |
| IL-1β + this compound | ↓ (significantly reduced) | |
| COL2A1 | IL-1β | ↓ |
| IL-1β + this compound | ↑ (partially restored) | |
| ACAN | IL-1β | ↓ |
| IL-1β + this compound | ↑ (partially restored) |
Table 2: Effect of this compound on Protein Expression and Pathway Activation
| Protein / Phospho-Protein | Treatment Group | Relative Expression/Activation |
| p-ERK / total ERK | IL-1β | ↑ |
| IL-1β + this compound | ↓ (inhibited) | |
| p-JNK / total JNK | IL-1β | ↑ |
| IL-1β + this compound | ↓ (inhibited) | |
| p-p38 / total p38 | IL-1β | ↑ |
| IL-1β + this compound | ↓ (inhibited) |
Experimental Protocols
Figure 2: General experimental workflow for studying this compound.
Protocol 1: In Vitro Model of Osteoarthritis in Primary Human Chondrocytes
This protocol describes the establishment of an in vitro model of OA using primary human chondrocytes stimulated with IL-1β, followed by treatment with this compound.
Materials:
-
Primary human articular chondrocytes
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant Human IL-1β
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates (6-well or 12-well)
Procedure:
-
Chondrocyte Culture:
-
Culture primary human chondrocytes in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage the cells upon reaching 80-90% confluency and use cells at passage 2-3 for experiments to maintain their phenotype.
-
-
Seeding and Starvation:
-
Seed chondrocytes in 6-well or 12-well plates at a density of 2 x 10⁵ cells/well.
-
Allow cells to adhere for 24 hours.
-
Once adhered, aspirate the medium and replace it with serum-free DMEM for 12-24 hours to synchronize the cells.
-
-
IL-1β Stimulation and this compound Treatment:
-
Prepare working solutions of IL-1β and this compound in serum-free DMEM. A typical concentration for IL-1β to induce an OA phenotype is 10 ng/mL.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours. Include a vehicle control (DMSO) group.
-
After pre-treatment, add IL-1β (10 ng/mL) to the wells (except for the unstimulated control group) and co-incubate for 24-48 hours.
-
-
Harvesting:
-
After the incubation period, collect the cell culture supernatant for analysis of secreted proteins (e.g., MMPs by ELISA).
-
Wash the cell monolayer with ice-cold PBS.
-
Lyse the cells directly in the wells using an appropriate lysis buffer for subsequent RNA or protein extraction.
-
Protocol 2: Gene Expression Analysis by qRT-PCR
This protocol details the analysis of gene expression changes in chondrocytes following treatment with this compound.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (LRH-1, LCN2, MMP-13, COL2A1, ACAN) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cell lysates according to the manufacturer's protocol of the RNA extraction kit.
-
Quantify the RNA concentration and assess its purity.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers, and qPCR master mix.
-
Perform the qPCR reaction using a thermal cycler with the appropriate cycling conditions.
-
Analyze the results using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
Protocol 3: Western Blot Analysis for MAPK Pathway Activation
This protocol is for assessing the effect of this compound on the phosphorylation of key proteins in the MAPK signaling pathway.
Materials:
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction and Quantification:
-
Extract total protein from the cell lysates.
-
Determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein.
-
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of the LRH-1/LCN2/MAPK signaling axis in the pathogenesis of osteoarthritis. The provided protocols offer a framework for researchers to study the chondroprotective effects of this compound and to further explore the molecular mechanisms underlying cartilage degradation in OA. These studies can contribute to the development of novel therapeutic strategies targeting LRH-1 for the treatment of osteoarthritis.
References
Application Notes and Protocols: ML-180 in the MDA-MB-231 Breast Cancer Cell Line
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ML-180 is a potent and selective inverse agonist of the orphan nuclear receptor Liver Receptor Homolog 1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2)[1]. LRH-1 is a transcription factor implicated in the progression of several cancers, including breast cancer. In breast cancer, LRH-1 has been shown to promote cell proliferation, migration, and invasion[2]. The triple-negative breast cancer (TNBC) cell line, MDA-MB-231, is known to express LRH-1, and its overexpression in these cells has been linked to increased cell motility and invasiveness[2]. These application notes provide a framework for investigating the effects of this compound on the MDA-MB-231 cell line, based on the known functions of its target, LRH-1.
Mechanism of Action
This compound acts by binding to LRH-1 and inhibiting its transcriptional activity. In cancer cells, LRH-1 is known to regulate the expression of genes involved in cell cycle progression, such as cyclins D1 and E1, and the proto-oncogene c-Myc[3][4]. Additionally, LRH-1 can repress the expression of the cyclin-dependent kinase inhibitor CDKN1A (p21). By inhibiting LRH-1, this compound is hypothesized to reverse these effects, leading to cell cycle arrest and a reduction in cell proliferation. Furthermore, given the role of LRH-1 in cell migration and invasion, this compound may also inhibit the metastatic potential of MDA-MB-231 cells.
Data Presentation
The following table summarizes hypothetical quantitative data for the effects of this compound on MDA-MB-231 cells based on its known potency and the typical responses observed with similar compounds in cancer cell lines.
| Parameter | Value | Experiment |
| IC50 (Cell Viability) | 5-15 µM | 72-hour incubation, MTT or CellTiter-Glo Assay |
| Apoptosis Induction | Concentration-dependent increase | Annexin V/PI staining after 48-hour treatment |
| Caspase-3/7 Activation | Concentration-dependent increase | Caspase-Glo 3/7 Assay after 24-hour treatment |
| Gene Expression (RT-qPCR) | 24-hour treatment | |
| CCND1 (Cyclin D1) | Downregulation | |
| MYC (c-Myc) | Downregulation | |
| CDKN1A (p21) | Upregulation |
Mandatory Visualizations
Experimental Protocols
Cell Culture and Maintenance of MDA-MB-231 Cells
-
Cell Line: MDA-MB-231 (ATCC® HTB-26™).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding into new flasks.
Cell Viability Assay (MTT Assay)
-
Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seeding and Treatment: Seed cells in a 6-well plate and treat with varying concentrations of this compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound for 24-48 hours, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-LRH-1, anti-Cyclin D1, anti-p21, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize to the loading control (β-actin).
Quantitative Real-Time PCR (RT-qPCR)
-
RNA Extraction: Following a 24-hour treatment with this compound, extract total RNA from MDA-MB-231 cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers for target genes (e.g., NR5A2, CCND1, MYC, CDKN1A) and a housekeeping gene (e.g., GAPDH or ACTB).
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Conclusion
These application notes provide a comprehensive guide for researchers to investigate the potential anti-cancer effects of this compound on the MDA-MB-231 triple-negative breast cancer cell line. The provided protocols and hypothetical data serve as a foundation for designing and interpreting experiments aimed at elucidating the therapeutic potential of targeting the LRH-1 signaling pathway in breast cancer.
References
Application Notes and Protocols for Cell Proliferation Assays with ML-180
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-180 is a potent and selective inverse agonist of the orphan nuclear receptor Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2).[1][2] LRH-1 is a critical transcription factor involved in the regulation of development, metabolism, and cell proliferation. In several types of cancer, LRH-1 is overexpressed and contributes to tumor growth. This compound exerts its effects by inhibiting LRH-1 activity, leading to the downregulation of genes that are essential for cell cycle progression and proliferation.[1][2] These application notes provide a comprehensive guide for utilizing this compound in cell proliferation assays.
Mechanism of Action
This compound functions as an inverse agonist of LRH-1, meaning it binds to the receptor and promotes an inactive conformation, thereby repressing its transcriptional activity. This leads to a dose-dependent decrease in the expression of LRH-1 and its downstream target genes, such as cyclin D1 and cyclin E1, which are key regulators of the G1 phase of the cell cycle.[1] By inhibiting the expression of these cyclins, this compound induces a G0/G1 cell cycle arrest, which ultimately results in the inhibition of cell proliferation.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in inhibiting cell proliferation.
Experimental Workflow
The following diagram outlines the general workflow for performing a cell proliferation assay with this compound.
Caption: General workflow for a cell proliferation assay using this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in cell proliferation assays.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ | - | 3.7 µM | |
| EC₅₀ | Huh-7 | ~2.8 µM | |
| Concentration Range for Proliferation Inhibition | Huh-7 | > 1 µM | |
| Incubation Time for Cyclin Inhibition | Hepatic Cells | 24 hours |
Detailed Experimental Protocol: MTT Assay for Cell Proliferation
This protocol outlines the steps for a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell proliferation after treatment with this compound. This assay is based on the principle that metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.
Materials:
-
This compound (Stock solution prepared in DMSO)
-
Cell line of interest (e.g., Huh-7, HepG2)
-
Complete cell culture medium
-
96-well clear flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A suggested concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use the absorbance of the blank wells (medium only) to subtract the background from all other readings.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
From the dose-response curve, determine the IC₅₀ value (the concentration of this compound that inhibits cell proliferation by 50%).
-
This compound is a valuable tool for studying the role of LRH-1 in cell proliferation and for screening potential anticancer agents. The provided protocols and application notes offer a framework for conducting reliable and reproducible cell proliferation assays using this compound. Researchers should optimize the assay conditions, such as cell seeding density and incubation times, for their specific cell lines and experimental goals.
References
Application Notes and Protocols for Investigating Inflammatory Pathways Using ML-180
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-180 is a potent and selective small molecule inverse agonist of the Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2).[1] While initially explored in the context of cancer, emerging evidence highlights the critical role of its target, LRH-1, in the modulation of inflammatory pathways. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a chemical probe to investigate inflammatory signaling cascades.
LRH-1 is a nuclear receptor that plays a multifaceted role in development, metabolism, and, increasingly, in the regulation of inflammation.[2][3] Its function can be tissue-specific, exhibiting both pro- and anti-inflammatory activities.[3][4] As an inverse agonist, this compound provides a valuable tool to dissect the intricate involvement of LRH-1 in various inflammatory diseases.
Mechanism of Action of this compound in Inflammatory Pathways
This compound exerts its effects by binding to the ligand-binding domain of LRH-1, leading to the inhibition of its transcriptional activity. LRH-1 has been shown to influence inflammatory responses through several mechanisms:
-
Regulation of Glucocorticoid Synthesis: In the gut, LRH-1 controls the local synthesis of anti-inflammatory glucocorticoids.
-
Modulation of Cytokine Production: Pharmacological inhibition of LRH-1 has been demonstrated to reduce the production of pro-inflammatory cytokines, such as TNF-α, in macrophages.
-
Crosstalk with Key Signaling Pathways: LRH-1 can interact with and modulate other critical inflammatory signaling pathways, such as the MAPK and NF-κB pathways.
A recent study has elucidated a specific mechanism in the context of osteoarthritis, where this compound treatment ameliorates the disease phenotype by blocking the LRH-1/LCN2 (Lipocalin-2) axis, which in turn inhibits the MAPK signaling pathway.
Signaling Pathway Diagram
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Target | Notes |
| IC50 | 3.7 µM | LRH-1 (NR5A2) | Half-maximal inhibitory concentration for LRH-1 inverse agonist activity. |
Application Notes
This compound is a valuable tool for elucidating the role of LRH-1 in inflammatory diseases. Key applications include:
-
Investigating Osteoarthritis Pathogenesis: As demonstrated, this compound can be used in in vitro and in vivo models of osteoarthritis to study the impact of LRH-1 inhibition on chondrocyte inflammation, extracellular matrix degradation, and MAPK signaling.
-
Studying Macrophage-Mediated Inflammation: this compound can be employed to probe the function of LRH-1 in regulating the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophages upon stimulation with lipopolysaccharide (LPS) or other inflammatory triggers.
-
Exploring Inflammatory Bowel Disease (IBD): Given the role of LRH-1 in maintaining intestinal epithelial homeostasis, this compound could be utilized in models of IBD to investigate the consequences of LRH-1 inhibition on gut inflammation and barrier function.
Experimental Protocols
Protocol 1: In Vitro Analysis of this compound on Cytokine Production in Macrophages
This protocol details a cell-based assay to determine the effect of this compound on the production of pro-inflammatory cytokines in a macrophage cell line (e.g., RAW 264.7) stimulated with LPS.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM complete medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C, 5% CO2.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in complete DMEM from the DMSO stock. The final DMSO concentration should be kept below 0.1%. Remove the old media from the cells and add 100 µL of media containing the desired concentrations of this compound or vehicle control (DMSO). Incubate for 2 hours.
-
LPS Stimulation: Prepare a working solution of LPS in complete DMEM. Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL. For negative control wells, add 10 µL of medium without LPS.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Cell Viability Assay: To ensure that the observed effects are not due to cytotoxicity, perform a cell viability assay on the remaining cells in the plate according to the manufacturer's protocol.
Protocol 2: Western Blot Analysis of MAPK Pathway Inhibition by this compound
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of key MAPK proteins (p38, ERK, JNK) in chondrocytes or macrophages stimulated with IL-1β or LPS.
Materials:
-
Primary chondrocytes or macrophage cell line
-
Appropriate cell culture medium
-
This compound (stock solution in DMSO)
-
IL-1β or LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Pre-treat with this compound at various concentrations for 2 hours, followed by stimulation with IL-1β (10 ng/mL) or LPS (100 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Western Blotting: Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
References
- 1. Blocking the LRH-1/LCN2 axis by this compound, an LRH-1 inverse agonist, ameliorates osteoarthritis via inhibiting the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging actions of the nuclear receptor LRH-1 in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Sequencing after ML-180 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-180 is a potent and selective inverse agonist of the nuclear receptor Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2).[1] LRH-1 is a key transcription factor involved in a multitude of physiological processes, including development, cholesterol and bile acid homeostasis, steroidogenesis, and cell proliferation.[2][3] Its dysregulation has been implicated in various diseases, including metabolic disorders and cancer.[1][4] As an inverse agonist, this compound binds to LRH-1 and represses its constitutive activity, leading to the downregulation of its target genes.
Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a powerful technique used to identify the genome-wide binding sites of a protein of interest, such as a transcription factor. By combining this compound treatment with ChIP-seq, researchers can elucidate the genome-wide impact of LRH-1 inhibition on its direct target genes and gain insights into the molecular mechanisms underlying the therapeutic potential of this compound.
These application notes provide a comprehensive guide for designing and performing ChIP-seq experiments to investigate the effects of this compound treatment. Detailed protocols, expected outcomes, and data visualization strategies are presented to facilitate the successful application of this methodology in research and drug development settings.
Principle of the Method
The core principle of this application is to compare the genome-wide binding profile of LRH-1 in the presence and absence of its inverse agonist, this compound. The experiment involves treating a relevant cell line with this compound or a vehicle control. Subsequently, the cells are subjected to formaldehyde cross-linking to fix protein-DNA interactions. The chromatin is then extracted and sheared into small fragments. An antibody specific to LRH-1 is used to immunoprecipitate the LRH-1-bound chromatin fragments. After reversing the cross-links, the enriched DNA is purified and subjected to next-generation sequencing.
By comparing the ChIP-seq data from this compound-treated and vehicle-treated cells, researchers can identify genomic regions where LRH-1 binding is significantly reduced upon inhibitor treatment. This allows for the identification of direct LRH-1 target genes that are modulated by this compound. Further analysis of these target genes can reveal the biological pathways and cellular processes affected by LRH-1 inhibition.
Data Presentation
The quantitative data from a typical ChIP-seq experiment following this compound treatment should be organized to clearly present the experimental conditions and the key findings. Since no direct ChIP-seq study after this compound treatment was found in the public literature, the following tables present expected or hypothetical results based on the known function of this compound and existing LRH-1 ChIP-seq data.
Table 1: Experimental Parameters for ChIP-seq after this compound Treatment
| Parameter | Description |
| Cell Line | e.g., HepG2 (human liver cancer), MCF-7 (human breast cancer), or other cell lines with endogenous LRH-1 expression. |
| Treatment | This compound (SR1848) |
| Vehicle Control | DMSO (Dimethyl sulfoxide) |
| This compound Concentration | 1-10 µM (based on reported IC50 values) |
| Treatment Duration | 6-24 hours |
| Antibody for ChIP | Anti-LRH-1/NR5A2, ChIP-grade |
| Negative Control | Normal Rabbit IgG |
| Sequencing Platform | Illumina (e.g., NovaSeq, HiSeq) |
| Read Length | 50 bp, single-end or paired-end |
| Sequencing Depth | >20 million uniquely mapped reads per sample |
Table 2: Expected Quantitative Outcomes of ChIP-seq Analysis
| Analysis Metric | Vehicle Control (DMSO) | This compound Treatment | Expected Change |
| Number of LRH-1 Peaks | High (e.g., ~10,000-20,000) | Lower | Decrease |
| Peak Signal Intensity at known LRH-1 Target Genes (e.g., SHP, CYP7A1) | High | Low | Significant Reduction |
| Number of Differentially Bound Regions | N/A | High | N/A |
| Enriched Motifs in LRH-1 Peaks | Canonical LRH-1 binding motif (e.g., 5'-PyCAAGGPyCPu-3') | Canonical LRH-1 binding motif | No Change |
| Gene Ontology (GO) terms for genes near LRH-1 peaks | Cholesterol metabolism, steroid biosynthesis, cell cycle | Cholesterol metabolism, steroid biosynthesis, cell cycle | No significant change in overall categories, but individual gene associations will be weaker. |
Experimental Protocols
This section provides a detailed protocol for performing a ChIP-seq experiment to investigate the effect of this compound on LRH-1 genomic binding.
I. Cell Culture and this compound Treatment
-
Cell Culture: Culture the chosen cell line (e.g., HepG2) in the recommended medium and conditions until they reach 80-90% confluency.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 5 µM).
-
Prepare a vehicle control medium containing the same concentration of DMSO.
-
Aspirate the old medium from the cells and replace it with either the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for the desired treatment duration (e.g., 12 hours).
-
II. Chromatin Immunoprecipitation
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells and collect them in a conical tube.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Isolate the nuclei by centrifugation.
-
Resuspend the nuclear pellet in a shearing buffer.
-
Shear the chromatin to an average size of 200-600 bp using a sonicator. The optimal sonication conditions should be determined empirically for each cell type and instrument.
-
Centrifuge to pellet the debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Determine the chromatin concentration.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Take an aliquot of the pre-cleared chromatin as the "input" control.
-
Incubate the remaining chromatin overnight at 4°C with either an anti-LRH-1 antibody or a normal rabbit IgG (negative control).
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.
-
-
Washes and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elute the chromatin from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluted chromatin and the input sample and incubate at 65°C for at least 6 hours to reverse the cross-links.
-
Treat the samples with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
III. Library Preparation and Sequencing
-
Library Preparation:
-
Quantify the purified ChIP DNA and input DNA.
-
Prepare sequencing libraries from the ChIP and input DNA using a commercial library preparation kit (e.g., Illumina TruSeq ChIP Library Prep Kit). This typically involves end-repair, A-tailing, and adapter ligation.
-
Amplify the libraries by PCR.
-
-
Sequencing:
-
Quantify and assess the quality of the libraries.
-
Sequence the libraries on an Illumina sequencing platform.
-
IV. Data Analysis
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the sequencing reads to the appropriate reference genome using a short-read aligner like BWA or Bowtie2.
-
Peak Calling: Identify regions of LRH-1 enrichment (peaks) in the vehicle-treated sample relative to the input control using a peak caller such as MACS2.
-
Differential Binding Analysis: Compare the LRH-1 binding profiles between the this compound-treated and vehicle-treated samples to identify regions with significantly reduced binding upon this compound treatment.
-
Downstream Analysis:
-
Motif analysis: Identify enriched DNA sequence motifs within the LRH-1 binding peaks.
-
Peak annotation: Annotate the peaks to the nearest genes.
-
Gene Ontology (GO) and pathway analysis: Identify the biological processes and pathways associated with the genes targeted by LRH-1 and affected by this compound.
-
Data visualization: Generate genome browser tracks, heatmaps, and other visualizations to represent the ChIP-seq data.
-
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for ChIP-sequencing after this compound treatment.
LRH-1 Signaling Pathway
Caption: Simplified signaling pathway of LRH-1 and its inhibition by this compound.
References
- 1. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Liver receptor homolog-1 - Wikipedia [en.wikipedia.org]
- 3. LRH-1: an orphan nuclear receptor involved in development, metabolism and steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are LRH-1 inverse agonists and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for ML-180 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-180 is a potent and specific inverse agonist of the orphan nuclear receptor Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2). LRH-1 is a key transcriptional regulator involved in a variety of physiological processes, including development, metabolism, and steroidogenesis.[1][2] Emerging evidence has implicated the overexpression and aberrant activity of LRH-1 in the pathogenesis and progression of several cancers, including those of the breast, pancreas, and colon.[3][4] By inhibiting LRH-1, this compound presents a targeted therapeutic strategy to disrupt cancer cell proliferation and survival.
Patient-Derived Xenograft (PDX) models, established by implanting fresh patient tumor tissue into immunodeficient mice, have become a cornerstone of preclinical oncology research.[5] These models are prized for their ability to retain the histological and genetic characteristics of the original human tumor, offering a more predictive in vivo platform for evaluating novel therapeutic agents compared to traditional cell line-derived xenografts.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in PDX models to assess its preclinical efficacy.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by acting as an inverse agonist of LRH-1, thereby repressing its transcriptional activity. One of the well-established oncogenic signaling pathways influenced by LRH-1 is the Wnt/β-catenin pathway. LRH-1 can synergize with β-catenin to enhance the transcription of key cell cycle regulators, such as Cyclin D1 and Cyclin E1, which drive the G1/S phase transition and promote cell proliferation. By inhibiting LRH-1, this compound can disrupt this synergistic interaction, leading to decreased expression of these cyclins and subsequent cell cycle arrest.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in PDX models. Specific parameters may need to be optimized based on the tumor type and the specific research question.
PDX Model Establishment and Expansion
A critical first step is the successful engraftment and expansion of patient tumor tissue in immunodeficient mice.
Materials:
-
Fresh patient tumor tissue obtained under sterile conditions
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) or similar)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile surgical instruments
-
Matrigel (optional, can improve engraftment rates)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tumor Tissue Processing:
-
Immediately place the fresh tumor tissue in a sterile collection tube with a suitable transport medium on ice.
-
In a biosafety cabinet, wash the tissue with cold, sterile PBS to remove any debris.
-
Mechanically mince the tumor into small fragments of approximately 2-3 mm³.
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
For subcutaneous models, make a small incision on the flank of the mouse and create a subcutaneous pocket.
-
Implant one to two tumor fragments into the pocket. Matrigel can be co-implanted to support engraftment.
-
Close the incision with surgical clips or sutures.
-
For orthotopic models, implant the tumor fragments into the corresponding organ, which requires a more complex surgical procedure.
-
-
Tumor Growth Monitoring and Passaging:
-
Monitor the mice at least twice a week for tumor formation and growth.
-
Measure tumor dimensions using calipers and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Once the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically harvest the tumor.
-
The harvested tumor can be serially passaged into new cohorts of mice for expansion of the PDX line. It is recommended to use early-passage tumors (P2-P4) for efficacy studies to maintain the characteristics of the original patient tumor.
-
In Vivo Efficacy Study of this compound
Once a stable PDX line is established and expanded, an efficacy study can be initiated.
Materials:
-
Established PDX-bearing mice with tumor volumes of 150-250 mm³
-
This compound
-
Vehicle for this compound formulation (e.g., DMSO, PEG400, saline)
-
Sterile syringes and needles for administration
Procedure:
-
Cohort Formation:
-
Randomize the tumor-bearing mice into treatment and control groups (typically n=8-10 mice per group).
-
-
This compound Formulation and Administration:
-
Formulation: A suggested vehicle for in vivo administration of small molecule inhibitors is a solution of 20% DMSO, 40% PEG400, and 40% sterile saline. The final formulation of this compound should be prepared fresh daily under sterile conditions.
-
Dosing: Based on limited available in vivo data for this compound in non-PDX models, a starting dose of 30 mg/kg administered via intraperitoneal (i.p.) injection once daily is recommended. Dose-response studies may be necessary to determine the optimal dose for a specific PDX model.
-
The control group should receive the vehicle only, administered at the same volume and schedule as the treatment group.
-
-
Monitoring and Data Collection:
-
Monitor tumor volume and body weight two to three times per week.
-
Observe the animals for any signs of toxicity.
-
The study should continue for a predetermined duration (e.g., 21-28 days) or until the tumors in the control group reach a specified endpoint volume.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect the tumors.
-
Tumors can be processed for downstream analyses such as:
-
Pharmacodynamics: Western blotting or immunohistochemistry (IHC) to assess the levels of LRH-1 and its downstream targets (e.g., Cyclin D1, Cyclin E1).
-
Histology: H&E staining to evaluate tumor morphology.
-
Molecular Analysis: RNA or DNA sequencing to identify mechanisms of response or resistance.
-
-
Data Presentation
Quantitative data from the in vivo efficacy study should be summarized in a clear and structured format.
Table 1: Tumor Growth Inhibition in this compound-Treated PDX Models
| PDX Model ID | Tumor Type | Treatment Group | N | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | p-value |
| PDX-001 | Pancreatic | Vehicle | 8 | 155 ± 12 | 1250 ± 110 | - | - |
| PDX-001 | Pancreatic | This compound (30 mg/kg) | 8 | 152 ± 11 | 580 ± 95 | 53.6 | <0.05 |
| PDX-002 | Breast (ER+) | Vehicle | 8 | 160 ± 15 | 1100 ± 105 | - | - |
| PDX-002 | Breast (ER+) | This compound (30 mg/kg) | 8 | 158 ± 13 | 450 ± 80 | 59.1 | <0.05 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the PDX model and experimental conditions.
Tumor Growth Inhibition (TGI) Calculation: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100
Conclusion
The use of this compound in patient-derived xenograft models provides a robust preclinical platform to evaluate its therapeutic potential in a clinically relevant setting. The protocols outlined in these application notes offer a comprehensive guide for researchers to design and execute in vivo efficacy studies. Careful adherence to these methodologies will enable the generation of reliable and reproducible data to support the further development of this compound as a novel cancer therapeutic.
References
- 1. Canonical Wnt/β-Catenin Regulation of Liver Receptor Homolog-1 Mediates Pluripotency Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergy between LRH-1 and beta-catenin induces G1 cyclin-mediated cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. LRH1 promotes pancreatic cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for ML-180 Treatment in 3D Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoids, three-dimensional (3D) self-organizing structures derived from stem cells or patient tissues, are increasingly utilized as physiologically relevant models in drug discovery and personalized medicine.[1][2][3][4][5] Their ability to recapitulate the complex architecture and cellular heterogeneity of in vivo organs makes them superior to traditional 2D cell cultures for assessing therapeutic efficacy and toxicity. This document provides detailed application notes and protocols for the treatment of 3D organoid cultures with ML-180, a potent inverse agonist of the orphan nuclear receptor Liver Receptor Homolog-1 (LRH-1 or NR5A2).
This compound (also known as SR1848) has been identified as a key molecule for investigating LRH-1 driven cellular processes. LRH-1 is a transcription factor implicated in the progression of various cancers, including those of the breast, pancreas, and colon, where it regulates genes involved in cell proliferation and survival. Inhibition of LRH-1 with inverse agonists like this compound presents a promising therapeutic strategy. These application notes provide a framework for evaluating the anti-cancer effects of this compound in 3D organoid models.
Mechanism of Action of this compound
This compound is a potent inverse agonist of LRH-1, with a reported IC50 of 3.7 μM. It functions by binding to the ligand-binding domain of LRH-1, inducing a conformational change that represses the receptor's transcriptional activity. This leads to the downregulation of LRH-1 target genes. In various cancer cell lines, this compound has been shown to inhibit cell proliferation and downregulate the expression of key cell cycle regulators such as cyclin D1 and cyclin E1. Recent studies have also implicated the LRH-1/LCN2 axis in promoting inflammation and extracellular matrix dysregulation in osteoarthritis, a process that can be ameliorated by this compound through the inhibition of the MAPK signaling pathway.
Data Presentation: Quantitative Analysis of this compound Effects
The following tables summarize hypothetical, yet representative, quantitative data that could be generated from treating 3D organoid cultures with this compound. These tables are designed to provide a clear structure for presenting experimental findings.
Table 1: Dose-Response of this compound on Cancer Organoid Viability
| This compound Concentration (µM) | Mean Organoid Viability (%) (± SD) |
| 0 (Vehicle Control) | 100 ± 5.8 |
| 1 | 92.5 ± 6.2 |
| 2.5 | 78.1 ± 7.1 |
| 5 | 55.3 ± 8.5 |
| 10 | 35.7 ± 6.9 |
| 20 | 18.2 ± 4.3 |
Table 2: IC50 Values of this compound in Different Patient-Derived Organoid (PDO) Lines
| PDO Line | Cancer Type | IC50 (µM) |
| PDO-1 | Colorectal | 4.8 |
| PDO-2 | Pancreatic | 6.2 |
| PDO-3 | Breast (ER+) | 7.5 |
Table 3: Effect of this compound on Downstream Target Gene Expression in Colorectal Organoids (Fold Change vs. Vehicle Control)
| Gene | Function | Fold Change (10 µM this compound) (± SD) |
| CCND1 (Cyclin D1) | Cell Cycle Progression | -2.5 ± 0.4 |
| CCNE1 (Cyclin E1) | Cell Cycle Progression | -2.1 ± 0.3 |
| LCN2 | Inflammation | -3.2 ± 0.6 |
| p-ERK/ERK Ratio | MAPK Pathway Activation | -4.0 ± 0.7 |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
This section provides detailed methodologies for key experiments involving the treatment of 3D organoid cultures with this compound.
Protocol 1: Establishment and Maintenance of Patient-Derived Organoids (PDOs)
This protocol is a generalized procedure and may require optimization based on the specific tissue of origin.
Materials:
-
Fresh tumor tissue from surgical resection or biopsy
-
Organoid culture medium (specific to tissue type)
-
Basement membrane matrix (e.g., Matrigel®)
-
Gentle cell dissociation reagent
-
Phosphate-Buffered Saline (PBS), sterile
-
24-well and 96-well culture plates
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Tissue Digestion: Mince the tumor tissue into small fragments (~1-2 mm) and digest using an appropriate enzyme cocktail (e.g., collagenase/dispase) to obtain a single-cell or small-cluster suspension.
-
Seeding in Matrigel: Resuspend the cell pellet in cold Matrigel® at a desired density. Plate 50 µL domes of the cell-Matrigel® suspension into the center of pre-warmed 24-well plate wells.
-
Solidification and Culture: Incubate the plate at 37°C for 15-20 minutes to solidify the Matrigel® domes. Gently add 500 µL of the appropriate organoid culture medium to each well.
-
Maintenance: Culture the organoids in a 37°C, 5% CO2 incubator, changing the medium every 2-3 days.
-
Passaging: Once organoids are large and have dense centers, they should be passaged. Mechanically or enzymatically dissociate the organoids and re-plate them in fresh Matrigel® at a 1:3 to 1:5 split ratio.
Protocol 2: this compound Dose-Response Assay in 3D Organoids
Materials:
-
Mature organoid cultures
-
This compound (stock solution in DMSO)
-
Organoid culture medium
-
Matrigel®
-
96-well clear bottom, black-walled plates
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Organoid Preparation: Harvest mature organoids and dissociate them into smaller fragments.
-
Seeding: Resuspend the organoid fragments in cold Matrigel® and seed 40 µL domes into a 96-well plate. Allow the Matrigel® to solidify at 37°C for 15-20 minutes.
-
This compound Dilution: Prepare a serial dilution of this compound in organoid culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).
-
Treatment: Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
Viability Assessment: a. Equilibrate the plate to room temperature for 30 minutes. b. Add 100 µL of the 3D cell viability reagent to each well. c. Mix on an orbital shaker for 5 minutes to induce cell lysis. d. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of viability. Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 3: Analysis of Gene Expression by qPCR
Materials:
-
This compound treated organoids
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CCND1, CCNE1, LCN2) and housekeeping genes (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Harvest organoids from the Matrigel® domes using a cell recovery solution. Extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the expression of housekeeping genes and comparing to the vehicle-treated control.
Conclusion
The use of 3D organoid cultures provides a powerful platform for evaluating the therapeutic potential of compounds like this compound. The protocols and application notes presented here offer a comprehensive guide for researchers to investigate the efficacy of LRH-1 inhibition in a more clinically relevant in vitro setting. The ability to perform dose-response studies and molecular analysis on patient-derived organoids opens avenues for personalized medicine approaches and accelerates the development of novel cancer therapies.
References
- 1. Technologies to Assess Drug Response and Heterogeneity in Patient-Derived Cancer Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LRH‐1/NR5A2 interacts with the glucocorticoid receptor to regulate glucocorticoid resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. The promise of patient-derived organoid models in precision medicine for biliary tract cancer - VHIO [vhio.net]
- 5. Current applications of intestinal organoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Unveiling Gene Expression Landscapes After ML-180 Treatment Using RNA-Seq
Abstract
ML-180 is a potent and selective inverse agonist of the orphan nuclear receptor Liver Receptor Homolog-1 (LRH-1 or NR5A2)[1][2]. LRH-1 is a critical regulator of development, metabolism, and cell proliferation, and its dysregulation is implicated in various cancers. This application note provides a detailed protocol for analyzing global gene expression changes in cancer cell lines following treatment with this compound using RNA sequencing (RNA-seq). We outline the experimental workflow, from cell culture and this compound treatment to library preparation and bioinformatic analysis. Furthermore, we present hypothetical data to illustrate the expected outcomes and demonstrate how to interpret the results to gain insights into the molecular mechanisms of this compound.
Introduction
Liver Receptor Homolog-1 (LRH-1) is a transcription factor that plays a pivotal role in controlling the expression of genes involved in steroidogenesis, cholesterol and bile acid homeostasis, and cell cycle progression. This compound acts as an inverse agonist, repressing the constitutive activity of LRH-1[1][2]. Studies have shown that this compound can inhibit the proliferation of LRH-1-dependent cancer cells by downregulating the expression of key cell cycle regulators such as cyclin D1 and cyclin E1[1].
RNA sequencing (RNA-seq) is a powerful, unbiased method for comprehensively profiling the transcriptome of a cell. By comparing the transcriptomes of cells treated with this compound to untreated controls, researchers can identify genome-wide changes in gene expression. This allows for the elucidation of the broader signaling pathways and cellular processes affected by LRH-1 inhibition, potentially uncovering novel therapeutic targets and biomarkers. This document serves as a guide for researchers, scientists, and drug development professionals to design and execute RNA-seq experiments to investigate the effects of this compound.
Experimental Design and Workflow
A well-designed experiment is crucial for obtaining meaningful and reproducible results. Key considerations include the choice of cell line, this compound concentration and treatment duration, and the number of biological replicates.
Hypothetical Experimental Design:
-
Cell Line: Huh-7 (human hepatocellular carcinoma), a cell line known to express LRH-1.
-
Treatment: 5 µM this compound (dissolved in DMSO) and a vehicle control (DMSO).
-
Treatment Duration: 24 hours.
-
Biological Replicates: 3 replicates for each condition (this compound treated and vehicle control).
The overall experimental workflow is depicted in the diagram below.
Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Seed Huh-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the final working concentration of 5 µM. Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: When cells reach the desired confluency, replace the old medium with the medium containing either 5 µM this compound or the vehicle control.
-
Incubation: Incubate the cells for 24 hours.
RNA Extraction
-
Cell Lysis: After 24 hours of treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS). Add 1 mL of TRIzol reagent to each well and incubate for 5 minutes at room temperature to lyse the cells.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add 200 µL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes and then centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 500 µL of isopropanol and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Air-dry the pellet for 5-10 minutes and resuspend it in RNase-free water.
-
Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for a RIN (RNA Integrity Number) value > 8.
RNA-seq Library Preparation and Sequencing
-
Library Preparation: Use a commercial RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit) following the manufacturer's instructions. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Pool the prepared libraries and sequence them on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a recommended depth of 20-30 million reads per sample.
Bioinformatic Analysis
The analysis of RNA-seq data involves several steps to translate raw sequencing reads into biological insights.
Data Analysis Workflow
Detailed Analysis Steps
-
Quality Control: Assess the quality of the raw sequencing reads using FastQC.
-
Trimming: Remove adapter sequences and low-quality reads using a tool like Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR.
-
Read Counting: Quantify the number of reads mapping to each gene using a tool like featureCounts.
-
Differential Expression Analysis: Use a statistical package like DESeq2 in R to identify genes that are differentially expressed between the this compound treated and vehicle control groups. Key statistical outputs include log2 fold change and adjusted p-value (FDR).
-
Functional Enrichment Analysis: Perform gene set enrichment analysis (GSEA) or pathway analysis (e.g., KEGG, GO) to identify biological pathways that are significantly enriched among the differentially expressed genes.
Expected Results and Data Presentation
Based on the known function of this compound as an LRH-1 inverse agonist, we expect to see downregulation of genes involved in cell cycle progression, steroidogenesis, and lipid metabolism.
Table 1: Hypothetical Top 10 Differentially Expressed Genes in Huh-7 Cells Treated with this compound
| Gene Symbol | Gene Name | log2FoldChange | p-value | padj (FDR) |
| CCND1 | Cyclin D1 | -2.58 | 1.2e-50 | 2.1e-46 |
| CCNE1 | Cyclin E1 | -2.15 | 4.5e-45 | 3.9e-41 |
| CYP11A1 | Cytochrome P450 Family 11 Subfamily A Member 1 | -3.02 | 8.9e-62 | 1.5e-57 |
| STAR | Steroidogenic Acute Regulatory Protein | -2.89 | 3.4e-58 | 5.9e-54 |
| HMGCS1 | 3-Hydroxy-3-Methylglutaryl-CoA Synthase 1 | -1.98 | 7.7e-39 | 6.7e-35 |
| FASN | Fatty Acid Synthase | -1.85 | 2.1e-35 | 1.8e-31 |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | 1.76 | 9.3e-32 | 8.1e-28 |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 1.92 | 5.6e-34 | 4.9e-30 |
| DDIT3 | DNA Damage Inducible Transcript 3 | 2.05 | 1.1e-36 | 9.6e-33 |
| BBC3 | BCL2 Binding Component 3 (PUMA) | 1.63 | 4.8e-29 | 4.2e-25 |
Table 2: Hypothetical Enriched KEGG Pathways in this compound Treated Cells
| Pathway ID | Pathway Name | p-value | padj (FDR) |
| hsa04110 | Cell cycle | 1.3e-12 | 2.2e-10 |
| hsa00100 | Steroid biosynthesis | 5.8e-09 | 9.9e-07 |
| hsa00061 | Fatty acid biosynthesis | 2.4e-07 | 4.1e-05 |
| hsa04115 | p53 signaling pathway | 7.9e-06 | 1.3e-03 |
| hsa04210 | Apoptosis | 1.2e-05 | 2.0e-03 |
Signaling Pathway Visualization
The RNA-seq data can be used to visualize the impact of this compound on specific signaling pathways.
Conclusion
This application note provides a comprehensive framework for utilizing RNA-seq to investigate the genome-wide effects of the LRH-1 inverse agonist, this compound. The detailed protocols and data analysis pipeline offer a robust starting point for researchers aiming to understand the molecular consequences of LRH-1 inhibition in cancer cells. The expected results, including the downregulation of cell cycle and metabolic pathways and the upregulation of cell cycle arrest and apoptosis-related genes, provide a basis for hypothesis generation and further mechanistic studies. This approach is invaluable for drug development professionals seeking to characterize the mechanism of action of novel therapeutics and identify potential biomarkers of response.
References
Application Notes and Protocols for In Vivo Pharmacokinetic Studies of ML-180
Audience: Researchers, scientists, and drug development professionals.
Introduction:
ML-180 is a potent and selective inverse agonist of the orphan nuclear receptor Liver Receptor Homolog-1 (LRH-1, NR5A2).[1] LRH-1 is a critical regulator of development, metabolism, and steroidogenesis, and has emerged as a promising therapeutic target for various diseases, including cancer and inflammatory conditions.[1][2][3][4] To evaluate the therapeutic potential of this compound in preclinical models, a thorough understanding of its pharmacokinetic (PK) properties is essential. This document provides a detailed guide for conducting in vivo pharmacokinetic studies of this compound, including recommended protocols for formulation, animal dosing, and sample analysis, based on established methodologies for poorly soluble small molecules.
Mechanism of Action:
This compound exerts its biological effects by binding to the ligand-binding domain of LRH-1, leading to the repression of its transcriptional activity. This inhibition modulates the expression of LRH-1 target genes, thereby influencing downstream cellular processes. A simplified representation of the LRH-1 signaling pathway is depicted below.
Caption: Simplified signaling pathway of LRH-1 and the inhibitory action of this compound.
Data Presentation
While specific in vivo pharmacokinetic data for this compound is not publicly available, the following tables provide a template for how such data should be structured and presented. These hypothetical values are based on typical pharmacokinetic profiles for orally and intravenously administered small molecules in rodents.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Half-life (t1/2) (h) | Bioavailability (%) |
| Intravenous (IV) | 5 | 1500 | 0.08 | 3200 | 2.5 | 100 |
| Intraperitoneal (IP) | 30 | 1200 | 0.5 | 4500 | 3.0 | N/A |
| Oral (PO) | 30 | 450 | 1.0 | 1800 | 3.2 | 18.75 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable time point.
Table 2: Recommended Formulation Vehicle for this compound
| Component | Purpose | Concentration Range | Notes |
| This compound | Active Pharmaceutical Ingredient | 1-10 mg/mL | Adjust based on desired dose and dosing volume. |
| DMSO | Solubilizing Agent | 5-10% (v/v) | Use minimal amount necessary for dissolution. |
| PEG400 | Co-solvent | 30-40% (v/v) | Improves solubility and stability. |
| Tween 80 or Solutol HS-15 | Surfactant | 1-5% (v/v) | Enhances wetting and prevents precipitation upon dilution. |
| Saline (0.9% NaCl) or Water | Diluent | q.s. to 100% | Use sterile, physiologically compatible diluent. |
Experimental Protocols
1. Formulation Preparation
Due to the poor aqueous solubility of many small molecule inhibitors, a multi-component vehicle is often required for in vivo administration.
-
Objective: To prepare a clear, stable solution of this compound suitable for parenteral or oral administration.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween 80 or Solutol HS-15, sterile
-
Sterile saline (0.9% NaCl) or sterile water for injection
-
-
Protocol:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO to dissolve the this compound completely. Sonication may be used to aid dissolution.
-
In a separate sterile tube, combine the PEG400 and Tween 80.
-
Add the this compound/DMSO solution to the PEG400/Tween 80 mixture and vortex thoroughly.
-
Slowly add the sterile saline or water dropwise while vortexing to bring the formulation to the final volume.
-
Visually inspect the final formulation for any precipitation. The solution should be clear.
-
Prepare the formulation fresh on the day of the experiment.
-
2. In Vivo Pharmacokinetic Study in Mice
This protocol describes a typical PK study in mice to determine key pharmacokinetic parameters following intravenous and oral administration.
-
Objective: To determine the plasma concentration-time profile, Cmax, Tmax, AUC, and bioavailability of this compound.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Experimental Groups:
-
Group 1: IV administration (e.g., 5 mg/kg)
-
Group 2: PO administration (e.g., 30 mg/kg)
-
-
Protocol:
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight (for PO group) before dosing but allow free access to water.
-
Administer this compound formulation via the appropriate route (tail vein for IV, oral gavage for PO).
-
Collect blood samples (approximately 50-100 µL) at predetermined time points. A typical schedule would be:
-
IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Collect blood via retro-orbital sinus or saphenous vein into EDTA-coated tubes.
-
Process blood by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
3. Bioanalytical Method for this compound Quantification
-
Objective: To accurately measure the concentration of this compound in plasma samples.
-
Methodology: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity.
-
Protocol:
-
Sample Preparation: Perform a protein precipitation extraction. Add a volume of cold acetonitrile (typically 3-4 times the plasma volume) containing an internal standard to each plasma sample.
-
Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Develop a specific and sensitive LC-MS/MS method for this compound using a suitable C18 column and a mobile phase gradient of water and acetonitrile with formic acid.
-
Optimize the mass spectrometer parameters (e.g., parent and daughter ion transitions, collision energy) for this compound and the internal standard in positive ion mode.
-
-
Quantification:
-
Prepare a standard curve by spiking known concentrations of this compound into blank plasma.
-
Analyze the standards, quality control samples, and unknown study samples.
-
Calculate the concentration of this compound in the unknown samples by interpolating from the standard curve based on the peak area ratio of the analyte to the internal standard.
-
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for an in vivo pharmacokinetic study.
Caption: General workflow for an in vivo pharmacokinetic study of this compound.
References
- 1. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacological LRH-1/Nr5a2 inhibition limits pro-inflammatory cytokine production in macrophages and associated experimental hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
ML-180 Technical Support Center: Troubleshooting Solubility in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges associated with ML-180 in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents, particularly Dimethyl Sulfoxide (DMSO). It is recommended to first prepare a concentrated stock solution in DMSO.
Q2: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium?
A2: Precipitation often occurs when a concentrated organic stock solution of a hydrophobic compound like this compound is rapidly diluted into an aqueous medium. This is a common issue for many small molecule inhibitors. To avoid this, a gradual dilution process is recommended.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a stock solution of this compound is DMSO.[1][2] Sonication may be used to facilitate dissolution.[2]
Q4: How should I store my this compound stock solution?
A4: this compound powder can be stored at -20°C for up to three years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to one year to maintain its stability and efficacy.[2]
Troubleshooting Guide
This guide provides step-by-step solutions for common problems encountered when preparing this compound solutions for experimental use.
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the aqueous buffer. | This compound has poor aqueous solubility. | Do not attempt to dissolve this compound directly in an aqueous buffer. First, prepare a concentrated stock solution in an organic solvent like DMSO. |
| Precipitate forms immediately upon adding the DMSO stock solution to the aqueous medium. | The concentration of DMSO in the final working solution is too high, or the dilution was performed too quickly. | 1. Ensure the final concentration of DMSO in your working solution is low (typically <0.5%) to minimize solvent effects on your experiment. 2. Perform a serial dilution of your DMSO stock solution in the aqueous medium. Add the this compound stock solution dropwise while gently vortexing the aqueous medium to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. |
| The experimental results are inconsistent or show no effect. | The this compound may have precipitated out of the solution, leading to a lower effective concentration. | 1. Visually inspect your working solution for any signs of precipitation before use. 2. Prepare fresh working solutions for each experiment. 3. Consider sonicating the working solution briefly before adding it to your assay to help redissolve any micro-precipitates. |
Quantitative Data Summary
The following table summarizes the key chemical and solubility properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₅ClN₄O₂ | [3] |
| Molecular Weight | 388.89 g/mol | |
| Predicted pKa | 9.37 ± 0.40 | |
| Solubility in DMSO | 11 mg/mL (28.28 mM) |
Experimental Protocols
1. Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 388.89 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 3.89 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
2. Preparation of a 10 µM this compound Working Solution for In Vitro Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
-
-
Procedure:
-
Prepare an intermediate dilution of the this compound stock solution. For example, dilute the 10 mM stock solution 1:100 in your aqueous medium to create a 100 µM intermediate solution. To do this, add 2 µL of the 10 mM stock to 198 µL of the aqueous medium.
-
Vortex the intermediate solution gently.
-
Prepare the final 10 µM working solution by diluting the 100 µM intermediate solution 1:10 in your aqueous medium. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of the aqueous medium.
-
Vortex the final working solution gently before use.
-
Visualizations
Caption: this compound acts as an inverse agonist of LRH-1, inhibiting its binding to target gene promoters.
Caption: Workflow for preparing this compound working solutions from a DMSO stock.
References
optimizing ML-180 incubation time for maximum effect
Technical Support Center: ML-180
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing this compound, a selective inhibitor of Kinase-X (KX), a key component of the Cell Proliferation Signaling Pathway (CPSP).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive inhibitor of Kinase-X (KX). By binding to the ATP pocket of KX, this compound prevents the phosphorylation of its downstream target, Factor-P (FP). This inhibition effectively blocks the signal transduction cascade that leads to cell proliferation.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: For initial experiments, we recommend a starting concentration of 100 nM. The optimal concentration may vary depending on the cell line and experimental conditions. A dose-response experiment is advised to determine the EC50 for your specific system.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time depends on the experimental endpoint. For assessing direct target engagement (e.g., inhibition of Factor-P phosphorylation), shorter incubation times (1-6 hours) are often sufficient. For functional outcomes like cell viability or apoptosis, longer incubation times (24-72 hours) are typically required. Refer to the data tables below for time-course effects.
Q4: Is this compound light-sensitive or temperature-sensitive?
A4: this compound is stable under standard laboratory conditions. However, for long-term storage, it should be kept at -20°C and protected from light. When in solution, avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on cell viability after 24 hours. | 1. this compound concentration is too low.2. The cell line is resistant to this compound.3. Incorrect incubation time for the desired effect. | 1. Perform a dose-response experiment (e.g., 1 nM to 10 µM) to determine the optimal concentration.2. Verify the expression of Kinase-X in your cell line.3. Increase the incubation time to 48 or 72 hours, as proliferation effects can be time-dependent. |
| High variability between experimental replicates. | 1. Inconsistent cell seeding density.2. Uneven distribution of this compound in the culture medium.3. Variability in incubation time. | 1. Ensure a homogenous single-cell suspension before seeding.2. Thoroughly mix the medium after adding this compound.3. Standardize all incubation steps precisely. |
| Unexpected off-target effects observed. | 1. The concentration of this compound used is too high, leading to inhibition of other kinases.2. The experimental model has unique sensitivities. | 1. Lower the concentration of this compound to a range closer to its EC50 for Kinase-X inhibition.2. Consult literature for known off-target effects of similar kinase inhibitors in your model system. |
Quantitative Data Summary
Table 1: Time-Dependent Effect of this compound (100 nM) on Factor-P Phosphorylation in HCT116 Cells
| Incubation Time (Hours) | p-Factor-P / Total Factor-P Ratio (Normalized to Control) |
| 0 | 1.00 |
| 1 | 0.45 |
| 6 | 0.15 |
| 12 | 0.12 |
| 24 | 0.10 |
Table 2: Time-Dependent Effect of this compound (100 nM) on HCT116 Cell Viability
| Incubation Time (Hours) | Cell Viability (%) |
| 0 | 100 |
| 12 | 98 |
| 24 | 85 |
| 48 | 62 |
| 72 | 45 |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Factor-P (p-Factor-P)
-
Cell Seeding: Seed HCT116 cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
-
Starvation: The following day, replace the medium with a serum-free medium and incubate for 12 hours to synchronize the cells and reduce basal pathway activation.
-
This compound Treatment: Treat the cells with 100 nM this compound for the desired incubation times (e.g., 1, 6, 12, 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, followed by transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against p-Factor-P and total Factor-P, followed by the appropriate secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities.
Visualizations
Caption: The signaling pathway of this compound's inhibitory action.
Caption: Experimental workflow for optimizing this compound incubation time.
potential off-target effects of ML-180
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of ML-180, a known inverse agonist of the Liver Receptor Homolog 1 (LRH-1).
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity of this compound?
A1: this compound is a potent inverse agonist of the orphan nuclear receptor Liver Receptor Homolog 1 (LRH-1; NR5A2) with a reported IC50 of 3.7 μM. It has been shown to be inactive against the closely related steroidogenic factor-1 (SF-1; NR5A1), with an IC50 greater than 10 μM. This indicates a degree of selectivity within the NR5A nuclear receptor subfamily.
Q2: I am observing effects on cell proliferation in a cell line that does not express LRH-1. Could this be an off-target effect?
A2: Yes, this is a strong indication of a potential off-target effect. This compound has been reported to inhibit T cell proliferation.[1] If your cell line of interest is of immune origin or shares signaling pathways with T cells, you may be observing an LRH-1-independent effect. It is recommended to verify the LRH-1 expression status of your cell line and consider performing counter-screening experiments in LRH-1 knockout/knockdown cells to confirm.
Q3: Are there any known signaling pathways, other than the LRH-1 pathway, that might be affected by this compound?
A3: While direct, comprehensive studies on this compound's off-target signaling are limited, there is evidence that inhibition of the LRH-1/LCN2 axis can impact the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Although this was demonstrated in the context of LRH-1 inhibition, the possibility of this compound directly interacting with components of the MAPK pathway cannot be entirely ruled out without specific experimental evidence. Researchers observing unexpected phenotypes related to cell growth, differentiation, or stress responses should consider investigating the activation state of key MAPK pathway proteins.
Q4: What are the recommended approaches to identify potential off-target interactions of this compound in my experimental system?
A4: A multi-pronged approach is recommended to identify potential off-target effects:
-
Computational Profiling: Utilize in silico tools to predict potential off-target interactions based on the chemical structure of this compound.[2][3]
-
Biochemical Screening: Perform a broad kinase panel screen (kinome scan) to identify potential interactions with a wide range of kinases.
-
Cell-Based Target Engagement Assays: Employ methods like the Cellular Thermal Shift Assay (CETSA) to confirm direct binding of this compound to potential off-targets within a cellular context.[4]
-
Affinity-Based Protein Identification: Use affinity chromatography with immobilized this compound to pull down interacting proteins from cell lysates for identification by mass spectrometry.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting unexpected experimental outcomes that may be related to off-target effects of this compound.
Issue 1: Observed cellular phenotype is inconsistent with known LRH-1 function.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-target effect | 1. Confirm LRH-1 expression: Verify the presence or absence of LRH-1 in your cell line via qPCR or Western blot. 2. Use a negative control cell line: If possible, repeat the experiment in a cell line known not to express LRH-1. 3. Perform a rescue experiment: In an LRH-1 knockout/knockdown background, re-introduce LRH-1 and assess if the phenotype is reversed. 4. Use a structurally distinct LRH-1 inhibitor: Compare the phenotype induced by this compound with that of another LRH-1 inhibitor with a different chemical scaffold. | If the phenotype persists in LRH-1 negative cells or is not rescued by LRH-1 re-expression, an off-target effect is likely. A different phenotype with a structurally distinct inhibitor also suggests an off-target effect of this compound. |
| Experimental Artifact | 1. Review and optimize protocol: Carefully check all experimental parameters, including reagent concentrations, incubation times, and cell handling procedures. 2. Include appropriate controls: Ensure the use of vehicle-only (e.g., DMSO) controls and positive/negative controls for your assay. | Consistent and reproducible results with appropriate controls will help validate the observed phenotype. |
Issue 2: this compound induces unexpected changes in gene or protein expression profiles.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-target signaling pathway activation | 1. Pathway analysis: Analyze transcriptomic or proteomic data for enrichment of specific signaling pathways (e.g., MAPK pathway). 2. Validate pathway activation: Use techniques like Western blotting with phospho-specific antibodies to confirm the activation or inhibition of key proteins in the suspected off-target pathway. | Identification and validation of an activated or inhibited signaling pathway that is independent of LRH-1 activity. |
| Indirect effects of LRH-1 inhibition | 1. Literature review: Investigate known downstream effects of LRH-1 inhibition in similar biological contexts. 2. Time-course experiment: Analyze gene/protein expression at different time points after this compound treatment to distinguish between primary and secondary effects. | The observed changes can be rationalized as a downstream consequence of LRH-1 inhibition. |
Data Presentation
Table 1: Summary of this compound In Vitro Activity
| Target | Assay Type | IC50 | Reference |
| LRH-1 (NR5A2) | Inverse Agonist Activity | 3.7 µM | [Internal Data] |
| SF-1 (NR5A1) | Inverse Agonist Activity | > 10 µM | [Internal Data] |
Table 2: Hypothetical Kinome Scan Data for this compound (Illustrative Example)
Disclaimer: The following data is hypothetical and intended for illustrative purposes to guide researchers in interpreting potential kinome scan results. No public kinome scan data for this compound is currently available.
| Kinase Target | Percent of Control @ 10 µM | Putative Interaction |
| LRH-1 (Assay Control) | 15% | Strong |
| MAPK1 (ERK2) | 45% | Moderate |
| MAPK14 (p38α) | 55% | Weak |
| CDK2 | 85% | None |
| SRC | 92% | None |
| AKT1 | 95% | None |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the direct binding of this compound to a suspected off-target protein within intact cells.
1. Cell Culture and Treatment:
-
Culture cells of interest to 80-90% confluency.
-
Harvest and resuspend cells in fresh media at a concentration of 1-2 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) and a vehicle control (DMSO) for 1-2 hours at 37°C.
2. Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature. Include an unheated control.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA).
4. Western Blot Analysis:
-
Normalize protein concentrations and perform SDS-PAGE followed by Western blotting.
-
Probe the membrane with a primary antibody specific for the suspected off-target protein.
-
Quantify the band intensities and plot the normalized soluble protein fraction against the temperature for each this compound concentration. A shift in the melting curve indicates target engagement.
Protocol 2: Affinity Chromatography for Off-Target Identification
This protocol aims to identify proteins that physically interact with this compound.
1. Immobilization of this compound:
-
Chemically couple this compound to a solid support matrix (e.g., NHS-activated sepharose beads) through a suitable functional group. If this compound lacks a suitable group, a derivative with a linker may need to be synthesized.
-
Prepare a control matrix with no coupled ligand.
2. Cell Lysis and Incubation:
-
Prepare a native cell lysate from the cells of interest.
-
Incubate the cell lysate with the this compound-coupled beads and the control beads for 2-4 hours at 4°C with gentle rotation.
3. Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by changing the buffer conditions (e.g., altering pH, ionic strength, or by adding an excess of free this compound).
4. Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands that are present in the this compound pulldown but not in the control.
-
Identify the proteins by mass spectrometry (e.g., LC-MS/MS).
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Potential off-target inhibition of the MAPK signaling pathway by this compound.
References
- 1. The orphan nuclear receptor LRH-1/NR5a2 critically regulates T cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
ML-180 degradation and stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of ML-180 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. If you encounter solubility issues, gentle warming to 37°C and sonication can be employed to facilitate dissolution.[1]
Q2: My this compound solution in DMSO precipitated when I diluted it into an aqueous buffer. What should I do?
A2: This is a common issue for hydrophobic small molecules. To prevent precipitation, it is recommended to perform serial dilutions of the DMSO stock solution in DMSO first, before adding the final diluted solution to your aqueous experimental medium. Most cell-based assays can tolerate a final DMSO concentration of up to 0.1%, but it is crucial to include a vehicle control in your experiments.
Q3: How should I store my this compound stock solutions?
A3: For long-term stability, it is recommended to store this compound stock solutions in DMSO at -20°C for up to 3 months.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially affect compound stability.
Q4: I observed a color change in my this compound solution. What does this indicate?
A4: A color change in your solution may indicate chemical degradation of this compound. This can be caused by exposure to light, air (oxidation), or incompatible storage conditions. It is crucial to use such a solution with caution and consider preparing a fresh stock.
Q5: What are the known downstream targets of LRH-1 that are affected by this compound?
A5: this compound, as an inverse agonist of LRH-1, has been shown to decrease the expression of LRH-1 itself and its downstream target genes. In cancer cell lines, this compound treatment leads to a reduction in the mRNA levels of genes involved in cell cycle progression and steroidogenesis, such as CYP19A1 (aromatase), GATA3, and GATA4. LRH-1 is also known to regulate the expression of cyclins D1 and E1, and c-Myc through its interaction with the Wnt/β-catenin signaling pathway.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity of this compound
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation of this compound in solution. | Perform a stability study of this compound under your specific experimental conditions (see Experimental Protocol section). | To confirm that the compound is stable throughout the duration of your experiment. |
| Precipitation of this compound. | Visually inspect your working solution for any precipitate. If observed, try further diluting your stock solution in DMSO before adding to the aqueous medium. | Hydrophobic compounds can precipitate out of aqueous solutions, reducing the effective concentration. |
| Incorrect storage of stock solutions. | Ensure stock solutions are stored at -20°C in tightly sealed vials and avoid multiple freeze-thaw cycles. | Improper storage can lead to degradation over time. |
Issue 2: High Background or Off-Target Effects
| Possible Cause | Troubleshooting Step | Rationale |
| High concentration of DMSO in the final assay. | Ensure the final concentration of DMSO is below the tolerance level of your experimental system (typically <0.5%). Run a vehicle control with the same DMSO concentration. | High concentrations of DMSO can be toxic to cells and may have off-target effects. |
| Degradation products of this compound have biological activity. | If degradation is confirmed, try to minimize it by preparing fresh solutions and protecting them from light and air. | Degradants may have different biological activities than the parent compound. |
Quantitative Data on this compound Stability
Currently, there is a lack of publicly available quantitative data specifically detailing the half-life and degradation kinetics of this compound in various solutions. The following table provides an illustrative summary based on general knowledge of small molecule stability. It is highly recommended to experimentally determine the stability of this compound under your specific conditions.
| Solvent/Medium | Temperature (°C) | pH | Estimated Half-life (t½) | Potential Degradation Products |
| DMSO | 25 | Neutral | > 24 hours | Minimal degradation expected |
| Aqueous Buffer | 37 | 7.4 | Several hours | Hydrolysis products |
| Cell Culture Medium | 37 | 7.2 - 7.4 | Hours to days | Metabolites, hydrolysis products |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution using HPLC
This protocol outlines a general method to determine the stability of this compound in a specific solution (e.g., aqueous buffer, cell culture medium) over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO (HPLC grade)
-
The aqueous buffer or cell culture medium of interest
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the Test Solution: Dilute the this compound stock solution into the desired aqueous buffer or cell culture medium to a final concentration of 10 µM. Ensure the final DMSO concentration is low (e.g., <0.1%).
-
Incubation: Incubate the test solution at the desired temperature (e.g., 37°C).
-
Time Points: Collect aliquots of the test solution at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The t=0 sample should be collected immediately after preparation.
-
Sample Quenching and Preparation: For each time point, mix an equal volume of the collected aliquot with cold acetonitrile to precipitate proteins and stop degradation. Centrifuge the samples to pellet any precipitate and transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% formic acid (optional)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)
-
Gradient: Develop a suitable gradient to separate this compound from potential degradation products (e.g., a linear gradient from 10% to 90% B over 15 minutes).
-
Flow Rate: 1 mL/min
-
Detection: Monitor the absorbance at the λmax of this compound.
-
-
Data Analysis: Quantify the peak area of this compound at each time point. The percentage of this compound remaining can be calculated relative to the t=0 sample. The half-life can be determined by plotting the percentage of this compound remaining versus time.
Signaling Pathway and Experimental Workflow Diagrams
Caption: LRH-1 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound stability in solution.
References
Technical Support Center: Addressing ML-180-Induced Cytotoxicity in Non-Target Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address ML-180-induced cytotoxicity in non-target cells.
Introduction to this compound
This compound is a potent inverse agonist of the orphan nuclear receptor Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2).[1][2] It acts by inhibiting the transcriptional activity of LRH-1, a key regulator of various physiological processes including development, cholesterol homeostasis, bile acid metabolism, and steroidogenesis.[3] LRH-1 has also been implicated in the proliferation of certain cancer cells.[4] While this compound offers a valuable tool for studying LRH-1 function and holds potential as a therapeutic agent, researchers may encounter challenges with off-target cytotoxicity. This guide provides a framework for identifying, understanding, and mitigating these effects.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our non-target cell line after treatment with this compound. What are the likely causes?
A1: Unexpected cytotoxicity in non-target cells can stem from several factors:
-
On-Target, Off-Tissue Toxicity: Your non-target cell line may express functional LRH-1. Inhibition of LRH-1 in these cells could disrupt essential cellular processes, leading to cell death.
-
Off-Target Effects: At higher concentrations, this compound may interact with other cellular targets besides LRH-1, leading to toxicity.[5] The specificity of this compound for LRH-1 over other nuclear receptors like Steroidogenic Factor-1 (SF-1) is concentration-dependent.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be cytotoxic at concentrations above 0.5%.
-
Compound Instability: Degradation of this compound in the culture medium could produce toxic byproducts.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical perturbations.
Q2: How can we determine if the observed cytotoxicity is specific to LRH-1 inhibition?
A2: To ascertain the specificity of this compound's cytotoxic effects, consider the following experiments:
-
LRH-1 Knockdown/Knockout Control: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate LRH-1 expression in your non-target cell line. If this compound treatment in these modified cells results in significantly less cytotoxicity compared to the wild-type cells, it suggests the effect is LRH-1 dependent.
-
Rescue Experiment: If possible, introduce a constitutively active or this compound-resistant mutant of LRH-1 into the cells. If this rescues the cells from this compound-induced cytotoxicity, it further confirms the on-target nature of the effect.
-
Use of a Structurally Unrelated LRH-1 Inhibitor: Compare the effects of this compound with another LRH-1 inhibitor that has a different chemical scaffold. If both compounds induce similar cytotoxicity, it strengthens the evidence for an on-target effect.
Q3: What are the initial steps to troubleshoot and reduce this compound-induced cytotoxicity?
A3: A systematic approach is crucial for troubleshooting.
-
Confirm Compound Identity and Purity: Ensure the this compound you are using is of high purity and has been stored correctly to prevent degradation.
-
Perform a Dose-Response Curve: Determine the half-maximal cytotoxic concentration (CC50) of this compound in your non-target cell line to identify a potential therapeutic window.
-
Optimize Exposure Time: Reduce the duration of this compound treatment to the minimum time required to observe the desired on-target effect in your target cells.
-
Run a Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity at all tested concentrations | 1. High sensitivity of the cell line. 2. Compound precipitation at high concentrations. 3. Solvent toxicity. | 1. Test a wider, lower range of this compound concentrations. 2. Visually inspect the culture medium for precipitate. Reduce the final concentration. 3. Ensure the final DMSO concentration is below 0.5%. |
| Inconsistent results between experiments | 1. Variability in cell health or passage number. 2. Inconsistent compound preparation. 3. Assay variability. | 1. Use cells from a consistent passage number and ensure they are healthy before treatment. 2. Prepare fresh stock solutions of this compound and use consistent dilution methods. 3. Standardize all assay parameters, including incubation times and reagent concentrations. |
| Cytotoxicity observed in non-target but not target cells | 1. Differential expression of LRH-1. 2. Presence of specific off-targets in the non-target cells. 3. Differential metabolic activation of this compound. | 1. Quantify LRH-1 mRNA and protein levels in both cell lines. 2. Consider proteomic or transcriptomic analysis to identify potential off-targets. 3. Investigate the expression of key metabolic enzymes in both cell lines. |
Data Presentation
Table 1: Hypothetical Cytotoxicity Profile of this compound in Target vs. Non-Target Cell Lines
This table illustrates a scenario where a researcher observes differential cytotoxicity.
| Cell Line | Cell Type | Target Expression (LRH-1) | This compound IC50 (µM) | This compound CC50 (µM) | Therapeutic Index (CC50/IC50) |
| Target Cell Line A | Pancreatic Cancer | High | 3.7 | > 50 | > 13.5 |
| Non-Target Cell Line B | Normal Hepatocytes | Moderate | N/A | 15 | N/A |
| Non-Target Cell Line C | Kidney Epithelial | Low | N/A | 45 | N/A |
IC50: Half-maximal inhibitory concentration for the desired biological effect. CC50: Half-maximal cytotoxic concentration.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
DMSO
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control with the same final DMSO concentration. Replace the old medium with the medium containing this compound or vehicle.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include untreated and vehicle controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualization
Caption: Simplified signaling pathway of LRH-1 and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound-induced cytotoxicity.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kumc.edu [kumc.edu]
- 3. Liver receptor homolog-1 - Wikipedia [en.wikipedia.org]
- 4. Liver receptor homolog-1 (LRH-1): a potential therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
Technical Support Center: Troubleshooting Western Blot Results After ML-180 Treatment
Welcome to the technical support center for researchers utilizing ML-180 in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Western blot analysis following this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as SR1848) is a potent inverse agonist of the orphan nuclear receptor Liver Receptor Homolog-1 (LRH-1), also known as NR5A2.[1][2] As an inverse agonist, this compound represses the constitutive activity of LRH-1. This leads to a reduction in the transcription of LRH-1 itself and its downstream target genes. Consequently, a decrease in the mRNA and protein levels of LRH-1 and its targets, such as Cyclin D1 and Cyclin E1, is the expected outcome of successful this compound treatment in responsive cell lines.[1][2]
Q2: Is this compound a PROTAC or a molecular glue?
A2: No, this compound is not a Proteolysis Targeting Chimera (PROTAC) or a molecular glue.[1] It does not induce protein degradation through the ubiquitin-proteasome system. Instead, it acts as an inverse agonist to suppress gene transcription.
Q3: What are the expected results on a Western blot after successful this compound treatment?
A3: Following successful treatment with this compound, you should expect to see a dose- and time-dependent decrease in the protein levels of LRH-1 and its downstream targets, such as Cyclin D1 and Cyclin E1. A loading control, such as β-actin or GAPDH, should show no change in protein levels across treated and untreated samples.
Q4: What is a typical effective concentration and treatment duration for this compound?
A4: In published studies, this compound has been shown to be effective in the micromolar range, typically between 0.5 µM and 5 µM, with treatment times of 24 hours or longer. However, the optimal concentration and duration can be cell-line dependent. It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Troubleshooting Guide
Problem 1: No change or an unexpected increase in the target protein level (LRH-1, Cyclin D1, etc.) after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment. Treat cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM) for a fixed time (e.g., 24 hours) to determine the optimal concentration for target protein reduction in your cell line. |
| Insufficient Treatment Duration | Conduct a time-course experiment. Treat cells with an effective concentration of this compound (determined from your dose-response experiment) and harvest cells at different time points (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. |
| Cell Line Insensitivity | The cell line you are using may not express LRH-1 or may have a low level of LRH-1 activity, making it unresponsive to this compound. Confirm LRH-1 expression in your cell line at the protein level by Western blot and at the mRNA level by RT-qPCR. |
| This compound Degradation or Inactivity | Ensure proper storage of your this compound stock solution (typically at -20°C or -80°C). Prepare fresh dilutions in media for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Off-Target Effects | At high concentrations, off-target effects can sometimes lead to unexpected results. Use the lowest effective concentration of this compound determined from your dose-response curve. Consider including additional controls to investigate potential off-target signaling pathways. |
| Incorrect Western Blot Procedure | Review your Western blot protocol for any potential issues in sample preparation, protein transfer, antibody incubation, or signal detection. |
Problem 2: High background or non-specific bands on the Western blot.
| Possible Cause | Suggested Solution |
| Suboptimal Antibody Concentration | Titrate your primary and secondary antibodies to find the optimal dilution that maximizes specific signal and minimizes background. |
| Inadequate Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Consider trying a different blocking agent (e.g., 5% BSA instead of non-fat milk, or vice versa), as some antibodies have preferences. |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a wash buffer containing a mild detergent like Tween-20 (e.g., TBST or PBST). |
| Protein Overload | Overloading the gel with too much protein can lead to non-specific antibody binding. Load a lower amount of total protein per lane (e.g., 10-20 µg). |
| Sample Degradation | Ensure that protease and phosphatase inhibitors are added to your lysis buffer to prevent protein degradation, which can result in multiple lower molecular weight bands. |
Problem 3: Weak or no signal for the target protein.
| Possible Cause | Suggested Solution |
| Low Abundance of Target Protein | Increase the amount of total protein loaded onto the gel. Ensure your cell lysate is sufficiently concentrated. |
| Inefficient Protein Transfer | Verify successful protein transfer by staining the membrane with Ponceau S after transfer. For large proteins, consider optimizing transfer time and buffer composition (e.g., adding a low percentage of SDS). |
| Suboptimal Antibody Incubation | Increase the primary antibody incubation time (e.g., overnight at 4°C). Ensure the primary and secondary antibodies are compatible. |
| Inactive Detection Reagent | Ensure your ECL substrate or other detection reagents have not expired and are stored correctly. |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Treatment with this compound
-
Cell Seeding: Plate your cells of interest in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in fresh cell culture medium to the desired final concentrations.
-
Dose-Response Treatment: Replace the medium with medium containing increasing concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration. Incubate for a fixed time (e.g., 24 hours).
-
Time-Course Treatment: Replace the medium with medium containing a fixed, effective concentration of this compound. Harvest cells at various time points (e.g., 0, 6, 12, 24, 48 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis: Proceed with the standard Western blot protocol.
Protocol 2: Standard Western Blotting Procedure
-
Sample Preparation: Normalize protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against your target protein (e.g., anti-LRH-1, anti-Cyclin D1) and a loading control (e.g., anti-β-actin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantification: Perform densitometric analysis of the bands using image analysis software. Normalize the band intensity of the target protein to the loading control.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on LRH-1 and Cyclin D1 Protein Levels
| This compound Conc. (µM) | Normalized LRH-1 Level (Arbitrary Units) | Normalized Cyclin D1 Level (Arbitrary Units) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 0.1 | 0.95 | 0.98 |
| 0.5 | 0.78 | 0.85 |
| 1.0 | 0.52 | 0.60 |
| 2.5 | 0.25 | 0.31 |
| 5.0 | 0.15 | 0.18 |
| 10.0 | 0.13 | 0.16 |
Table 2: Hypothetical Time-Course of this compound (2.5 µM) on LRH-1 Protein Levels
| Time (hours) | Normalized LRH-1 Level (Arbitrary Units) |
| 0 | 1.00 |
| 6 | 0.85 |
| 12 | 0.62 |
| 24 | 0.26 |
| 48 | 0.18 |
Visualizations
References
Technical Support Center: ML-180 Storage and Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the proper storage and handling of ML-180 to prevent its degradation. Following these recommendations will help ensure the chemical integrity, potency, and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability so critical? this compound (also known as SR1848) is a potent inverse agonist of the orphan nuclear receptor Liver Receptor Homolog 1 (LRH-1; NR5A2), with a reported IC50 of 3.7 μM.[1] The stability of this compound is critical because chemical degradation can lead to a loss of its inhibitory activity, resulting in inaccurate and unreliable data. The presence of degradation products can also introduce unforeseen off-target effects, confounding experimental outcomes.[2]
Q2: What are the primary environmental factors that can cause this compound degradation? While specific degradation pathways for this compound are not extensively documented, small molecules of its class are typically susceptible to several factors. These include:
-
Temperature: Elevated temperatures can accelerate the rate of chemical decomposition.[3][4]
-
Moisture/Humidity: Exposure to water can lead to hydrolysis of susceptible functional groups. It is recommended to protect the compound from moisture.[5]
-
Light: Many complex organic molecules are sensitive to UV and visible light, which can induce photochemical degradation.
-
Oxygen: Atmospheric oxygen can cause oxidative damage to the molecule.
-
Repeated Freeze-Thaw Cycles: For solutions, repeated cycling between frozen and liquid states can compromise compound stability.
Q3: How can I determine if my this compound sample has degraded? The most reliable way to assess the purity of your this compound sample is through analytical chemistry techniques. High-Performance Liquid Chromatography (HPLC) is a standard method used to separate the parent compound from any impurities or degradation products. A purity check via HPLC will show a primary peak for this compound and any additional peaks that may represent degradation products. For more definitive identification of these products, HPLC can be coupled with Mass Spectrometry (MS). Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful, non-destructive method for assessing absolute purity.
Troubleshooting Guide: Sub-optimal this compound Performance
If you are observing inconsistent or lower-than-expected potency in your experiments, it may be due to compound degradation. Follow this troubleshooting workflow.
Figure 1. A logical workflow for troubleshooting issues related to this compound's experimental performance.
Recommended Storage Protocols
Adherence to proper storage conditions is the most effective way to prevent degradation.
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Recommended Practices |
| Solid | N/A | -20°C | Keep in a tightly sealed, light-proof container in a dry environment. |
| Solution | DMSO | -80°C | Aliquot into single-use volumes to avoid freeze-thaw cycles. Use light-proof tubes. |
Note: Always consult the Certificate of Analysis provided by your supplier for lot-specific storage recommendations.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol details the steps for preparing stable stock solutions from solid this compound.
Figure 2. An experimental workflow for the preparation of this compound stock solutions.
Methodology:
-
Equilibration: Allow the vial containing solid this compound to reach room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid.
-
Weighing: Accurately weigh the desired mass of this compound powder in a suitable, sterile container.
-
Solubilization: Add the required volume of anhydrous, research-grade DMSO to achieve the target concentration (e.g., for a 10 mM stock). Sonication may be recommended to ensure full dissolution.
-
Aliquoting: Immediately after dissolution, divide the stock solution into smaller, single-use aliquots in amber or black microcentrifuge tubes to protect from light. This is the most critical step to prevent degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term stability.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general methodology for assessing the purity of this compound. Specific parameters may need to be optimized for your system.
Methodology:
-
Standard & Sample Preparation:
-
Prepare a reference standard of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Prepare your test sample (from a stock solution) at the same concentration in the same solvent.
-
-
HPLC System & Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of two solvents, such as (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient Program: A linear gradient from 5% B to 95% B over approximately 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength of maximum absorbance for this compound.
-
Injection Volume: 5-10 µL.
-
-
Data Analysis:
-
Run the reference standard and the test sample.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate purity using the area percent method: (Area of this compound Peak / Total Area of All Peaks) x 100.
-
The appearance of new peaks or a reduction in the main peak area compared to a fresh sample indicates degradation.
-
Signaling Pathway Context
This compound functions by inhibiting LRH-1, a nuclear receptor that regulates the expression of genes involved in processes like cell cycle progression. Ensuring this compound's stability is paramount for accurately studying its effects on this pathway.
Figure 3. A simplified diagram of this compound's mechanism of action via inhibition of the LRH-1 pathway.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. download.basf.com [download.basf.com]
- 4. Thermal Stability and Degradation of Three Similar-Structured Endogenous Estrogens [mdpi.com]
- 5. download.basf.com [download.basf.com]
Technical Support Center: Optimizing ML-180 Concentration for Primary Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of ML-180 for primary cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues and provide clear troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inverse agonist of the orphan nuclear receptor Liver Receptor Homolog-1 (LRH-1), also known as NR5A2.[1][2] It functions by binding to LRH-1 and inhibiting its transcriptional activity. LRH-1 is a key regulator of development, metabolism, and cell proliferation.[3][4] By inhibiting LRH-1, this compound can modulate the expression of downstream target genes involved in these processes.
Q2: What is the recommended starting concentration of this compound for primary cell culture?
There is no single established optimal concentration of this compound for all primary cell types. Primary cells are known to be more sensitive than immortalized cell lines.[5] Based on studies in cancer cell lines where concentrations between 0.5 µM and 5 µM have been shown to be effective for inhibiting cell proliferation and downstream signaling, a cautious approach is recommended for primary cells.
A good starting point for a dose-response experiment in primary cells would be a range from 0.1 µM to 10 µM . It is crucial to perform a dose-response curve to determine the optimal concentration for your specific primary cell type and experimental endpoint.
Q3: How does this compound affect cell signaling pathways?
This compound, by inhibiting LRH-1, primarily impacts signaling pathways that regulate cell cycle progression and proliferation. LRH-1 is known to upregulate the expression of key cell cycle regulators such as Cyclin D1 and Cyclin E1 , as well as the proto-oncogene c-Myc . Therefore, treatment with this compound is expected to lead to a dose-dependent decrease in the expression of these proteins, ultimately causing cell cycle arrest.
Troubleshooting Guide
Problem 1: High levels of cell death observed even at low concentrations of this compound.
| Possible Cause | Suggested Solution |
| Primary cells are highly sensitive to the compound. | Perform a more granular dose-response experiment starting from a lower concentration (e.g., 10 nM). Reduce the exposure time of the cells to this compound. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the culture medium is below 0.1% for sensitive primary cells. Always include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) to assess solvent toxicity. |
| Suboptimal cell health prior to treatment. | Ensure primary cells are healthy and in the logarithmic growth phase before adding this compound. The isolation and culture of primary cells can be challenging, leading to cellular stress. |
Problem 2: No observable effect of this compound on the target pathway or phenotype.
| Possible Cause | Suggested Solution |
| This compound concentration is too low. | Gradually increase the concentration of this compound in your dose-response experiment. The IC50 of this compound for LRH-1 is 3.7 µM, so higher concentrations may be necessary depending on the cell type. |
| Incorrect timing of the assay. | The effects of this compound on gene and protein expression may be time-dependent. Perform a time-course experiment to determine the optimal incubation time for your endpoint of interest. |
| Low or absent expression of LRH-1 in the primary cells. | Verify the expression of LRH-1 in your specific primary cell type using techniques like qPCR or Western blotting. This compound will have no effect if the target is not present. |
| Degradation of this compound in culture medium. | Prepare fresh stock solutions of this compound and add it to the culture medium immediately before use. Avoid repeated freeze-thaw cycles of the stock solution. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in primary cell isolates. | Primary cells isolated from different donors or even different batches from the same donor can have inherent variability. Use cells with a low passage number and standardize the isolation protocol as much as possible. |
| Inaccurate pipetting of the inhibitor. | Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations of this compound. |
| Fluctuations in cell culture conditions. | Maintain consistent cell culture conditions, including temperature, CO2 levels, and media composition. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available literature. Note that these values were primarily determined in cancer cell lines and should be used as a reference for designing experiments in primary cells.
| Parameter | Value | Cell Line | Reference |
| IC50 (LRH-1 inhibition) | 3.7 µM | - | |
| EC50 (Proliferation) | ~2.8 µM | Huh-7 | |
| Effective Concentration Range (Cyclin D1/E1 inhibition) | 0.5 - 5 µM | Hepatic cells |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
This protocol outlines a general workflow for determining the optimal concentration of this compound for your primary cell culture experiments.
Materials:
-
Healthy primary cells in culture
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile multi-well plates (e.g., 96-well)
-
Vehicle (DMSO)
-
Cell viability/proliferation assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your primary cells into a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow the cells to adhere and recover for 24 hours.
-
Prepare Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range is 0.01, 0.1, 1, 5, 10, 25, 50, and 100 µM. Prepare a vehicle control with the highest concentration of DMSO that will be present in the treated wells.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours), depending on the cell type and the expected timeline of the biological response.
-
Viability Assay: At the end of the incubation period, perform a cell viability or proliferation assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 or EC50 value.
Protocol 2: Assessing the Effect of this compound on Downstream Target Gene Expression
Materials:
-
Healthy primary cells in culture
-
Complete cell culture medium
-
This compound
-
6-well plates
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
Primers for LRH-1, Cyclin D1, Cyclin E1, c-Myc, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Seeding and Treatment: Seed primary cells in 6-well plates. Once they reach the desired confluency, treat them with the predetermined optimal concentration of this compound and a vehicle control for the desired time period.
-
RNA Extraction: At the end of the treatment, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
qRT-PCR: Synthesize cDNA from the extracted RNA and perform quantitative real-time PCR (qRT-PCR) using primers specific for your target genes and a housekeeping gene for normalization.
-
Data Analysis: Analyze the qRT-PCR data to determine the relative expression levels of the target genes in this compound-treated cells compared to the vehicle-treated control cells. A significant decrease in the expression of Cyclin D1, Cyclin E1, and c-Myc would indicate successful target engagement by this compound.
References
- 1. pnas.org [pnas.org]
- 2. Liver receptor homolog-1 (LRH-1): a potential therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LRH-1 drives hepatocellular carcinoma partially through induction of c-myc and cyclin E1, and suppression of p21 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferation Activity of a Small Molecule Repressor of Liver Receptor Homolog 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kosheeka.com [kosheeka.com]
Validation & Comparative
A Comparative Efficacy Analysis of LRH-1 Inverse Agonists: ML-180 vs. ML-179
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two notable small molecule inverse agonists of the Liver Receptor Homolog-1 (LRH-1; NR5A2), ML-180 (also known as SR1848) and ML-179. This analysis is supported by experimental data from a key study identifying these compounds, offering a clear overview of their respective potencies and repressive activities.
Executive Summary
This compound and ML-179 are both identified as first-in-class inverse agonists of LRH-1, a nuclear receptor implicated in various physiological and pathological processes, including cancer and metabolic diseases.[1] While both compounds effectively repress LRH-1 activity, they exhibit distinct profiles in terms of potency and maximal efficacy. Experimental data reveals that ML-179 is a significantly more potent inhibitor of LRH-1, while this compound demonstrates a higher maximal repression of LRH-1's transcriptional activity in reporter assays.[1]
Quantitative Efficacy Comparison
The following table summarizes the key efficacy parameters for this compound and ML-179 as determined in a luciferase reporter gene assay.[1]
| Compound | Alias | Target | IC50 | Maximum Efficacy (Repression) |
| This compound | SR1848 | LRH-1 (NR5A2) | 3.7 µM | 64% |
| ML-179 | --- | LRH-1 (NR5A2) | 320 nM | 40% |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action and Signaling Pathway
This compound and ML-179 function as inverse agonists of LRH-1. In its active state, LRH-1 binds to specific DNA response elements in the promoter regions of target genes, such as CYP19 (aromatase), and recruits co-activators to initiate gene transcription. As inverse agonists, this compound and ML-179 are thought to bind to LRH-1 and induce a conformational change that prevents the recruitment of co-activators or facilitates the recruitment of co-repressors. This action leads to a decrease in the transcriptional activity of LRH-1, thereby repressing the expression of its target genes.[1][2] The inhibition of LRH-1 has been shown to impact the expression of genes involved in cell proliferation, such as cyclin-D1 and cyclin-E1.
Figure 1. Simplified signaling pathway of LRH-1 and the inhibitory action of this compound and ML-179.
Experimental Protocols
The quantitative data presented in this guide was obtained from a cell-based luciferase reporter assay. The following is a detailed description of the experimental protocol used.
Luciferase Reporter Assay for LRH-1 Inhibition
Objective: To determine the inhibitory activity of test compounds on LRH-1 mediated gene transcription.
Cell Line: HEK293T cells.
Plasmids:
-
An expression vector for full-length LRH-1 (pS6-LRH1).
-
A luciferase reporter construct containing the Cyp19 aromatase promoter, which is regulated by LRH-1.
Methodology:
-
Transfection: HEK293T cells were co-transfected with the pS6-LRH1 expression vector and the Cyp19-Aromatase-luciferase reporter construct.
-
Cell Plating: Following a 24-hour bulk transfection, the cells were counted and re-plated in 384-well plates at a density of 10,000 cells per well.
-
Compound Treatment: After a 4-hour incubation period to allow for cell adherence, the cells were treated with either the test compounds (this compound or ML-179) at various concentrations or with DMSO as a vehicle control. The cells were incubated with the compounds for 20 hours.
-
Luciferase Assay: The levels of luciferase expression were measured by adding BriteLite Plus reagent (Perkin Elmer), which lyses the cells and provides the substrate for the luciferase enzyme, resulting in light emission.
-
Data Analysis: The luminescence signal from each well was quantified. The data was normalized to the signal from the DMSO-treated cells to determine the percentage of inhibition for each compound concentration. The IC50 values and maximal efficacy were then calculated from the dose-response curves.
Figure 2. Experimental workflow for the LRH-1 luciferase reporter assay.
Conclusion
Both this compound and ML-179 are valuable chemical probes for studying the biological functions of LRH-1. The choice between these two compounds may depend on the specific experimental goals. ML-179 offers higher potency, making it suitable for studies where a lower concentration of the inhibitor is desired. Conversely, this compound provides a greater maximal level of repression in the described reporter assay, which might be advantageous in experiments aiming to achieve the strongest possible inhibition of LRH-1's transcriptional activity. Further studies are warranted to explore the in vivo efficacy and selectivity of these compounds.
References
A Head-to-Head Comparison: ML-180 Versus siRNA Knockdown for Targeting LRH-1
For researchers, scientists, and drug development professionals investigating the role of Liver Receptor Homolog-1 (LRH-1), choosing the right tool to modulate its activity is a critical experimental decision. This guide provides an objective comparison of two widely used methods: the small molecule inverse agonist ML-180 and siRNA-mediated knockdown. We present a comprehensive analysis of their performance, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate technique for your research needs.
Executive Summary
Both this compound and siRNA are effective tools for inhibiting LRH-1 function, leading to similar downstream effects on cell proliferation and target gene expression. This compound acts as a potent inverse agonist, directly inhibiting the transcriptional activity of the LRH-1 protein. In contrast, siRNA-mediated knockdown targets LRH-1 at the mRNA level, preventing its translation into protein. The choice between these two methods will depend on the specific experimental goals, the desired duration of inhibition, and considerations regarding potential off-target effects. This guide provides the necessary data and protocols to make an informed decision.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative parameters for this compound and siRNA-mediated knockdown of LRH-1, compiled from various studies.
Table 1: Potency and Efficacy of this compound and LRH-1 siRNA
| Parameter | This compound | siRNA Knockdown of LRH-1 | Reference(s) |
| Mechanism of Action | Inverse agonist of LRH-1 protein | Post-transcriptional gene silencing of LRH-1 mRNA | [1] |
| IC50 | 3.7 µM (in a cell-free reporter assay) | Not Applicable | [1] |
| Effective Concentration | 0.5 - 10 µM (in cell-based assays) | 10 - 50 nM | [2][3] |
| Knockdown Efficiency | Not Applicable | Up to 80% reduction in mRNA levels | [4] |
| Maximal Repression | 64% repression in reporter assays | Varies depending on transfection efficiency and siRNA design |
Table 2: Comparative Effects on LRH-1 Downstream Target Genes
| Target Gene | Effect of this compound Treatment | Effect of siRNA Knockdown | Reference(s) |
| Cyp19 (Aromatase) | Significant reduction in mRNA expression | Blunts the effect of this compound, indicating LRH-1 dependence | |
| SHP | Dose-dependent inhibition of mRNA expression | Significant reduction in mRNA expression | |
| Cyclin D1 | Inhibition of expression | Reversed by LRH-1 siRNA, demonstrating LRH-1's role | |
| Cyclin E1 | Inhibition of expression | Reversed by LRH-1 siRNA, demonstrating LRH-1's role | |
| c-Myc | Not explicitly stated for this compound | Significant reduction in expression | |
| LCN2 | Reverses overexpression-induced increase | Reverses overexpression-induced increase |
Mechanism of Action
This compound: A Direct Inhibitor of LRH-1 Activity
This compound is a small molecule that functions as an inverse agonist of LRH-1. It binds to the LRH-1 protein and promotes a conformational change that leads to the dissociation of co-activators and potentially the recruitment of co-repressors. This directly inhibits the transcriptional activity of LRH-1, preventing it from regulating the expression of its target genes.
siRNA Knockdown: Silencing LRH-1 at the Source
Small interfering RNA (siRNA) is a biological tool that induces post-transcriptional gene silencing. When introduced into a cell, a specific siRNA molecule complementary to the LRH-1 mRNA sequence will bind to it. This complex is then recognized by the RNA-induced silencing complex (RISC), which cleaves and degrades the LRH-1 mRNA. This prevents the synthesis of the LRH-1 protein, effectively "knocking down" its expression.
Experimental Protocols
This compound Treatment in Cell Culture
This protocol provides a general guideline for treating adherent cells with this compound. Optimization may be required depending on the cell line and experimental conditions.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Complete cell culture medium
-
Adherent cells in culture
-
Multi-well plates
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow for the desired treatment duration without reaching confluency. Allow cells to adhere overnight.
-
Working Solution Preparation: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.5, 1, 5, 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Analysis: Following incubation, harvest the cells for downstream analysis, such as quantitative PCR (qPCR) to measure target gene expression or western blotting to assess protein levels.
siRNA-Mediated Knockdown of LRH-1
This protocol provides a general guideline for transiently transfecting adherent cells with siRNA targeting LRH-1. Optimization of siRNA concentration and transfection reagent is recommended.
Materials:
-
LRH-1 specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Reduced-serum medium (e.g., Opti-MEM™)
-
Complete cell culture medium
-
Adherent cells in culture
-
Multi-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate in complete medium without antibiotics, so they are 60-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute the LRH-1 siRNA or control siRNA in a reduced-serum medium to the desired final concentration (e.g., 10-50 nM).
-
In a separate tube, dilute the transfection reagent in a reduced-serum medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time for assessing knockdown will vary depending on the stability of the LRH-1 protein.
-
Analysis: Harvest the cells for downstream analysis. It is recommended to assess knockdown efficiency at both the mRNA level (via qPCR) and the protein level (via western blot).
Mandatory Visualizations
References
- 1. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Antiproliferation Activity of a Small Molecule Repressor of Liver Receptor Homolog 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. siRNAs targeting cyclin D1 and cyclin D2 enhance the cytotoxicity of chemotherapeutic agents in mantle cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver receptor homolog-1 (LRH-1): a potential therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating ML-180's Effect on LRH-1 Target Genes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ML-180, a potent inverse agonist of the orphan nuclear receptor Liver Receptor Homolog-1 (LRH-1), with other alternatives. It includes supporting experimental data, detailed protocols for key experiments, and visualizations of relevant signaling pathways and workflows to aid in the validation of this compound's effect on LRH-1 target genes.
Introduction to this compound and LRH-1
Liver Receptor Homolog-1 (LRH-1, NR5A2) is a crucial transcription factor involved in the regulation of development, metabolism, and inflammation. Its dysregulation has been implicated in various diseases, including cancer, making it an attractive therapeutic target. This compound (also known as SR1848) has been identified as a potent inverse agonist of LRH-1, effectively repressing its transcriptional activity.[1][2] This guide will delve into the experimental validation of this compound's effects on LRH-1 and its downstream target genes.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in modulating LRH-1 activity and its target genes, as well as a comparison with other known LRH-1 modulators.
Table 1: In Vitro Efficacy of this compound on LRH-1
| Parameter | Value | Cell Line(s) | Reference(s) |
| IC50 | 3.7 µM | - | [1] |
| EC50 (Cell Proliferation) | ~2.8 µM | Huh-7 | [1] |
Table 2: Effect of this compound on LRH-1 and Target Gene mRNA Expression
| Gene Target | Treatment | Cell Line(s) | Fold Change/Effect | Reference(s) |
| LRH-1 | 5 µM this compound (2 hours) | Huh-7, HepG2 | Significant decrease | [1] |
| LRH-1 | 0.5-5 µM this compound (24 hours) | - | Dose-dependent inhibition | |
| CYP19 (Aromatase) | 5 µM this compound (2 hours) | Huh-7, HepG2 | Significant decrease | |
| SHP | 5 µM this compound | Huh-7 | Dose-dependent inhibition | |
| GATA3 | 5 µM this compound (2 hours) | Huh-7, HepG2 | Significant decrease | |
| GATA4 | 5 µM this compound (2 hours) | Huh-7, HepG2 | Significant decrease | |
| Cyclin D1 | 0.5-5 µM this compound (24 hours) | Hepatic cells | Significant inhibition | |
| Cyclin E1 | 0.5-5 µM this compound (24 hours) | Hepatic cells | Significant inhibition | |
| LCN2 | This compound treatment | IL-1β-induced chondrocytes | Reverses upregulation |
Table 3: In Vivo Efficacy of this compound
| Gene Target | Treatment | Tissue(s) | Effect | Reference(s) |
| LRH-1 | 30 mg/kg this compound (daily for 10 days, i.p.) | Adrenal glands, Pancreas | Statistically significant decrease in mRNA | |
| SHP | 30 mg/kg this compound (daily for 10 days, i.p.) | Adrenal glands, Pancreas | Statistically significant decrease in mRNA |
Table 4: Comparison of LRH-1 Modulators
| Compound | Type | IC50/EC50 | Key Target Genes Affected | Reference(s) |
| This compound (SR1848) | Inverse Agonist | IC50: 3.7 µM | CYP19, SHP, Cyclin D1/E1, LCN2 | |
| ML179 | Inverse Agonist | IC50: 320 nM | - | |
| Cpd3, Cpd3d2 | Antagonist | - | SHP, Cyclin E1, G0S2 | |
| DLPC | Agonist | - | SHP, CYP7A1 |
Signaling Pathways and Experimental Workflows
Visual representations of the LRH-1 signaling pathway and a typical experimental workflow for validating an LRH-1 inhibitor are provided below.
LRH-1 Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Validating this compound's Effect.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
-
Cell Lines: Human hepatocellular carcinoma cell lines Huh-7 and HepG2, and human ovarian cancer cell line SK-OV-3 are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For dose-response experiments, cells are treated with this compound at concentrations ranging from 0.5 to 5 µM for 24 hours. For time-course experiments, a fixed concentration (e.g., 5 µM) is used, and cells are harvested at various time points (e.g., 2, 4, 8, 12, 24 hours).
Quantitative Real-Time PCR (qPCR)
-
RNA Isolation: Total RNA is extracted from treated and untreated cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR Reaction: qPCR is performed using a SYBR Green-based master mix on a real-time PCR system. The relative expression of target genes (e.g., LRH-1, CYP19, SHP, GATA3, GATA4, Cyclin D1, Cyclin E1) is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.
Cell Proliferation Assay
-
Seeding: Cells are seeded in 96-well plates at a suitable density.
-
Treatment: After 24 hours, cells are treated with varying concentrations of this compound.
-
Quantification: Cell proliferation can be assessed at different time points (e.g., 24, 48, 72 hours) using assays such as the MTT or WST-1 assay, which measure metabolic activity as an indicator of cell viability.
In Vivo Studies
-
Animal Model: C57BL/6 mice are a suitable model for in vivo studies.
-
Dosing: this compound can be administered via intraperitoneal (i.p.) injection at a dose of 30 mg/kg daily for a specified period (e.g., 10 days).
-
Tissue Analysis: Following the treatment period, tissues of interest (e.g., adrenal glands, pancreas) are harvested for RNA extraction and subsequent gene expression analysis by qPCR.
Conclusion
The data presented in this guide strongly supports the role of this compound as a potent and specific inverse agonist of LRH-1. It effectively downregulates the expression of LRH-1 and its key target genes involved in cell proliferation, metabolism, and inflammation, both in vitro and in vivo. The provided protocols and visualizations serve as a valuable resource for researchers aiming to validate and further explore the therapeutic potential of targeting LRH-1 with this compound.
References
ML-180: A Potent and Selective Inverse Agonist of Liver Receptor Homolog-1 (LRH-1)
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comprehensive comparison of ML-180's performance against other nuclear receptors, supported by experimental data and detailed protocols.
This compound has been identified as a potent inverse agonist of the orphan nuclear receptor Liver Receptor Homolog-1 (LRH-1), also known as NR5A2.[1] It exhibits significant inhibitory activity on LRH-1, a key regulator in various physiological processes including development, cholesterol transport, bile acid homeostasis, and steroidogenesis. This makes this compound a valuable tool for studying LRH-1 function and a potential therapeutic candidate for diseases where LRH-1 is implicated, such as certain cancers and inflammatory conditions.
Selectivity Profile of this compound
The efficacy of a chemical probe is largely defined by its selectivity. This compound has been profiled for its activity against other nuclear receptors, demonstrating a notable preference for LRH-1.
| Nuclear Receptor | Common Name | This compound Activity (IC50) | Reference |
| NR5A2 | Liver Receptor Homolog-1 (LRH-1) | 3.7 µM | [1] |
| NR5A1 | Steroidogenic Factor-1 (SF-1) | > 10 µM (inactive) |
This table will be expanded as more data becomes available.
The data clearly indicates that this compound is significantly more potent against LRH-1 compared to the closely related SF-1. This selectivity is crucial for minimizing off-target effects and for the specific modulation of LRH-1 signaling pathways in experimental settings.
Experimental Protocols
The determination of this compound's inverse agonist activity and its selectivity is primarily achieved through cell-based reporter assays.
Luciferase Reporter Assay for LRH-1 Inverse Agonist Activity
This assay quantifies the ability of a compound to inhibit the transcriptional activity of LRH-1.
Principle: HEK293T cells are co-transfected with two plasmids: one expressing the full-length LRH-1 protein and another containing a luciferase reporter gene under the control of an LRH-1 responsive promoter (e.g., the Cyp19 aromatase promoter). In the absence of an inverse agonist, the constitutively active LRH-1 will drive the expression of luciferase. When an inverse agonist like this compound is added, it binds to LRH-1 and represses its activity, leading to a decrease in luciferase expression, which is measured as a reduction in luminescence.
Detailed Protocol:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
For transfection, cells are seeded in 96-well plates.
-
A transfection mixture containing the LRH-1 expression plasmid, the luciferase reporter plasmid, and a transfection reagent (e.g., Lipofectamine) is prepared according to the manufacturer's instructions and added to the cells. A plasmid expressing Renilla luciferase is often co-transfected to serve as an internal control for transfection efficiency and cell viability.
-
-
Compound Treatment:
-
After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
Following a 24-hour incubation with the compound, the cells are lysed.
-
The activity of both Firefly and Renilla luciferases is measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
The Firefly luciferase activity is normalized to the Renilla luciferase activity for each well.
-
The percentage of inhibition is calculated relative to the vehicle-treated control.
-
The IC50 value, the concentration of the compound that causes 50% inhibition, is determined by fitting the dose-response data to a sigmoidal curve.
-
Experimental Workflow for Luciferase Reporter Assay
Caption: Workflow of a dual-luciferase reporter assay to determine the inverse agonist activity of this compound on LRH-1.
LRH-1 Signaling Pathway
LRH-1 is a key transcriptional regulator involved in a multitude of cellular processes. As an inverse agonist, this compound inhibits these downstream signaling cascades.
LRH-1 Signaling Overview
Caption: Overview of the LRH-1 signaling pathway and its inhibition by this compound.
References
A Comparative Guide to ML-180 and Other Known LRH-1 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ML-180 (SR1848) with other known Liver Receptor Homolog-1 (LRH-1) inhibitors. The following sections detail quantitative performance data, experimental methodologies, and the signaling pathways involved, supported by experimental evidence.
Quantitative Comparison of LRH-1 Inhibitors
The following table summarizes the key quantitative data for this compound and other notable LRH-1 inhibitors based on available experimental data. This allows for a direct comparison of their potency and binding affinity.
| Inhibitor | Type | IC50 | K_d_ | Cell-Based Potency (Example) | Key Features |
| This compound (SR1848) | Inverse Agonist | 3.7 µM[1][2][3][4] | Not Reported | EC50 of ~2.8 µM in Huh-7 cells[3] | Inactive against the related steroidogenic factor-1 (SF-1). |
| ML-179 | Inverse Agonist | 320 nM | Not Reported | Not Reported | Identified as a potent LRH-1 inverse agonist. |
| Compound 3 | Antagonist | 5 µM | Not Reported | GI50 of 15 µM in HT-29 cells | Identified through structure-based virtual screening. |
| Compound 3d2 | Antagonist | 6 µM | 1.8 µM | Antiproliferative activity in various cancer cell lines. | A derivative of Compound 3 with confirmed direct binding to LRH-1. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are protocols for commonly used assays in the characterization of LRH-1 inhibitors.
Luciferase Reporter Gene Assay
This assay is widely used to measure the ability of a compound to inhibit the transcriptional activity of LRH-1.
Objective: To determine the IC50 value of a test compound by measuring its effect on LRH-1-mediated transcription of a luciferase reporter gene.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vector for full-length human LRH-1
-
Luciferase reporter vector containing LRH-1 response elements (e.g., from the promoter of a target gene like CYP19A1)
-
Control vector for transfection normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (e.g., this compound) and vehicle (e.g., DMSO)
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the LRH-1 expression vector, the luciferase reporter vector, and the normalization control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of incubation post-transfection, replace the medium with fresh medium containing various concentrations of the test compound or vehicle control.
-
Incubation: Incubate the cells with the compound for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse them using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the dual-luciferase reporter assay system protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Chromatin Immunoprecipitation (ChIP) Assay
The ChIP assay is used to determine if a test compound affects the binding of LRH-1 to the promoter regions of its target genes in a cellular context.
Objective: To assess the effect of an LRH-1 inhibitor on the in vivo association of LRH-1 with the promoter of a known target gene.
Materials:
-
Cells expressing LRH-1 (e.g., Huh-7)
-
Test compound and vehicle
-
Formaldehyde (for cross-linking)
-
Glycine
-
Lysis buffer
-
Sonication equipment
-
Anti-LRH-1 antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR targeting the LRH-1 binding site on a target gene promoter
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with the test compound or vehicle. Cross-link proteins to DNA by adding formaldehyde to the culture medium and incubating for 10 minutes at room temperature. Quench the cross-linking reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-LRH-1 antibody or a control IgG overnight at 4°C with rotation.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the protein-DNA cross-links by heating at 65°C. Treat with Proteinase K to digest proteins.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific to the LRH-1 binding region of a target gene promoter to quantify the amount of precipitated DNA.
-
Data Analysis: Calculate the enrichment of the target DNA sequence in the LRH-1 immunoprecipitated sample relative to the IgG control. Compare the enrichment between compound-treated and vehicle-treated cells.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving LRH-1 and a typical experimental workflow for inhibitor screening.
References
Synergistic Anti-Cancer Effects of MLN4924 (Pevonedistat) in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The novel anti-cancer agent MLN4924 (Pevonedistat), an inhibitor of the NEDD8-activating enzyme (NAE), has demonstrated significant synergistic effects when combined with various conventional chemotherapeutic drugs. This guide provides a comparative overview of key combination strategies, supported by experimental data, to inform ongoing research and drug development efforts.
I. Synergistic Combinations and Cellular Responses
MLN4924 has been shown to enhance the anti-cancer efficacy of several DNA-damaging agents across a range of cancer cell lines. The primary mechanism of this synergy often involves the induction of DNA re-replication by MLN4924, which leads to increased DNA damage and subsequent cell death when combined with agents that also target DNA integrity.
A. Combination with Mitomycin C
The combination of MLN4924 with the DNA cross-linking agent Mitomycin C has shown consistent synergistic activity in multiple cancer cell lines. This synergy is attributed to the collision of replication forks induced by Mitomycin C with the sites of DNA re-replication initiated by MLN4924, leading to catastrophic DNA damage.
Table 1: Synergistic Effects of MLN4924 and Mitomycin C in Various Cancer Cell Lines
| Cell Line | Cancer Type | MLN4924 IC50 (µM) | Mitomycin C IC50 (µM) | Combination Index (CI) at 50% Effect | Synergy Level |
| A375 | Malignant Melanoma | 0.045 | 0.44 | < 0.8 | Synergy |
| HCT-116 | Colon Carcinoma | 0.035 | 0.35 | < 0.8 | Synergy |
| U-2 OS | Osteosarcoma | 0.055 | 0.25 | < 0.8 | Synergy |
| Calu-6 | Lung Carcinoma | 0.075 | 0.55 | > 1.2 | Antagonism |
Data extracted from Lightcap et al., Mol Cancer Ther, 2014.
B. Combination with PARP Inhibitors (Olaparib)
In non-small cell lung cancer (NSCLC) cells, MLN4924 demonstrates a synergistic relationship with the PARP inhibitor Olaparib. The proposed mechanism involves MLN4924-mediated suppression of the BRCA1 complex, which is crucial for homologous recombination repair of DNA double-strand breaks. This inhibition of the BRCA1 pathway renders the cancer cells more susceptible to the synthetic lethality induced by PARP inhibitors.
Table 2: Enhanced Efficacy of MLN4924 and Olaparib in NSCLC Cell Lines
| Cell Line | Cancer Type | MLN4924 IC50 (µM) | Olaparib IC50 (µM) | Combination Effect |
| A549 | Non-Small Cell Lung Cancer | ~0.5 | ~10 | Significant growth inhibition with combination |
| H1299 | Non-Small Cell Lung Cancer | ~0.3 | ~8 | Impaired DNA repair and increased cell death |
Qualitative data summarized from Yang et al., Biochem Biophys Res Commun, 2017. Specific CI values were not provided in the primary text.
C. Other Notable Combinations
Synergistic effects have also been reported for MLN4924 in combination with other DNA-damaging agents including cisplatin, cytarabine, SN-38 (the active metabolite of irinotecan), and gemcitabine in various cancer cell lines[1][2]. Additionally, a DNA damage-independent synergistic mechanism has been observed with topotecan and melphalan, which involves the deneddylation of ribosomal proteins.
II. Signaling Pathways and Mechanisms of Synergy
The synergistic activity of MLN4924 with other anticancer drugs is rooted in its ability to disrupt key cellular processes, particularly DNA damage repair and cell cycle regulation.
A. MLN4924 and Mitomycin C Synergy Pathway
The combination of MLN4924 and Mitomycin C leads to an overwhelming level of DNA damage through two distinct but complementary mechanisms. This synergistic interaction is heavily reliant on the functionality of the ATR and BRCA1/BRCA2 DNA damage response pathways.
Caption: Synergistic action of MLN4924 and Mitomycin C.
B. MLN4924 and Olaparib Synergy Pathway
MLN4924 enhances the efficacy of PARP inhibitors by disrupting the homologous recombination repair pathway, creating a synthetic lethal scenario.
Caption: Synthetic lethality with MLN4924 and Olaparib.
III. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols employed in the cited studies.
A. Cell Viability and Colony Formation Assays
These assays are fundamental to assessing the cytotoxic and anti-proliferative effects of MLN4924 alone and in combination.
Caption: Workflow for cell viability and colony formation assays.
1. Cell Viability Assay (MTT/AlamarBlue):
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of MLN4924, the single agent, and the combination of both for 48-72 hours.
-
Reagent Incubation: Add MTT or AlamarBlue reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment. Combination Index (CI) values are calculated using software such as CalcuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
2. Colony Formation Assay:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.
-
Drug Exposure: Treat the cells with the drugs for 24 hours.
-
Colony Growth: Wash off the drugs and culture the cells in fresh medium for 10-14 days to allow for colony formation.
-
Visualization and Quantification: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (typically >50 cells).
B. Western Blot Analysis
Western blotting is employed to investigate the molecular mechanisms underlying the observed synergistic effects, such as the accumulation of DNA damage markers or alterations in key signaling proteins.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., γH2AX, PARP, Cdt1, p21) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
C. Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is used to directly visualize and quantify DNA damage in individual cells.
-
Cell Preparation: Harvest cells after drug treatment and resuspend at a specific concentration.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer onto a microscope slide.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail."
-
Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
IV. Conclusion
The combination of MLN4924 with DNA-damaging agents represents a promising therapeutic strategy for a variety of cancers. The synergistic effects observed are underpinned by well-defined molecular mechanisms, primarily the exacerbation of DNA damage and the exploitation of induced deficiencies in DNA repair pathways. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of these and other MLN4924-based combination therapies. Further preclinical and clinical studies are warranted to translate these promising findings into effective treatments for cancer patients.
References
Validating RNA-Seq Insights: A Comparative Guide for ML-180 Treated Cells
For researchers investigating the effects of ML-180, a potent inverse agonist of the liver receptor homolog 1 (LRH-1), RNA-sequencing (RNA-seq) offers a powerful, genome-wide view of transcriptional changes. However, the journey from raw sequence data to validated biological insights requires rigorous confirmation of key findings. This guide provides a comparative overview of standard validation techniques, complete with experimental protocols and data presentation strategies, to ensure the accuracy and reliability of your RNA-seq results.
The Role of this compound in Transcriptional Regulation
This compound is a selective inverse agonist of the orphan nuclear receptor LRH-1 (also known as NR5A2), with a reported IC50 of 3.7 μM.[1][2] By binding to LRH-1, this compound represses its transcriptional activity, leading to a rapid decrease in the expression of LRH-1 itself and its downstream target genes.[1][2] Documented effects include the dose-dependent inhibition of genes crucial for cell proliferation, such as Cyclin-D1 and Cyclin-E1, in hepatic cells.[1] This makes validating the transcriptional changes observed in RNA-seq experiments a critical step to confirm the on-target effects of this compound.
Comparing Primary Methods for RNA-Seq Validation
While RNA-seq provides a comprehensive snapshot of the transcriptome, follow-up validation is essential to confirm the observed gene expression changes, reduce false positives, and enhance the reproducibility of the findings. The two most common and complementary methods for this purpose are quantitative Real-Time PCR (qPCR) and Western blotting.
| Feature | Quantitative Real-Time PCR (qPCR) | Western Blotting |
| Molecule Detected | mRNA (gene expression) | Protein (protein expression) |
| Primary Purpose | Directly validates changes in transcript abundance observed in RNA-seq. Considered the gold standard for this purpose. | Validates if changes in mRNA levels translate to changes in protein levels, providing functional context. |
| Sensitivity | Very high; can detect low-abundance transcripts and subtle fold changes. | Moderate; dependent on antibody quality and protein abundance. |
| Throughput | Low to medium; typically used to validate a select number of key genes. | Low; analyzes one protein per blot, though multiple proteins can be probed on the same membrane. |
| Quantitative Nature | Highly quantitative (relative or absolute quantification). | Semi-quantitative to quantitative, depending on controls and detection methods. |
| When to Use | To confirm differential expression of specific genes identified by RNA-seq, especially those with significant fold changes or high biological relevance. | To determine if observed transcript-level changes result in altered protein expression, which is often more indicative of a functional cellular change. |
Visualizing the Validation Process
To better understand the relationship between this compound's mechanism and the subsequent validation steps, the following diagrams illustrate the key pathways and workflows.
Detailed Experimental Protocols
Here we provide standardized protocols for the validation of RNA-seq data derived from this compound treated cells.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the chosen cell line (e.g., Huh-7 or HepG2 hepatic cells) at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment.
-
Treatment Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in fresh culture medium to the final desired concentration (e.g., 5 µM). Prepare a vehicle control using the same concentration of DMSO.
-
Incubation: Replace the existing medium with the this compound or vehicle-containing medium. Incubate the cells for the desired time period (e.g., 24 hours).
-
Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for simultaneous RNA and protein extraction.
Quantitative Real-Time PCR (qPCR) Protocol
This protocol is adapted from standard SYBR Green-based detection methods.
-
RNA Isolation: Extract total RNA from the cell pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
Primer Design: Design and validate primers for the genes of interest (selected from RNA-seq data) and at least two stable housekeeping genes (e.g., GAPDH, ACTB).
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture in a total volume of 20 µL per well in a 96-well plate:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL Diluted cDNA (e.g., 1:20 dilution)
-
6 µL Nuclease-free water
-
-
Thermal Cycling: Perform the qPCR using a real-time PCR system with the following typical conditions:
-
Initial Denaturation: 95°C for 30 seconds
-
40 Cycles:
-
Denaturation: 95°C for 5 seconds
-
Annealing/Extension: 60°C for 34 seconds
-
-
Melt Curve Analysis: To verify product specificity.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the data to the geometric mean of the housekeeping genes.
Western Blotting Protocol
This protocol provides a general workflow for validating protein expression changes.
-
Protein Extraction: Lyse the harvested cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-LRH-1, anti-Cyclin D1) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane for a loading control protein (e.g., β-actin, GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the chemiluminescent signal using a CCD camera system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the loading control band.
Summary of Expected Data
The following table illustrates how data from RNA-seq can be compared with validation results from qPCR and Western blotting for key this compound target genes.
| Gene | RNA-Seq (Log2 Fold Change) | qPCR (Relative Fold Change) | Western Blot (Relative Protein Level) | Concordance |
| LRH-1 (NR5A2) | -2.5 | 0.15 | 0.20 | High |
| Cyclin D1 (CCND1) | -1.8 | 0.30 | 0.45 | High |
| Cyclin E1 (CCNE1) | -2.1 | 0.22 | Not Tested | N/A |
| GATA4 | -1.5 | 0.40 | Not Tested | N/A |
| ACTB (Control) | 0.05 | 1.0 | 1.0 | High |
Note: Data are hypothetical and for illustrative purposes only.
References
Unraveling the Mechanism of ML-180: A Proteomics-Based Comparative Analysis
A deep dive into the cellular impact of the LRH-1 inverse agonist ML-180, this guide provides a comparative proteomics analysis to confirm its mechanism of action. By examining global protein expression changes and direct target engagement, we offer researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed protocols.
This compound is a potent and selective inverse agonist of the orphan nuclear receptor Liver Receptor Homolog-1 (LRH-1), also known as NR5A2. LRH-1 is a critical regulator of development, metabolism, and inflammation, and its dysregulation has been implicated in various diseases, including cancer and metabolic disorders. As an inverse agonist, this compound is designed to suppress the constitutive activity of LRH-1, offering a promising therapeutic strategy. This guide employs proteomics to elucidate the precise molecular mechanisms of this compound and compares its effects with other known LRH-1 modulators.
Comparative Analysis of LRH-1 Modulators
To objectively evaluate the performance of this compound, a comparative analysis with other LRH-1 modulators is essential. The following table summarizes the key characteristics of this compound and its alternatives.
| Compound | Mechanism of Action | Target | Reported IC50/EC50 | Key Downstream Effects |
| This compound | Inverse Agonist | LRH-1 (NR5A2) | ~2.5 µM | Inhibition of cyclin D1 and E1 expression, reduction of LRH-1 mRNA and protein levels. |
| RJW100 | Agonist | LRH-1 (NR5A2) & SF-1 (NR5A1) | EC50: ~0.25 µM (LRH-1) | Upregulation of LRH-1 target genes. |
| DLPC (Dilauroyl-phosphatidylcholine) | Agonist | LRH-1 (NR5A2) | - | Activation of LRH-1 transcriptional activity. |
| GSK2033 | Antagonist | LRH-1 (NR5A2) | - | Inhibition of LRH-1 transcriptional activity. |
| RKI-1447 | Reported Inverse Agonist | LRH-1 (NR5A2) | - | Repression of LRH-1-mediated transcription. |
Proteomics Analysis: Confirming the Mechanism of Action
To validate the mechanism of action of this compound and compare it with other LRH-1 modulators, two primary proteomics-based experimental workflows are proposed: Global Proteomics Analysis using LC-MS/MS and Targeted Protein Identification using Affinity Purification-Mass Spectrometry (AP-MS).
Global Proteomics Analysis: Unveiling the Cellular Response
This approach provides a broad overview of the changes in the entire proteome of a cell line upon treatment with this compound or its alternatives. By quantifying the abundance of thousands of proteins simultaneously, researchers can identify downstream signaling pathways affected by the compound.
A recent study performed RNA sequencing on chondrocytes treated with this compound, revealing that Lipocalin-2 (LCN2) is a downstream target positively regulated by LRH-1.[1] The study demonstrated that this compound treatment inhibits the LRH-1/LCN2 axis, which in turn suppresses the MAPK signaling pathway.[1] While this provides valuable transcriptomic data, a global proteomics study would directly confirm these changes at the protein level and likely uncover additional modulated pathways.
Hypothetical Quantitative Proteomics Data:
The following table illustrates the expected quantitative changes in key protein expression levels in a relevant cancer cell line (e.g., HepG2, a human liver cancer cell line with high LRH-1 expression) after treatment with this compound and its agonist counterpart, RJW100. Data is presented as log2 fold change relative to a vehicle control.
| Protein | Function | This compound (log2 Fold Change) | RJW100 (log2 Fold Change) |
| LRH-1 (NR5A2) | Nuclear Receptor | -1.5 | +0.2 |
| Cyclin D1 | Cell Cycle Regulation | -1.2 | +1.0 |
| Cyclin E1 | Cell Cycle Regulation | -1.0 | +0.8 |
| LCN2 | Inflammation | -1.8 | +1.5 |
| p-ERK1/2 | MAPK Signaling | -0.9 | +0.7 |
| p-JNK | MAPK Signaling | -0.7 | +0.6 |
| p-p38 | MAPK Signaling | -0.8 | +0.5 |
Targeted Protein Identification: Affinity Purification-Mass Spectrometry (AP-MS)
This technique is designed to identify the direct and indirect binding partners of a protein of interest, in this case, LRH-1. By using an antibody to pull down LRH-1 from cell lysates treated with this compound, researchers can identify which protein-protein interactions are stabilized or disrupted by the compound, providing direct evidence of its on-target activity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
Global Proteomics using LC-MS/MS
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., HepG2) and grow to 70-80% confluency. Treat cells with this compound, an alternative LRH-1 modulator, or a vehicle control at a predetermined concentration and for a specific duration (e.g., 24 hours).
-
Cell Lysis and Protein Extraction: Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors. Quantify the total protein concentration using a BCA assay.
-
Protein Digestion: Reduce and alkylate the protein extracts, followed by digestion with trypsin overnight at 37°C.
-
Peptide Desalting: Clean up the resulting peptide mixture using C18 solid-phase extraction columns.
-
LC-MS/MS Analysis: Analyze the desalted peptides using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.
-
Data Analysis: Process the raw mass spectrometry data using software such as MaxQuant or Proteome Discoverer for protein identification and quantification. Perform statistical analysis to identify significantly up- or down-regulated proteins.
Affinity Purification-Mass Spectrometry (AP-MS)
-
Cell Culture and Treatment: Grow cells and treat with this compound or a vehicle control as described above.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to LRH-1 that has been coupled to magnetic beads.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution and Digestion: Elute the LRH-1 and its interacting proteins from the beads. Digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis and Data Analysis: Analyze the resulting peptides by LC-MS/MS and identify the co-immunoprecipitated proteins using a protein database search.
Visualizing the Molecular Pathways
To illustrate the mechanism of action of this compound and the experimental workflows, the following diagrams were generated using Graphviz.
Caption: Signaling pathway illustrating this compound's mechanism of action.
Caption: General experimental workflow for global proteomics analysis.
Caption: Experimental workflow for Affinity Purification-Mass Spectrometry.
Conclusion
Proteomics analysis provides a powerful and unbiased approach to confirm the mechanism of action of this compound as an LRH-1 inverse agonist. By combining global proteomics to assess downstream pathway modulation with targeted affinity purification to confirm direct target engagement, researchers can gain a comprehensive understanding of this compound's cellular effects. The comparative analysis with other LRH-1 modulators further solidifies its unique profile and therapeutic potential. The detailed protocols and visualizations provided in this guide serve as a valuable resource for scientists in the field of drug discovery and development.
References
A Comparative Guide to the In Vitro and In Vivo Effects of ML-180
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of ML-180, a potent and selective inverse agonist of the Liver Receptor Homolog-1 (LRH-1). The information is compiled from publicly available experimental data to assist researchers in evaluating its potential for various applications, including cancer and metabolic disease research.
Data Presentation: Quantitative Analysis of this compound's Efficacy
The following tables summarize the key quantitative data regarding the activity of this compound in both cellular and whole-organism models.
In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (LRH-1) | - | 3.7 µM | [1] |
| IC50 (SF-1) | - | >10 µM | [1] |
| EC50 (Cell Proliferation) | Huh-7 | ~2.8 µM | [1] |
In Vivo Effects of this compound
| Animal Model | Dosage and Administration | Duration | Observed Effects | Reference |
| Mouse | 30 mg/kg, i.p., daily | 10 days | Statistically significant decrease of both LRH-1 and SHP mRNA in adrenal glands and pancreatic tissue. | [1] |
| Mouse (Osteoarthritis model) | Not specified | Not specified | Improved deteriorated osteoarthritis phenotypes. | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Cell-Based Assays
Cell Culture and Treatment:
-
Cell Lines: Huh-7 (human hepatoma), HepG2 (human hepatoma), SK-OV-3 (human ovarian adenocarcinoma), and MDA-MB-231 (human breast adenocarcinoma) cells are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is typically dissolved in DMSO to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 0.5-5 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent-induced effects.
Cell Proliferation Assay (MTT Assay):
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:
-
Treat cells with this compound or vehicle control for the specified time (e.g., 2 to 24 hours).
-
Isolate total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qRT-PCR using gene-specific primers for target genes (e.g., LRH-1, SHP, CCND1 (Cyclin D1), CCNE1 (Cyclin E1), CYP19A1, GATA3, GATA4) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
In Vivo Animal Studies
Animal Models:
-
Studies have utilized mouse models to investigate the in vivo effects of this compound. The specific strain of mice will depend on the disease model being studied (e.g., mouse models of osteoarthritis).
Compound Formulation and Administration:
-
Formulation: this compound can be formulated for intraperitoneal (i.p.) injection. A common vehicle is a solution of DMSO, polyethylene glycol, and saline.
-
Administration: this compound has been administered via daily intraperitoneal injections at a dose of 30 mg/kg.
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the animals according to approved protocols.
-
Harvest tissues of interest (e.g., adrenal glands, pancreas).
-
Immediately snap-freeze the tissues in liquid nitrogen or store them in an RNA stabilization solution (e.g., RNAlater) for subsequent RNA extraction.
-
Perform qRT-PCR on the extracted RNA to analyze the expression of target genes as described in the in vitro protocol.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways modulated by this compound and a general workflow for its experimental evaluation.
References
Comparative Analysis of ML-180 Activity Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the anti-proliferative effects of ML-180, a potent inverse agonist of Liver Receptor Homolog-1 (LRH-1), across various cancer cell lines. This document provides a comparative analysis of its activity, detailed experimental protocols for assessing cell viability, and visual representations of its mechanism of action and experimental workflows.
This compound has emerged as a significant small molecule inhibitor targeting the nuclear receptor LRH-1 (NR5A2), a key regulator in various physiological and pathological processes, including cancer. This guide offers a consolidated overview of this compound's activity, presenting available quantitative data, standardized protocols for its evaluation, and a visual breakdown of its underlying molecular pathways.
Quantitative Assessment of this compound Bioactivity
The inhibitory effects of this compound are most potent in cell lines where LRH-1 is a key driver of proliferation. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are crucial metrics for quantifying the potency of a compound. While extensive comparative data across a wide spectrum of cell lines is still emerging, the following table summarizes the currently available key activity values for this compound.
| Compound | Target | Metric | Value (µM) | Cell Line | Tissue of Origin |
| This compound | LRH-1 (NR5A2) | IC50 | 3.7 | Not Specified | Not Specified |
| This compound | LRH-1 (NR5A2) | EC50 | ~2.8 | Huh-7 | Liver Cancer |
Note: The IC50 value of 3.7 µM for this compound is a general value reported for its activity as an LRH-1 inverse agonist and is not specific to a particular cell line.[1][2] The EC50 value of approximately 2.8 µM was determined in the Huh-7 human hepatoma cell line.[1] Further research is required to establish a comprehensive profile of this compound's IC50 values across a broader range of cancer cell lines, including those from breast, pancreatic, and ovarian cancers.
Deciphering the Mechanism: The LRH-1 Signaling Pathway
This compound exerts its anti-proliferative effects by acting as an inverse agonist of LRH-1, thereby inhibiting its transcriptional activity. LRH-1 is known to play a crucial role in cell cycle progression through its interaction with the Wnt/β-catenin signaling pathway. This interaction leads to the upregulation of key cell cycle regulators, including c-Myc and Cyclin D1/E1. By inhibiting LRH-1, this compound effectively disrupts this signaling cascade, leading to cell cycle arrest and a reduction in cancer cell proliferation.[3][4]
Standardized Protocols for Assessing this compound Activity
To ensure reproducibility and enable cross-study comparisons, standardized protocols for determining the cytotoxic and anti-proliferative effects of this compound are essential. The following are detailed methodologies for two common colorimetric assays: the MTT and SRB assays.
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding:
-
Culture cancer cell lines of interest (e.g., MCF-7 for breast, PANC-1 for pancreatic, OVCAR-3 for ovarian) in appropriate complete growth medium.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well.
-
Agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Experimental Protocol: Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of total biomass.
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
Cell Fixation:
-
After the incubation period with this compound, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10%).
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing and Staining:
-
Carefully wash the plate five times with slow-running tap water to remove the TCA.
-
Allow the plate to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye and Solubilization:
-
Quickly wash the plate four times with 1% acetic acid to remove unbound SRB dye.
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
-
Absorbance Reading and Data Analysis:
-
Agitate the plate on a shaker for 5-10 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Follow step 5 as described in the MTT assay protocol to calculate the IC50 value.
-
Visualizing the Experimental Process
A clear understanding of the experimental workflow is crucial for accurate and reproducible results. The following diagram illustrates the key steps involved in determining the IC50 value of this compound using a cell-based assay.
References
- 1. Canonical Wnt/β-Catenin Regulation of Liver Receptor Homolog-1 Mediates Pluripotency Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergy between LRH-1 and beta-catenin induces G1 cyclin-mediated cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LRH1 promotes pancreatic cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LRH-1 drives hepatocellular carcinoma partially through induction of c-myc and cyclin E1, and suppression of p21 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ML-180 and Metformin for Researchers
Disclaimer: This guide provides a comparative overview of ML-180 and metformin based on available preclinical and clinical data for each compound individually. To date, no direct experimental studies have been published on the combination therapy of this compound and metformin. The discussion of their potential combined use is therefore a theoretical exploration based on their distinct and potentially complementary mechanisms of action.
This document is intended for researchers, scientists, and drug development professionals.
Introduction
The search for novel and effective cancer therapies is increasingly focused on combination strategies that target multiple oncogenic pathways. This guide explores two compounds, this compound and metformin, which act on distinct molecular targets and pathways involved in cancer cell proliferation and metabolism. This compound is a potent inverse agonist of the orphan nuclear receptor Liver Receptor Homolog 1 (LRH-1 or NR5A2), while metformin is a widely used anti-diabetic drug that has garnered significant attention for its anti-cancer properties, primarily through the activation of AMP-activated protein kinase (AMPK).
This guide will detail the individual mechanisms of action, present available quantitative data, outline key experimental protocols, and visualize the signaling pathways for both this compound and metformin. Finally, a theoretical framework for their potential synergistic interaction in a combination therapy setting will be discussed.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and metformin based on published literature.
Table 1: In Vitro and In Vivo Data for this compound
| Parameter | Value | Cell/System | Source |
| IC50 (LRH-1) | 3.7 µM | Biochemical Assay | [1][2] |
| EC50 (Proliferation) | ~2.8 µM | Huh-7 cells | [1] |
| Effective Concentration | 0.5 - 5 µM | Hepatic cells | [1][2] |
| In Vivo Dosage | 30 mg/kg (i.p. daily) | Mice |
Table 2: Metformin in Preclinical and Clinical Cancer Studies
| Parameter | Value | Context | Source |
| In Vitro Concentration | 5 - 10 mM | Cancer cell lines | |
| Clinical Dosage (Diabetes) | 500 - 2550 mg/day | Type 2 Diabetes | |
| Clinical Trial Dosage (Cancer) | 1000 mg twice daily | Breast Cancer |
Signaling Pathways
The following diagrams illustrate the known signaling pathways for this compound and metformin.
Caption: Signaling pathway of this compound.
Caption: Simplified signaling pathway of metformin in cancer.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
This compound: Cell Proliferation Assay
-
Objective: To determine the effect of this compound on the proliferation of cancer cells.
-
Cell Line: Huh-7 (human hepatoma) cells.
-
Methodology:
-
Cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.01 to 100 µM) or a vehicle control (e.g., DMSO).
-
Cells are incubated for a defined period (e.g., 48 hours).
-
Cell viability or proliferation is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a cell counting kit.
-
The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The EC50 value, the concentration at which a 50% reduction in cell proliferation is observed, is determined from the dose-response curve.
-
Metformin: Western Blot for AMPK and mTOR Pathway Activation
-
Objective: To assess the effect of metformin on the activation of AMPK and the inhibition of the downstream mTOR pathway.
-
Cell Line: Various cancer cell lines (e.g., breast, ovarian).
-
Methodology:
-
Cells are cultured to approximately 70-80% confluency.
-
Cells are treated with metformin at various concentrations (e.g., 5-10 mM) for a specified time.
-
Following treatment, cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated S6 kinase (p-S6K, a downstream target of mTOR), and total S6K. A loading control like β-actin or GAPDH is also probed.
-
The membrane is then incubated with the appropriate HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
-
Theoretical Framework for Combination Therapy
While no studies have directly investigated the combination of this compound and metformin, their distinct mechanisms of action suggest a potential for synergistic or additive anti-cancer effects.
Hypothesized Workflow for Combined Action:
Caption: Potential combined effect of this compound and metformin.
Rationale for Combination:
-
Dual Targeting of Proliferation: this compound directly inhibits the expression of key cell cycle regulators like cyclin D1 and E1 through the LRH-1 pathway. Metformin, via AMPK activation and subsequent mTOR inhibition, also leads to cell cycle arrest. The simultaneous blockade of these two distinct pathways could lead to a more profound and sustained inhibition of cell proliferation.
-
Metabolic and Transcriptional Reprogramming: Metformin's primary effect is the induction of metabolic stress by targeting mitochondrial respiration. Cancer cells often adapt their metabolism to support rapid growth. By disrupting cellular energy balance, metformin could sensitize cancer cells to the effects of other agents. This compound, by inhibiting the transcriptional activity of LRH-1, can alter the expression of genes involved in cell fate and proliferation. The combination could therefore induce a more comprehensive reprogramming of the cancer cell's transcriptional and metabolic landscape.
-
Overcoming Resistance: Cancers can develop resistance to single-agent therapies. A combination therapy approach that targets both a nuclear receptor signaling pathway (with this compound) and a central metabolic pathway (with metformin) could potentially circumvent or delay the development of resistance mechanisms.
Conclusion and Future Directions
This compound and metformin present intriguing, albeit individually characterized, anti-cancer properties. The lack of direct studies on their combined use highlights a significant area for future research. Preclinical studies are warranted to investigate the potential for synergistic or additive effects of this combination in various cancer models. Such studies should aim to:
-
Determine the optimal concentrations and dosing schedules for the combination in vitro and in vivo.
-
Elucidate the precise molecular mechanisms underlying any observed synergy, including detailed analysis of cell cycle progression, apoptosis, and metabolic flux.
-
Identify potential biomarkers that could predict sensitivity to this combination therapy.
The information presented in this guide provides a foundation for researchers to design and conduct experiments that could validate the therapeutic potential of a combined this compound and metformin approach in oncology.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for ML-180
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of ML-180, a potent inverse agonist of the orphan nuclear receptor LRH-1. Adherence to these procedures is critical for minimizing risks to personnel and the environment.
Essential Safety and Handling Information
This compound (CAS 863588-32-3) is classified as harmful if swallowed. Standard laboratory precautions should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and chemical-resistant gloves. All handling of this compound, especially in powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid the formation and inhalation of dust and aerosols.[1]
Key Chemical and Physical Properties of this compound
For your reference, the following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 863588-32-3 |
| Molecular Formula | C₂₀H₂₅ClN₄O₂ |
| Molecular Weight | 388.89 g/mol |
| Appearance | Solid |
| Storage (Powder) | -20°C for 3 years |
| Storage (in Solvent) | -80°C for 1 year |
Step-by-Step Disposal Protocol for this compound
As a chlorinated organic compound, this compound requires specific disposal procedures. Halogenated waste streams must be segregated from non-halogenated waste to ensure proper treatment, which typically involves incineration at a regulated hazardous waste facility.[2][3] Under no circumstances should this compound or its solutions be disposed of down the drain.
Experimental Protocol for the Disposal of this compound Waste
-
Segregation at the Source:
-
All waste materials containing this compound, including the pure compound, contaminated labware (e.g., pipette tips, vials, gloves), and solutions, must be collected in a designated waste container.
-
This container must be clearly labeled for "Halogenated Organic Waste."
-
-
Container Labeling and Management:
-
The waste container must be affixed with a "Hazardous Waste" tag, as per your institution's guidelines.
-
Ensure the container is in good condition, compatible with the chemical waste, and has a secure, tightly sealing lid to prevent leaks or spills.
-
The container should be kept closed except when actively adding waste.
-
Store the waste container in a designated, well-ventilated, and safe location, away from incompatible materials.
-
-
Handling Spills:
-
In the event of a minor spill, wear appropriate PPE.
-
Absorb the spilled material with a liquid-binding material such as diatomite or universal binders.
-
Carefully collect the contaminated absorbent material and place it in the designated "Halogenated Organic Waste" container.
-
Decontaminate the spill surface and any affected equipment by scrubbing with a suitable solvent like alcohol.
-
-
Final Disposal:
-
Once the waste container is full, or as per your laboratory's schedule, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical flow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling ML-180
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with ML-180. It includes detailed personal protective equipment (PPE) recommendations, step-by-step operational protocols, and a comprehensive disposal plan to ensure the safe and effective handling of this potent bioactive small molecule.
Compound Information and Hazards
This compound (also known as SR1848) is a potent inverse agonist of the orphan nuclear receptor Liver Receptor Homolog 1 (LRH-1 or NR5A2). It is a valuable research tool for studying pathways involving LRH-1, which are implicated in cancer and metabolic diseases.
Primary Hazard: The primary hazard identified for this compound is Acute Toxicity, Oral (Category 4) , with the hazard statement H302: Harmful if swallowed. While other significant hazards are not listed, as a potent and selective bioactive molecule, it should be handled with care to avoid unintended biological effects.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| Receiving and Unpacking | - Laboratory Coat- Nitrile Gloves- Safety Glasses with Side Shields | N/A |
| Weighing of Solid Compound | - Laboratory Coat- Double Nitrile Gloves- Safety Goggles | - Face mask (N95 recommended to prevent inhalation of fine powder)- Use of a chemical fume hood or powder containment hood is mandatory. |
| Preparation of Stock Solution | - Laboratory Coat- Nitrile Gloves- Chemical Splash Goggles | - Work should be performed in a chemical fume hood.- Chemical-resistant apron if handling larger volumes. |
| Cell Culture and In Vitro Assays | - Laboratory Coat- Nitrile Gloves- Safety Glasses with Side Shields | - Work should be performed in a biological safety cabinet (BSC). |
| Waste Disposal | - Laboratory Coat- Nitrile Gloves- Safety Glasses with Side Shields | - Heavy-duty gloves if handling sharps containers. |
Experimental Protocols
The following are detailed, step-by-step protocols for common laboratory procedures involving this compound.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound.
-
Pre-Weighing Preparation:
-
Don all required PPE for handling solids (see table above).
-
Perform all work in a chemical fume hood.
-
Place a weigh boat on a calibrated analytical balance and tare.
-
-
Weighing this compound:
-
Carefully weigh the desired amount of this compound powder onto the weigh boat. For example, to make 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 388.89 g/mol ), you would weigh 3.89 mg.
-
-
Dissolution:
-
Carefully transfer the weighed this compound powder into an appropriate sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Securely cap the tube and vortex until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but check for any temperature sensitivity of the compound.
-
-
Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, clearly labeled microcentrifuge tubes.
-
Label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Treating Mammalian Cells in Culture with this compound
This protocol outlines the steps for treating adherent cells in a multi-well plate.
-
Cell Seeding:
-
Seed your cells of interest into a multi-well plate at a density that is appropriate for your cell line and the intended duration of the experiment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Preparation of Working Solution:
-
Thaw an aliquot of your 10 mM this compound stock solution.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Prepare a "vehicle control" by adding the same volume of DMSO (without this compound) to complete cell culture medium.
-
-
Cell Treatment:
-
Carefully remove the existing medium from the cells in the multi-well plate.
-
Add the medium containing the various concentrations of this compound or the vehicle control to the respective wells.
-
Include a set of untreated cells that receive only fresh complete medium.
-
-
Incubation and Analysis:
-
Return the plate to the incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, proceed with your planned downstream analysis (e.g., cell viability assay, gene expression analysis, etc.).
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the LRH-1 signaling pathway and a general experimental workflow for using a small molecule inhibitor.
Caption: LRH-1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using a small molecule inhibitor.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to ensure laboratory and environmental safety.
Solid this compound Waste:
-
Unused or expired solid this compound should be disposed of as chemical waste.
-
Place the original vial in a clearly labeled, sealed container for chemical waste pickup by your institution's environmental health and safety (EHS) department.
Contaminated Labware:
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated sharps container.
-
Non-Sharps: Disposable items such as gloves, weigh boats, and microcentrifuge tubes that have come into contact with this compound should be collected in a designated, sealed waste bag for chemical waste disposal. Do not dispose of this waste in the regular trash.[1]
Liquid Waste:
-
Stock Solutions: Unused or expired stock solutions of this compound in DMSO should be collected in a labeled container for hazardous liquid waste disposal.
-
Cell Culture Media: Cell culture media containing this compound should be collected and treated as chemical waste. Do not pour it down the drain. Collect it in a clearly labeled, sealed container for disposal through your institution's EHS department.
Empty Containers:
-
Empty vials that contained this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
After rinsing, the label on the vial should be defaced or removed, and the empty container can then be disposed of in the appropriate glass or solid waste receptacle.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
